molecular formula C4H8CaO5 B046833 Calcium acetate hydrate CAS No. 114460-21-8

Calcium acetate hydrate

Katalognummer: B046833
CAS-Nummer: 114460-21-8
Molekulargewicht: 176.18 g/mol
InChI-Schlüssel: XQKKWWCELHKGKB-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Calcium acetate is a high-purity, water-soluble chemical compound of significant utility in biochemical and pharmaceutical research. Its primary research application is as a source of calcium ions (Ca²⁺) in cell culture media and various biochemical assays, where it is used to study calcium-mediated signaling pathways, enzyme regulation, and neuronal function. In preclinical pharmaceutical sciences, calcium acetate is extensively investigated for its phosphate-binding properties. Its mechanism of action involves the formation of insoluble calcium phosphate in the gut, which is then excreted, thereby reducing serum phosphate levels. This makes it a critical reference compound in metabolic studies, particularly for modeling and developing treatments for hyperphosphatemia, a common complication in chronic kidney disease. Furthermore, researchers utilize calcium acetate in the synthesis of other calcium salts and as a precursor in the production of catalysts and biodegradable materials. Its role in food science research includes its function as a stabilizer, buffer, and sequestrant in model food systems. This reagent is presented to the scientific community to support rigorous, reproducible research in these diverse fields.

Eigenschaften

IUPAC Name

calcium;diacetate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O2.Ca.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKKWWCELHKGKB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8CaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074257
Record name Calcium acetate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name Calcium acetate monohydrate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20399
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

5743-26-0
Record name Calcium acetate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005743260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium acetate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetic acid, calcium salt, monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.201
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM ACETATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZA48GIM5H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Calcium Acetate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and critical properties of calcium acetate (B1210297) hydrate (B1144303). The information presented herein is intended to serve as a valuable resource for professionals in research, chemical synthesis, and pharmaceutical development, offering detailed experimental protocols and structured data for practical application.

Introduction

Calcium acetate (Ca(CH₃COO)₂) is the calcium salt of acetic acid. It is a compound of significant interest in various fields, including its use as a food additive (E263), a stabilizer, a buffer, and notably in medicine as a phosphate (B84403) binder for patients with hyperphosphatemia in end-stage renal disease.[1] The compound is typically found in its hydrated form, most commonly as the monohydrate (Ca(CH₃COO)₂·H₂O), which is more stable than the highly hygroscopic anhydrous form.[2] Understanding the synthesis and thorough characterization of calcium acetate hydrate is crucial for ensuring its purity, stability, and efficacy in its various applications.

This guide details common synthesis routes, provides step-by-step protocols for key characterization techniques, and presents quantitative data in a clear, tabular format.

Synthesis of this compound

The synthesis of calcium acetate is typically achieved through a straightforward acid-base neutralization reaction. The most common methods involve the reaction of a calcium source with acetic acid.[3]

Synthesis from Calcium Carbonate

A widely used and economical method involves the reaction of calcium carbonate (CaCO₃) with acetic acid (CH₃COOH).[1][3] The calcium carbonate can be sourced from minerals like limestone or marble, or from biogenic sources such as eggshells or mollusk shells.[4][5]

The reaction proceeds as follows: CaCO₃(s) + 2CH₃COOH(aq) → Ca(CH₃COO)₂(aq) + H₂O(l) + CO₂(g)

Synthesis from Calcium Hydroxide (B78521)

Alternatively, calcium hydroxide (Ca(OH)₂), also known as slaked or hydrated lime, can be used as the calcium source.[3]

The reaction is as follows: Ca(OH)₂(s) + 2CH₃COOH(aq) → Ca(CH₃COO)₂(aq) + 2H₂O(l)

Isolation and Purification

Isolating crystalline this compound requires careful control of conditions, as its solubility paradoxically decreases with increasing temperature.[6] Common isolation techniques include:

  • Evaporation: The resulting aqueous solution is heated and concentrated. For the monohydrate, this is often done by heating to around 80°C while adding a small amount of acetic acid to facilitate the precipitation of the monohydrate form.

  • Salting Out: Acetone can be slowly added to a concentrated aqueous solution of calcium acetate to induce the precipitation of a fine, white solid, which is then filtered and washed.[6]

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

G start Select Calcium Precursor (e.g., CaCO3 or Ca(OH)2) reaction React with Acetic Acid (CH3COOH) start->reaction filtration Filter to Remove Insolubles reaction->filtration isolation Isolate Product (Evaporation / Salting Out) filtration->isolation drying Dry the Crystalline Product isolation->drying product Calcium Acetate Hydrate Powder drying->product characterization Characterization product->characterization G product Calcium Acetate Hydrate xrd XRD product->xrd measures ftir FTIR product->ftir measures tga TGA / DSC product->tga measures sem SEM product->sem measures p1 Crystal Structure Phase Purity xrd->p1 determines p2 Functional Groups Chemical Bonds ftir->p2 identifies p3 Thermal Stability Decomposition Profile Water Content tga->p3 analyzes p4 Morphology Particle Size sem->p4 observes G start Ca(CH3COO)2·H2O (Calcium Acetate Monohydrate) mid1 Ca(CH3COO)2 (Anhydrous Calcium Acetate) start->mid1 ~150-240°C - H2O mid2 CaCO3 (Calcium Carbonate) mid1->mid2 ~400-450°C - (CH3)2CO end CaO (Calcium Oxide) mid2->end ~600-800°C - CO2

References

An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Acetate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium acetate (B1210297) hydrate (B1144303) (Ca(CH₃COO)₂·xH₂O) is a chemical compound with significant applications in the pharmaceutical and food industries. In medicine, it is primarily utilized as a phosphate (B84403) binder for the management of hyperphosphatemia in patients with end-stage renal disease.[1][2][3] Its role as a food additive (E263) involves acting as a stabilizer, buffer, and sequestrant.[4] A thorough understanding of its physical and chemical properties is paramount for its effective and safe use in these applications, as well as for the development of new formulations and quality control. This guide provides a comprehensive overview of the core physical and chemical characteristics of calcium acetate hydrate, detailed experimental protocols for their determination, and visualizations of its mechanism of action and production processes.

Physical and Chemical Properties

The physical and chemical properties of this compound can vary slightly depending on the degree of hydration. The monohydrate is a common form.

Table 1: General and Physical Properties of this compound
PropertyValueReferences
Molecular Formula C₄H₈CaO₅ (monohydrate)[1]
Molecular Weight 176.18 g/mol (monohydrate)[1]
158.17 g/mol (anhydrous)[2][5][6]
Appearance White, hygroscopic crystalline solid, which may be needles, granules, or powder.[3]
Odor Slight acetic acid odor.[2][7]
Melting Point Decomposes at 160 °C (320 °F; 433 K) to calcium carbonate and acetone.[2][7]
Density 1.509 g/cm³[2][4]
Bulk Density ~400 kg/m ³[3][8]
Solubility in Water 37.4 g/100 mL (0 °C)[2]
34.7 g/100 mL (20 °C)[2]
29.7 g/100 mL (100 °C)[2]
400 g/L[8]
Solubility in other solvents Slightly soluble in methanol; insoluble in acetone, ethanol, and benzene.[2]
pH 6.3 - 9.6[3]
7.2 - 7.8 (50 g/L in H₂O at 20 °C)[8]
7.6 (0.2M aqueous solution)[7]

Experimental Protocols

The following are detailed methodologies for the determination of key physical and chemical properties of this compound, adapted from established pharmacopeial and standard testing methods.

Determination of Melting Point (Capillary Method)

This protocol is adapted from the European Pharmacopoeia (Ph. Eur. method 2.2.14) and USP <741> guidelines.[2][9][10][11][12]

Apparatus:

  • Melting point apparatus with a suitable liquid bath (e.g., silicone oil) and a means of stirring.

  • Calibrated thermometer with 0.5 °C graduations.

  • Glass capillary tubes (internal diameter 0.9-1.1 mm, sealed at one end).

Procedure:

  • Sample Preparation: Dry a finely powdered sample of this compound in a vacuum desiccator over silica (B1680970) gel for 24 hours.

  • Loading the Capillary Tube: Introduce a sufficient quantity of the dried powder into a capillary tube to form a compact column of 4-6 mm in height.

  • Measurement:

    • Raise the temperature of the bath to approximately 10 °C below the expected decomposition temperature of 160 °C.

    • Adjust the heating rate to about 1 °C/min.

    • When the temperature is 5 °C below the expected decomposition point, insert the capillary tube into the apparatus.

    • Record the temperature at which the substance is observed to decompose, often characterized by a change in appearance such as charring or evolution of gas.

Determination of Bulk Density

This protocol is based on ASTM D7481-18 (Method A) for determining the loose bulk density of powders.[3][8]

Apparatus:

  • Graduated cylinder (250 mL, readable to 2 mL).

  • Funnel with a large orifice to ensure free flow of the powder.

  • Balance with a precision of 0.1 g.

Procedure:

  • Sample Preparation: Pass a sufficient quantity of this compound powder through a sieve with 1.0 mm apertures to break up any agglomerates.

  • Measurement:

    • Weigh approximately 100 g of the sieved powder.

    • Gently pour the powder through the funnel into the dry graduated cylinder without compacting it.

    • Level the surface of the powder without compacting and read the unsettled apparent volume (V₀) to the nearest graduated unit.

    • Calculate the bulk density using the formula: Bulk Density = mass / V₀.

Determination of pH

This protocol is adapted from the AOAC Official Method 981.12.[13][14][15]

Apparatus:

  • Calibrated pH meter with a glass electrode.

  • Standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Beakers and magnetic stirrer.

Procedure:

  • Calibration: Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions.

  • Sample Preparation: Prepare a solution of this compound in deionized water at a specified concentration (e.g., 50 g/L).

  • Measurement:

    • Immerse the pH electrode in the sample solution.

    • Stir the solution gently.

    • Allow the reading to stabilize and record the pH value.

Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for the thermogravimetric analysis of a hydrated salt to determine its water content and decomposition profile.[16][17][18][19]

Apparatus:

  • Thermogravimetric analyzer (TGA) with a sensitive microbalance and a furnace.

  • Inert gas supply (e.g., nitrogen).

Procedure:

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 5-10 mg) into a tared TGA sample pan.

  • Measurement:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 800 °C).

    • Continuously record the sample weight as a function of temperature.

    • The resulting TGA curve will show weight loss steps corresponding to the loss of water of hydration and subsequent decomposition.

Visualizations

Mechanism of Action: Phosphate Binding

Calcium acetate is a widely used phosphate binder in patients with hyperphosphatemia. Its mechanism of action is a direct chemical interaction in the gastrointestinal tract.[1][2][7][20][21]

cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_excretion Excretion Calcium Acetate Calcium Acetate Dissociation Dissociation Calcium Acetate->Dissociation Ca2+ Ca2+ Dissociation->Ca2+ Acetate- Acetate- Dissociation->Acetate- Binding Binding Insoluble Calcium Phosphate Insoluble Calcium Phosphate Binding->Insoluble Calcium Phosphate Ca2+->Binding Dietary Phosphate Dietary Phosphate Dietary Phosphate->Binding Fecal Excretion Fecal Excretion Insoluble Calcium Phosphate->Fecal Excretion

Mechanism of Calcium Acetate as a Phosphate Binder
Manufacturing Process Workflow

The manufacturing of calcium acetate typically involves the reaction of a calcium source with acetic acid. The following diagram illustrates a general workflow.[4][22][23]

Raw Materials Raw Materials Reaction Reaction Raw Materials->Reaction Calcium Carbonate, Acetic Acid Filtration Filtration Reaction->Filtration Drying Drying Filtration->Drying Milling Milling Drying->Milling Packaging Packaging Milling->Packaging

General Manufacturing Workflow for Calcium Acetate
Synthesis of this compound

The laboratory synthesis of this compound can be achieved through the reaction of calcium carbonate with acetic acid, followed by precipitation.[24][25]

Reactants Reactants Reaction_Vessel Reaction Reactants->Reaction_Vessel Calcium Carbonate, Acetic Acid, Water Filtration_Step Filtration Reaction_Vessel->Filtration_Step Remove unreacted solids Precipitation Precipitation Filtration_Step->Precipitation Add Acetone Washing Washing Precipitation->Washing Drying_Step Drying Washing->Drying_Step Final_Product Calcium Acetate Hydrate Drying_Step->Final_Product

References

An In-depth Technical Guide to the Crystal Structure of Calcium Acetate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of calcium acetate (B1210297) and its various hydrated forms. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who work with or encounter this compound. This guide details the crystallographic parameters of the monohydrate, hemihydrate, and anhydrous forms, outlines the experimental protocols for their characterization, and presents visual workflows for clarity.

Introduction to Calcium Acetate and its Hydrates

Calcium acetate, Ca(CH₃COO)₂, is a calcium salt of acetic acid that finds applications in various fields, including as a food additive (E263), a phosphate (B84403) binder in the treatment of hyperphosphatemia, and as a precursor in the synthesis of other materials.[1][2] In the solid state, calcium acetate can exist in an anhydrous form as well as several hydrate (B1144303) forms, with the monohydrate being the most common.[2][3] The degree of hydration significantly influences the compound's physical and chemical properties, making a thorough understanding of its crystal structure crucial for its application and development.

The primary hydrated forms of calcium acetate that have been structurally characterized are the monohydrate (Ca(CH₃COO)₂·H₂O) and the hemihydrate (Ca(CH₃COO)₂·0.5H₂O).[3][4] The anhydrous form, particularly the α-polymorph, has also been studied at different temperatures, revealing low-temperature (LT) and high-temperature (HT) phases.[3]

Crystallographic Data

The crystal structures of calcium acetate hydrates and its anhydrous polymorphs have been determined primarily through X-ray diffraction techniques. The following tables summarize the key crystallographic data for these compounds.

Table 1: Crystallographic Data for Calcium Acetate Monohydrate
ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.75
b (Å)11.076
c (Å)11.782
α (°)116.49
β (°)92.4
γ (°)97.31

Note: Data obtained from various sources.

Table 2: Crystallographic Data for Calcium Acetate Hemihydrate
ParameterValue
Crystal SystemTetragonal
a (Å)33.1757(4)
c (Å)10.5521(2)
Volume (ų)11613.9(3)

Note: Data measured at 130 K.

Table 3: Crystallographic Data for Anhydrous α-Calcium Acetate
ParameterLow-Temperature (LT) FormHigh-Temperature (HT) Form
TemperatureRoom Temperature300 °C
Crystal SystemTriclinicRhombohedral
Space GroupP1R-3
a (Å)8.7168(3)21.1030(5)
b (Å)12.6408(3)21.1030(5)
c (Å)12.3084(3)8.7965(2)
α (°)117.4363(17)90
β (°)77.827(2)90
γ (°)115.053(2)120
Volume (ų)1090.23(6)3392.58(17)

Source: Crystal Structure, Polymorphism, and Anisotropic Thermal Expansion of α-Ca(CH3COO)2[3]

Experimental Protocols

The characterization of the crystal structure of calcium acetate hydrates involves several key experimental techniques. Detailed methodologies for these experiments are provided below.

Synthesis of Calcium Acetate Hydrate Crystals

3.1.1. Synthesis of Calcium Acetate Monohydrate

Calcium acetate monohydrate can be synthesized by reacting calcium carbonate or calcium hydroxide (B78521) with acetic acid.[5]

  • Materials: Calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂), acetic acid (CH₃COOH), deionized water.

  • Procedure:

    • Prepare a solution of acetic acid in deionized water.

    • Slowly add calcium carbonate or calcium hydroxide to the acetic acid solution while stirring.

    • Continue stirring until the reaction ceases (i.e., no more CO₂ evolution if using calcium carbonate).

    • Filter the resulting solution to remove any unreacted solids.

    • Allow the solution to evaporate slowly at room temperature. Needle-like crystals of calcium acetate monohydrate will form.[5]

3.1.2. Synthesis of Calcium Acetate Hemihydrate

The hemihydrate is often formed as an intermediate during the dehydration of the monohydrate.[3] Single crystals suitable for X-ray diffraction have been serendipitously grown from a solution of calcium acetate monohydrate in 1,4-dioxane (B91453) containing 4-hydroxybenzoic acid.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides detailed information about the three-dimensional arrangement of atoms within a crystal.[6]

  • Instrumentation: A four-circle single-crystal X-ray diffractometer equipped with a suitable detector (e.g., CCD or CMOS).

  • X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) radiation.[6]

  • Sample Preparation:

    • Select a single crystal of suitable size and quality under a polarizing microscope.

    • Mount the crystal on a goniometer head using a cryoloop or a glass fiber.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Cool the crystal to a low temperature (e.g., 100 K or 130 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Solution:

    • Integrate the diffraction spots to obtain their intensities.

    • Apply corrections for Lorentz factor, polarization, and absorption.

    • Determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phases present in a bulk sample and to determine unit cell parameters.[3]

  • Instrumentation: A powder X-ray diffractometer in Bragg-Brentano geometry.

  • X-ray Source: Typically Cu Kα radiation.

  • Sample Preparation:

    • Grind the crystalline sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

    • Mount the powder on a sample holder.

  • Data Collection:

    • Scan the sample over a range of 2θ angles (e.g., 5° to 70°).

    • Record the intensity of the diffracted X-rays at each angle.

  • Data Analysis:

    • Identify the crystalline phases by comparing the experimental diffraction pattern to a database (e.g., the Powder Diffraction File™).

    • Perform Rietveld refinement to refine the lattice parameters and other structural details.

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability of the hydrates and to determine the water content by measuring the mass loss as a function of temperature.[7][8]

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: Place a small amount of the sample (typically 5-10 mg) in a sample pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Heat the sample from room temperature to a final temperature (e.g., 1000 °C) at a controlled heating rate (e.g., 10 °C/min or 20 °C/min).[8][9]

    • The experiment is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.[10]

  • Data Analysis:

    • The TGA curve plots the percentage of mass loss versus temperature.

    • The temperature at which mass loss occurs indicates the dehydration or decomposition of the sample.

    • The percentage of mass loss can be used to calculate the number of water molecules in the hydrate.

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the typical workflows for the characterization of this compound crystals.

Experimental_Workflow_for_Crystal_Structure_Determination cluster_synthesis Synthesis & Crystal Growth cluster_characterization Characterization cluster_analysis Data Analysis & Structure Determination cluster_results Results Synthesis Synthesis of Calcium Acetate Solution Crystal_Growth Crystal Growth (Evaporation) Synthesis->Crystal_Growth SCXRD Single-Crystal X-ray Diffraction Crystal_Growth->SCXRD Single Crystal PXRD Powder X-ray Diffraction Crystal_Growth->PXRD Polycrystalline Sample TGA Thermogravimetric Analysis Crystal_Growth->TGA Spectroscopy Spectroscopic Analysis (FTIR, Raman) Crystal_Growth->Spectroscopy Data_Processing Diffraction Data Processing SCXRD->Data_Processing Phase_Purity Phase Purity Assessment PXRD->Phase_Purity Thermal_Analysis Thermal Data Analysis TGA->Thermal_Analysis Spectral_Analysis Spectroscopic Data Interpretation Spectroscopy->Spectral_Analysis Structure_Solution Structure Solution & Refinement Data_Processing->Structure_Solution Crystal_Structure Crystal Structure Determination Structure_Solution->Crystal_Structure Hydration_State Determination of Hydration State Thermal_Analysis->Hydration_State Spectral_Analysis->Crystal_Structure Phase_Purity->Crystal_Structure

Caption: Experimental workflow for the synthesis, characterization, and crystal structure determination of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_exp TGA Experiment cluster_analysis Data Analysis cluster_result Result Sample_Weighing Weigh 5-10 mg of Sample Sample_Loading Load into TGA pan Sample_Weighing->Sample_Loading Set_Parameters Set Parameters: - Temp Range: RT to 1000 °C - Heating Rate: 10-20 °C/min - Atmosphere: N2 or Ar Sample_Loading->Set_Parameters Run_TGA Run Experiment Set_Parameters->Run_TGA Obtain_Curve Obtain Mass Loss vs. Temperature Curve Run_TGA->Obtain_Curve Analyze_Steps Analyze Mass Loss Steps Obtain_Curve->Analyze_Steps Calculate_Water Calculate Moles of Water Lost Analyze_Steps->Calculate_Water Determine_Hydration Determine Degree of Hydration Calculate_Water->Determine_Hydration

Caption: Detailed workflow for determining the degree of hydration of calcium acetate using Thermogravimetric Analysis (TGA).

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound and its anhydrous forms. The summarized crystallographic data, detailed experimental protocols, and visual workflows offer a valuable resource for researchers and professionals. A thorough understanding of the crystal structure is fundamental for controlling the properties and performance of calcium acetate in its various applications, from pharmaceuticals to materials science. The methodologies and data presented herein should facilitate further research and development involving this important compound.

References

A Technical Guide to Calcium Acetate Monohydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5743-26-0

This technical guide provides an in-depth overview of calcium acetate (B1210297) monohydrate, with a particular focus on its application as a phosphate (B84403) binder in the management of hyperphosphatemia associated with Chronic Kidney Disease (CKD). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations to support further research and development.

Core Concepts: Calcium Acetate as a Phosphate Binder

Calcium acetate's primary therapeutic role in CKD is to control hyperphosphatemia, a condition characterized by elevated serum phosphate levels due to diminished renal excretion. Uncontrolled hyperphosphatemia is a key contributor to the pathogenesis of CKD-Mineral and Bone Disorder (CKD-MBD), a systemic syndrome encompassing abnormalities in mineral and bone metabolism that leads to bone disease, vascular calcification, and increased cardiovascular mortality.[1][2][3]

Mechanism of Action

The mechanism of action for calcium acetate as a phosphate binder is a direct chemical interaction within the gastrointestinal tract. When administered orally with meals, calcium acetate dissolves and releases calcium ions (Ca²⁺). These calcium ions then bind with dietary phosphate (PO₄³⁻) to form insoluble and non-absorbable calcium phosphate precipitates. This complex is subsequently excreted in the feces, thereby reducing the overall absorption of dietary phosphate into the bloodstream.[4][5]

Pathophysiology of CKD-Mineral and Bone Disorder (CKD-MBD)

Understanding the pathophysiology of CKD-MBD is crucial for appreciating the therapeutic importance of phosphate binders like calcium acetate.

CKD_MBD_Pathway cluster_intervention Therapeutic Intervention CKD Chronic Kidney Disease (CKD) Phosphate_Retention Decreased Phosphate Excretion (Phosphate Retention) CKD->Phosphate_Retention Hyperphosphatemia Hyperphosphatemia Phosphate_Retention->Hyperphosphatemia FGF23 Increased FGF-23 Hyperphosphatemia->FGF23 PTH Increased Parathyroid Hormone (PTH) (Secondary Hyperparathyroidism) Hyperphosphatemia->PTH Vascular_Calcification Vascular & Soft Tissue Calcification Hyperphosphatemia->Vascular_Calcification VitaminD Decreased Active Vitamin D (Calcitriol) FGF23->VitaminD Inhibits 1α-hydroxylase Hypocalcemia Hypocalcemia VitaminD->Hypocalcemia Decreased Intestinal Ca Absorption Hypocalcemia->PTH Hypocalcemia->Vascular_Calcification Contributes to imbalance Bone_Disease Renal Osteodystrophy (High Turnover Bone Disease) PTH->Bone_Disease Increased Bone Resorption CV_Events Increased Cardiovascular Morbidity & Mortality Bone_Disease->CV_Events Vascular_Calcification->CV_Events Ca_Acetate Calcium Acetate (Phosphate Binder) GI_Tract Gastrointestinal Tract Ca_Acetate->GI_Tract Insoluble_CaP Insoluble Calcium Phosphate Ca_Acetate->Insoluble_CaP Binding in GI Tract Dietary_Phosphate Dietary Phosphate Dietary_Phosphate->GI_Tract Dietary_Phosphate->Insoluble_CaP Binding in GI Tract Fecal_Excretion Fecal Excretion Insoluble_CaP->Fecal_Excretion Fecal_Excretion->Hyperphosphatemia Reduces Phosphate Absorption

Figure 1: Pathophysiology of CKD-MBD and the role of Calcium Acetate.

Quantitative Data

The efficacy of a phosphate binder is determined by its ability to bind phosphate, the influence of physiological conditions such as pH, and its elemental calcium load.

Comparative Phosphate Binding Efficacy

Calcium acetate is known to be a more efficient phosphate binder than calcium carbonate on a molar equivalent basis.

Phosphate BinderPhosphate Bound (mg) per 50 mEq Ca²⁺Phosphate Bound (mEq HPO₄²⁻) per mEq Absorbed Ca²⁺Reference
Calcium Acetate 106 ± 230.44[6]
Calcium Carbonate43 ± 390.16[6]
Effect of pH on Phosphate Binding Capacity

The pH of the gastrointestinal tract can influence the phosphate binding capacity of different binders.

Phosphate BinderPhosphate Bound (µmol) at pH 3.0 (15 mM PO₄³⁻)Phosphate Bound (µmol) at pH 6.0 (15 mM PO₄³⁻)Reference
Calcium Acetate/Magnesium Carbonate Data not specifically for Ca-acetate aloneMore effective at pH 6.0[4][7]
Calcium CarbonateSignificantly more than at pH 6.0Less effective than at pH 3.0[4][7]
Lanthanum CarbonateSignificantly more than at pH 6.0Less effective than at pH 3.0[4][7]
Sevelamer CarbonateSignificantly more than at pH 6.0Less effective than at pH 3.0[4][7]
Sucroferric OxyhydroxideSignificantly more than at pH 6.0Less effective than at pH 3.0[4][7]
Elemental Calcium Content of Calcium-Based Binders

A critical consideration in the use of calcium-based phosphate binders is the total elemental calcium load, which can contribute to hypercalcemia and vascular calcification.[8]

Calcium-Based BinderElemental Calcium per gram of saltReference
Calcium Acetate ~250 mg[9]
Calcium Carbonate~400 mg[9]
Calcium Citrate~210 mg[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of calcium acetate and other phosphate binders.

In Vitro Phosphate Binding Capacity Assay

This protocol outlines an in vitro experiment to determine the phosphate binding capacity of calcium acetate under simulated physiological conditions.

In_Vitro_Workflow start Start prep_solutions Prepare Phosphate Solutions (e.g., 10, 15, 20 mM in purified water) start->prep_solutions adjust_ph Adjust pH of Solutions (e.g., to pH 3.0 and pH 6.0) prep_solutions->adjust_ph add_binder Add Calcium Acetate (or other binders) to solutions adjust_ph->add_binder incubate Incubate at 37°C with agitation add_binder->incubate sample Collect Aliquots at Time Points (e.g., 0, 1, 2, 4, 6 hours) incubate->sample centrifuge Centrifuge to Pellet Binder-Phosphate Complex sample->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Quantify Free Phosphate in Supernatant (Spectrophotometric Molybdate (B1676688) Method) supernatant->analyze calculate Calculate Bound Phosphate analyze->calculate end End calculate->end

Figure 2: Workflow for In Vitro Phosphate Binding Capacity Assay.

Methodology:

  • Preparation of Phosphate Solutions:

    • Prepare stock solutions of monobasic potassium phosphate (KH₂PO₄) in deionized water to achieve final concentrations of 10, 15, and 20 mM.

  • pH Adjustment:

    • Divide the phosphate solutions into two sets. Adjust the pH of one set to 3.0 using hydrochloric acid (HCl) to simulate gastric conditions. Adjust the pH of the other set to 6.0 using sodium hydroxide (B78521) (NaOH) to simulate intestinal conditions.

  • Incubation with Phosphate Binder:

    • Accurately weigh a standardized amount of calcium acetate monohydrate (e.g., 67 mg) and add it to a defined volume (e.g., 25 mL) of each phosphate solution at the different pH levels.[4]

    • Incubate the mixtures at 37°C with continuous agitation for a period of up to 6 hours.

  • Sample Collection and Processing:

    • At predetermined time points (e.g., 0, 1, 2, 4, and 6 hours), collect an aliquot from each mixture.

    • Immediately centrifuge the aliquots at high speed (e.g., 10,000 x g for 10 minutes) to pellet the insoluble calcium phosphate complex.

    • Carefully collect the supernatant for phosphate analysis.

  • Phosphate Quantification (Spectrophotometric Molybdate Method):

    • Principle: Inorganic phosphate reacts with ammonium (B1175870) molybdate in an acidic medium to form a phosphomolybdate complex. The absorbance of this complex, or a reduced blue-colored complex, is proportional to the phosphate concentration.[10][11]

    • Reagents:

      • Ammonium molybdate solution

      • Sulfuric acid

      • (Optional, for increased sensitivity) A reducing agent such as ascorbic acid or a mixture of hydrazine (B178648) sulfate (B86663) and ascorbic acid.[7]

      • Phosphate standards for calibration curve.

    • Procedure:

      • Prepare a series of phosphate standards of known concentrations.

      • To a set volume of the standards and the collected supernatants, add the molybdate reagent and acid.

      • If using a reducing agent, add it to the mixture.

      • Allow time for color development as specified by the chosen method.

      • Measure the absorbance at the appropriate wavelength (e.g., 340 nm for the unreduced complex or ~820 nm for the reduced molybdenum blue complex) using a spectrophotometer.[7][11][12]

      • Construct a calibration curve from the absorbance readings of the standards.

      • Determine the concentration of free phosphate in the supernatants using the calibration curve.

  • Calculation of Bound Phosphate:

    • Bound Phosphate = (Initial Phosphate Concentration) - (Free Phosphate Concentration in Supernatant)

In Vivo Evaluation in a Rat Model of CKD

This protocol describes an in vivo study to assess the efficacy of calcium acetate in a rat model of CKD with induced hyperphosphatemia.

In_Vivo_Workflow start Start animal_model Induce CKD in Sprague-Dawley Rats (e.g., 5/6 Nephrectomy or Adenine Diet) start->animal_model acclimatization Acclimatization Period animal_model->acclimatization diet Introduce High-Phosphate Diet (e.g., 0.9-1.2% Phosphorus) acclimatization->diet grouping Randomize into Treatment Groups (Control, Calcium Acetate, etc.) diet->grouping treatment Administer Treatment with Meals grouping->treatment sample_collection Periodic Sample Collection (Blood, Urine, Feces) treatment->sample_collection histology End-of-Study Tissue Collection (Aorta, Bones for Histopathology) treatment->histology analysis Analyze Samples for Phosphate, Calcium, PTH, etc. sample_collection->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis histology->data_analysis end End data_analysis->end

Figure 3: Workflow for In Vivo Evaluation of Calcium Acetate in a CKD Rat Model.

Methodology:

  • Induction of Chronic Kidney Disease:

    • Model: Male Sprague-Dawley rats are a commonly used model.[3][13]

    • Method (5/6 Nephrectomy): This surgical procedure involves the removal of two-thirds of one kidney and the complete removal of the contralateral kidney in a two-step surgery. This reduction in renal mass leads to progressive CKD.

    • Method (Adenine-Induced CKD): Administration of an adenine-rich diet (e.g., 0.2% adenine) for several weeks can induce tubulointerstitial nephritis and renal failure.[14][15]

  • Dietary Intervention:

    • Following the induction of CKD and a recovery period, the rats are fed a high-phosphate diet (e.g., 0.9% to 1.2% phosphorus) to induce hyperphosphatemia.[14][16][17]

  • Treatment Groups:

    • The animals are randomized into different groups:

      • Control group (CKD rats on a high-phosphate diet without a binder)

      • Calcium acetate group (CKD rats on a high-phosphate diet with calcium acetate mixed into their feed)

      • Comparative binder groups (optional)

  • Sample Collection:

    • Blood: Blood samples are collected periodically (e.g., weekly or bi-weekly) via tail vein or saphenous vein. Serum is separated for the analysis of creatinine, urea, phosphate, calcium, and parathyroid hormone (PTH).[18]

    • Urine: 24-hour urine collections can be performed using metabolic cages to measure phosphate and calcium excretion.

    • Feces: Fecal samples are collected to determine the total phosphorus content, allowing for the calculation of net phosphate absorption.[19][20][21]

  • Biochemical Analysis:

    • Serum and urinary phosphate and calcium levels are determined using standard colorimetric assays or automated clinical chemistry analyzers.

    • Serum PTH levels are measured using an ELISA kit specific for rats.

  • Histopathological Analysis:

    • At the end of the study, tissues such as the aorta and femur are collected.

    • The aorta is examined for vascular calcification using von Kossa staining.

    • The femur is analyzed for bone morphology and turnover to assess for renal osteodystrophy.

Conclusion

Calcium acetate monohydrate is a well-established and effective phosphate binder for the management of hyperphosphatemia in patients with chronic kidney disease. Its efficacy is supported by a clear mechanism of action and extensive preclinical and clinical data. This technical guide provides researchers and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to further investigate the properties and applications of calcium acetate and to develop novel therapeutic strategies for CKD-MBD. The provided quantitative data and workflows are intended to serve as a valuable resource for designing and executing robust scientific studies in this field.

References

An In-depth Technical Guide to the Hygroscopic Nature of Anhydrous Calcium Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrous calcium acetate (B1210297) is a notably hygroscopic material, readily attracting and absorbing moisture from the atmosphere. This property is of critical importance in its various applications, particularly within the pharmaceutical industry, where moisture content can significantly impact drug product stability, manufacturability, and efficacy. This technical guide provides a comprehensive overview of the hygroscopic nature of anhydrous calcium acetate, presenting available quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying principles and workflows. Understanding and controlling the moisture sorption behavior of this excipient is paramount for ensuring the quality and performance of pharmaceutical formulations.

Introduction to Hygroscopicity and Calcium Acetate

Hygroscopicity is the inherent ability of a substance to attract and hold water molecules from the surrounding environment. For anhydrous materials, this tendency is particularly pronounced. Anhydrous calcium acetate (Ca(C₂H₃O₂)₂), the calcium salt of acetic acid, is a white, crystalline powder that exhibits significant hygroscopicity.[1] Due to this characteristic, it readily converts to its monohydrate form (Ca(CH₃COO)₂·H₂O) upon exposure to ambient humidity.[1][2]

In pharmaceutical development, the hygroscopic nature of an excipient like anhydrous calcium acetate can present both challenges and opportunities. Uncontrolled moisture uptake can lead to physical changes such as caking, deliquescence, and alterations in flow properties, as well as chemical degradation of the active pharmaceutical ingredient (API).[3] Conversely, a thorough understanding of its moisture sorption profile allows for the development of robust formulation and storage strategies.

This guide will delve into the quantitative aspects of anhydrous calcium acetate's hygroscopicity, including its moisture sorption isotherm, the kinetics of water absorption, and its deliquescence behavior.

Physicochemical Properties of Anhydrous Calcium Acetate

A summary of the key physicochemical properties of anhydrous calcium acetate is presented in Table 1.

PropertyValueReference(s)
Chemical Formula Ca(C₂H₃O₂)₂[3]
Molar Mass 158.17 g/mol [4]
Appearance White, bulky, crystalline solid[4][5]
Odor Slight odor of acetic acid[4]
Solubility in Water 37.4 g/100 mL (0 °C), 34.7 g/100 mL (20 °C), 29.7 g/100 mL (100 °C)[3]
Melting Point Decomposes above 160 °C to acetone (B3395972) and calcium carbonate[4]
Hygroscopicity Very hygroscopic[4][5][6]

Quantitative Analysis of Hygroscopicity

The hygroscopic nature of a solid is quantitatively described by its moisture sorption isotherm, which illustrates the equilibrium moisture content as a function of relative humidity (RH) at a constant temperature.

Moisture Sorption Isotherm

Table 2: Water-to-Solute Ratio (WSR) and Calculated Moisture Content for Calcium Acetate Monohydrate at 25 °C

Relative Humidity (%)Water-to-Solute Ratio (WSR) (mol/mol)Calculated Moisture Content (% w/w)
< 5--
10--
20--
30--
401.13 ± 0.0511.5 ± 0.5
501.29 ± 0.0513.1 ± 0.5
601.52 ± 0.0615.4 ± 0.6
701.86 ± 0.0718.9 ± 0.7
802.50 ± 0.1025.4 ± 1.0
904.11 ± 0.1641.8 ± 1.6

Data adapted from Guo et al. (2019).[7] The moisture content is calculated based on the molar masses of water and calcium acetate monohydrate.

It is important to note that anhydrous calcium acetate would be expected to absorb a significantly greater amount of water, particularly at lower relative humidities, as it transitions to the monohydrate form before further water uptake occurs.

Deliquescence Relative Humidity (DRH)

Deliquescence is the process by which a solid absorbs enough moisture from the atmosphere to dissolve and form a liquid solution. The relative humidity at which this occurs is the deliquescence relative humidity (DRH). While a specific DRH value for anhydrous calcium acetate is not definitively reported in the reviewed literature, its highly hygroscopic nature suggests that it will deliquesce at a relatively low RH. For comparison, the DRH of other highly hygroscopic salts like anhydrous calcium chloride is approximately 32% at 20°C.

Kinetics of Water Absorption

The rate at which anhydrous calcium acetate absorbs water is a critical parameter for handling and processing. This is typically determined using Dynamic Vapor Sorption (DVS) by measuring the change in mass over time at a specific relative humidity. While specific kinetic data for anhydrous calcium acetate is scarce, the general principle involves a rapid initial uptake of moisture as the surface hydrates, followed by a slower diffusion-controlled process as water penetrates the bulk of the material.

Experimental Protocols for Hygroscopicity Assessment

Several established methods are used to characterize the hygroscopic properties of pharmaceutical solids. The most common and informative is Dynamic Vapor Sorption (DVS).

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[8][9]

Principle: A sample is placed on a sensitive microbalance inside a chamber. A carrier gas (usually nitrogen or dry air) with a precisely controlled concentration of water vapor is passed over the sample. The instrument monitors the sample's mass until it reaches equilibrium at a given RH. The RH is then changed in a stepwise manner to generate a full sorption and desorption isotherm.[10][11]

Detailed Methodology:

  • Sample Preparation: A small amount of anhydrous calcium acetate (typically 5-15 mg) is accurately weighed onto the DVS sample pan.[10]

  • Drying/Pre-treatment: The sample is initially dried in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This ensures a consistent starting point for the analysis.[12]

  • Sorption Phase: The relative humidity is increased in predetermined steps (e.g., 10% increments from 0% to 90% RH).[13] At each step, the instrument holds the RH constant and monitors the sample mass until the rate of mass change over time ( dm/dt ) falls below a defined equilibrium criterion (e.g., 0.002%/min).[11]

  • Desorption Phase: Once the maximum RH is reached, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing the sample to reach equilibrium at each step.

  • Data Analysis: The change in mass at each equilibrium point is used to calculate the percentage moisture content. The data is then plotted as moisture content versus relative humidity to generate the sorption and desorption isotherms.

DVS_Workflow Dynamic Vapor Sorption (DVS) Workflow cluster_prep Sample Preparation cluster_analysis Analysis Cycle cluster_output Data Output start Start weigh Weigh Anhydrous Calcium Acetate (5-15 mg) start->weigh place Place Sample in DVS Instrument weigh->place dry Dry Sample (0% RH, 25°C) place->dry sorption Sorption Phase: Increase RH in Steps (e.g., 0% to 90%) dry->sorption desorption Desorption Phase: Decrease RH in Steps (e.g., 90% to 0%) sorption->desorption kinetics Kinetic Data: Mass vs. Time desorption->kinetics Generate isotherm Sorption/Desorption Isotherm kinetics->isotherm Generate from Equilibrium Points end End isotherm->end

DVS Experimental Workflow
European Pharmacopoeia Method (Gravimetric Analysis)

This method provides a simpler, albeit less detailed, classification of a substance's hygroscopicity.

Principle: A pre-weighed sample is exposed to a high-humidity environment for a fixed period, and the percentage increase in mass is determined.

Detailed Methodology:

  • Sample Preparation: Accurately weigh a specified amount of anhydrous calcium acetate (e.g., 1-2 g) into a tared, shallow weighing bottle.

  • Exposure: Place the open weighing bottle in a desiccator containing a saturated solution of ammonium (B1175870) chloride, which maintains a relative humidity of approximately 79.5% at 25 °C.

  • Equilibration: Allow the sample to stand at a constant temperature (e.g., 25 °C) for 24 hours.

  • Final Weighing: After 24 hours, close the weighing bottle and re-weigh it.

  • Classification: Calculate the percentage increase in mass. The substance is then classified based on the following criteria:

    • Slightly hygroscopic: Increase in mass is less than 2% and equal to or greater than 0.2%.

    • Hygroscopic: Increase in mass is less than 15% and equal to or greater than 2%.

    • Very hygroscopic: Increase in mass is equal to or greater than 15%.

    • Deliquescent: Sufficient water is absorbed to form a liquid.

EP_Hygroscopicity_Test European Pharmacopoeia Hygroscopicity Test start Start weigh_initial Weigh Sample (m1) start->weigh_initial place_desiccator Place in Desiccator (High RH, 25°C) weigh_initial->place_desiccator wait_24h Wait 24 Hours place_desiccator->wait_24h weigh_final Weigh Sample (m2) wait_24h->weigh_final calculate_gain Calculate % Mass Gain: ((m2 - m1) / m1) * 100 weigh_final->calculate_gain classify Classify Hygroscopicity calculate_gain->classify end End classify->end

EP Hygroscopicity Test Workflow

Signaling Pathways and Logical Relationships

The process of moisture sorption by anhydrous calcium acetate can be visualized as a series of interconnected events.

Moisture_Sorption_Pathway Moisture Sorption Pathway for Anhydrous Calcium Acetate cluster_environment Environment cluster_solid_state Solid State Transformation cluster_process Sorption Process Atmospheric_Moisture Atmospheric Moisture (H₂O Vapor) Adsorption Adsorption (Surface) Atmospheric_Moisture->Adsorption Anhydrous_Ca_Acetate Anhydrous Calcium Acetate Absorption Absorption (Bulk) Anhydrous_Ca_Acetate->Absorption Moisture Diffusion Hydrated_Ca_Acetate Hydrated Calcium Acetate (e.g., Monohydrate) Deliquescence Deliquescence: Aqueous Solution Hydrated_Ca_Acetate->Deliquescence Above DRH Adsorption->Anhydrous_Ca_Acetate Absorption->Hydrated_Ca_Acetate

Moisture Sorption Pathway

Implications for Drug Development

The pronounced hygroscopicity of anhydrous calcium acetate has several critical implications for drug development:

  • Formulation Strategy: Formulations containing anhydrous calcium acetate require careful consideration of other excipients to minimize moisture-related interactions. The use of less hygroscopic fillers and disintegrants may be necessary.

  • Manufacturing Processes: Manufacturing environments must have controlled humidity to prevent premature hydration and caking of the powder, which can affect blend uniformity and tablet compression.

  • Packaging and Storage: Finished drug products containing anhydrous calcium acetate require packaging with a high moisture barrier, such as blister packs with aluminum foil, to ensure long-term stability. Storage conditions should also specify controlled humidity.

  • Analytical Methods: Moisture content is a critical quality attribute that must be monitored throughout the product lifecycle. Methods such as Karl Fischer titration are essential for accurate quantification of water content.

Conclusion

Anhydrous calcium acetate is a highly hygroscopic material, a property that is central to its handling, formulation, and storage in pharmaceutical applications. While quantitative data specifically for the anhydrous form is limited, the behavior of its monohydrate and the general principles of moisture sorption provide a strong framework for understanding its interaction with atmospheric water. The use of advanced analytical techniques like Dynamic Vapor Sorption is crucial for fully characterizing its moisture sorption isotherm, kinetics, and deliquescence point. A thorough understanding of these properties enables researchers and drug development professionals to design robust and stable pharmaceutical products.

References

An In-depth Technical Guide to the Thermal Decomposition of Calcium Acetate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of calcium acetate (B1210297) hydrate (B1144303), a process of significant interest in various scientific and industrial fields, including materials science and pharmaceuticals. This document details the decomposition pathway, reaction kinetics, and the experimental protocols for its analysis.

Introduction

Calcium acetate hydrate (Ca(CH₃COO)₂·xH₂O) is a hydrated salt of calcium and acetic acid. Its thermal decomposition is a multi-step process involving dehydration followed by the decomposition of the anhydrous salt. Understanding the precise nature of these transformations is crucial for applications where thermal stability is a key parameter. The primary volatile product of the decomposition of the acetate group is acetone (B3395972), with the final solid residues being calcium carbonate and, at higher temperatures, calcium oxide.[1][2]

Decomposition Pathway

The thermal decomposition of this compound proceeds through a series of distinct steps, which can be effectively monitored using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

The generally accepted decomposition pathway is as follows:

  • Dehydration: The process begins with the loss of water molecules. This often occurs in multiple stages, corresponding to the removal of differently bound water molecules from the crystal lattice.

  • Decomposition of Anhydrous Calcium Acetate: Following dehydration, the anhydrous calcium acetate decomposes to form calcium carbonate (CaCO₃) and acetone ((CH₃)₂CO).[2]

  • Decomposition of Calcium Carbonate: At higher temperatures, the calcium carbonate intermediate further decomposes to yield calcium oxide (CaO) and carbon dioxide (CO₂).

The following diagram illustrates this decomposition pathway:

DecompositionPathway A Ca(CH₃COO)₂·xH₂O (this compound) B Ca(CH₃COO)₂ (Anhydrous Calcium Acetate) A->B + xH₂O (g) C CaCO₃ (Calcium Carbonate) B->C + (CH₃)₂CO (g) (Acetone) D CaO (Calcium Oxide) C->D + CO₂ (g)

Figure 1: Thermal Decomposition Pathway of this compound.

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data obtained from various thermogravimetric and differential scanning calorimetry studies on the thermal decomposition of this compound. These values can be influenced by experimental conditions such as heating rate and atmosphere.

Table 1: Dehydration Stages of this compound

StageTemperature Range (°C)Mass Loss (%)Corresponding Water Molecules (x)Reference
1~150 - 200VariesVaries[3]
2~200 - 240Total ~5% for both stages~2.3[3]

Table 2: Decomposition Stages of Anhydrous Calcium Acetate

StageTemperature Range (°C)ProductsMass Loss (%)Reference
Decomposition to CaCO₃~260 - 500CaCO₃, (CH₃)₂CO~29[3]
Decomposition to CaO~600 - 800CaO, CO₂~44 (from CaCO₃)[3]

Kinetic Analysis

The kinetics of the thermal decomposition of this compound can be investigated using model-fitting methods such as the Coats-Redfern and Horowitz-Metzger methods applied to non-isothermal TGA data.[1][4][5] These methods allow for the determination of key kinetic parameters, including the activation energy (Ea) and the pre-exponential factor (A).

Table 3: Kinetic Parameters for the Decomposition of Calcium Acetate

Decomposition StepKinetic ModelActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Reference
DehydrationNot specifiedData not availableData not available
Anhydrous to CaCO₃2/3 order kinetics326.50Data not available[1]
CaCO₃ to CaOPhase boundary reaction232.13 (in N₂)Data not available[6]

Note: Kinetic parameters can vary significantly depending on the experimental conditions and the kinetic model applied.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reproducible and comparable data in thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Set the purge gas (typically nitrogen or air) to a constant flow rate (e.g., 20-50 mL/min).

    • Program the temperature profile:

      • Initial temperature: Ambient (~25 °C).

      • Heating rate: A linear heating rate of 10 °C/min is common.

      • Final temperature: 900-1000 °C to ensure complete decomposition.

  • Data Acquisition: Initiate the TGA run and record the mass loss as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset and end temperatures of each decomposition step and the corresponding percentage mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a DSC pan (e.g., aluminum). Seal the pan hermetically or with a pinhole lid, depending on the desired experimental conditions.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Set the purge gas (typically nitrogen) to a constant flow rate (e.g., 20-50 mL/min).

    • Program the same temperature profile as used in the TGA analysis for direct comparison.

  • Data Acquisition: Start the DSC run and record the differential heat flow.

  • Data Analysis: Analyze the DSC curve to identify endothermic and exothermic events. Determine the onset temperature, peak temperature, and enthalpy change (ΔH) for each thermal event.

The following diagram illustrates a typical experimental workflow for thermal analysis:

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing A Grind Sample B Weigh Sample A->B C Load Sample into TGA/DSC B->C D Set Experimental Parameters (Temp Program, Atmosphere) C->D E Run Analysis D->E F Record TGA/DSC Curves E->F G Analyze Data (Mass Loss, ΔH, Kinetic Parameters) F->G H Report Results G->H

Figure 2: Experimental Workflow for Thermal Analysis.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process that can be thoroughly characterized using techniques like TGA and DSC. This guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers and professionals to accurately study and understand this process. The provided data and methodologies serve as a valuable resource for quality control, material characterization, and the development of new drug formulations and materials where thermal stability is a critical attribute.

References

A Comprehensive Technical Guide to the Solubility of Calcium Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of calcium acetate (B1210297) in water and various organic solvents. The information is curated for professionals in research, scientific, and drug development fields, offering quantitative data, detailed experimental protocols, and logical visualizations to support laboratory and formulation work.

Executive Summary

Calcium acetate (Ca(CH₃COO)₂) is a calcium salt of acetic acid with diverse applications in the pharmaceutical, food, and chemical industries.[1][2] Its efficacy in many of these roles is fundamentally linked to its solubility characteristics. This document outlines the solubility of calcium acetate in aqueous and non-aqueous systems, providing precise data across a range of temperatures. Furthermore, it details a standard experimental protocol for determining its solubility, ensuring reproducibility for researchers.

Solubility Data

The solubility of calcium acetate exhibits an unusual inverse relationship with temperature in aqueous solutions, meaning it becomes less soluble as the temperature increases.[3][4] In contrast, its solubility in most organic solvents is limited.

Solubility in Water

The following table summarizes the quantitative solubility of calcium acetate in water at various temperatures.

Temperature (°C)Solubility ( g/100 mL H₂O)
037.4[3][5][6]
2034.7[3][5]
2534.3
10029.7[3][5][6]
Solubility in Other Solvents

The solubility of calcium acetate in various organic and inorganic solvents is detailed below.

SolventSolubilityReference
MethanolSlightly soluble[5][7][8]0.75 g/100g at 15°C; 1.01 g/100g at 66°C
EthanolInsoluble/Slightly soluble[5][7][8][9][5][7][8][9]
AcetoneInsoluble[5][7][8][5][7][8]
BenzeneInsoluble[5][8][5][8]
Acetic Acid0.156 g/100g at 21.5°C; 2.426 g/100g at 97.8°C
HydrazineSoluble[5]1 g/100g at 20°C

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the gravimetric determination of calcium acetate solubility in a given solvent.

Materials and Equipment
  • Calcium Acetate (anhydrous or monohydrate, analytical grade)

  • Solvent (e.g., deionized water, ethanol)

  • Constant temperature water bath or incubator

  • Analytical balance (± 0.0001 g)

  • Isothermal filtration apparatus (e.g., syringe with a filter)

  • Drying oven

  • Glassware: Erlenmeyer flasks with stoppers, beakers, volumetric flasks

  • Magnetic stirrer and stir bars

  • Thermometer

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of calcium acetate solubility.

G cluster_prep Preparation cluster_sampling Sampling and Analysis cluster_calc Calculation A Prepare supersaturated solution of calcium acetate in the chosen solvent. B Equilibrate the solution at a constant temperature with continuous stirring for an extended period (e.g., 24-48 hours) to ensure equilibrium. A->B C Withdraw an aliquot of the supernatant using an isothermal filtration system to avoid temperature-induced precipitation. B->C D Accurately weigh the collected aliquot. C->D E Evaporate the solvent from the aliquot in a drying oven at a suitable temperature (e.g., 105°C) until a constant weight is achieved. D->E F Weigh the remaining solid (solute). E->F G Calculate the mass of the solvent by subtracting the mass of the solute from the total mass of the aliquot. F->G H Determine the solubility as grams of solute per 100 g of solvent. G->H

Experimental workflow for solubility determination.
Detailed Procedure

  • Preparation of Saturated Solution : Add an excess amount of calcium acetate to a known volume of the solvent in an Erlenmeyer flask. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration : Place the flask in a constant temperature water bath and stir the solution continuously. Allow the system to equilibrate for at least 24 hours to ensure that the dissolution and precipitation rates are equal.

  • Sample Withdrawal : After equilibration, stop the stirring and allow the excess solid to settle. Withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter to match the equilibration temperature. This prevents any change in solubility during sampling.

  • Gravimetric Analysis : Accurately weigh the collected sample. Then, carefully evaporate the solvent in a drying oven set to a temperature that will not decompose the calcium acetate (e.g., below its decomposition temperature of 160°C[5]).

  • Data Calculation : Once the solvent is fully evaporated and the weight of the remaining solid is constant, calculate the solubility using the following formula:

    Solubility ( g/100 g solvent) = (mass of dry solute / mass of solvent) x 100

Applications in Drug Development

The solubility of calcium acetate is a critical parameter in its pharmaceutical applications.

Role as a Phosphate (B84403) Binder

In patients with hyperphosphatemia, calcium acetate is used as a phosphate binder.[2] Its solubility in the gastrointestinal tract allows for the dissociation of calcium ions, which then react with dietary phosphate to form insoluble calcium phosphate. This process is illustrated below.

G cluster_process Phosphate Binding Mechanism A Oral administration of Calcium Acetate B Dissolution in the GI tract releases Ca²⁺ ions A->B C Ca²⁺ ions bind with dietary Phosphate (PO₄³⁻) B->C D Formation of insoluble Calcium Phosphate C->D E Excretion of Calcium Phosphate D->E

Mechanism of action for calcium acetate as a phosphate binder.

Understanding the solubility of calcium acetate under various pH conditions, similar to those found in the digestive system, is crucial for optimizing the efficacy of such therapeutic agents.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of calcium acetate in water and other solvents. The tabulated data offers a clear reference for laboratory work, and the detailed experimental protocol provides a basis for reproducible solubility determination. The visualization of the experimental workflow and the mechanism of action in its pharmaceutical application serves to clarify these processes for researchers and drug development professionals. The unique inverse solubility of calcium acetate in water is a key characteristic that must be considered in its various applications.

References

A Comprehensive Technical Review of Calcium Acetate Hydrate: From Synthesis to Therapeutic Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to calcium acetate (B1210297) hydrate (B1144303), a crucial pharmaceutical agent in the management of hyperphosphatemia. This document details its chemical properties, synthesis, and characterization, with a significant focus on its clinical application as a phosphate (B84403) binder in patients with chronic kidney disease (CKD). It further explores the compound's interaction with key signaling pathways involved in mineral metabolism.

Chemical and Physical Properties

Calcium acetate hydrate is the hydrated salt of calcium and acetic acid. The monohydrate is the common form. A summary of its key chemical and physical properties is presented in the table below.

PropertyValue
Chemical Formula Ca(CH₃COO)₂·H₂O (Monohydrate)
Molecular Weight 176.18 g/mol (Monohydrate)
Appearance White crystalline powder or granules
Solubility in Water 37.4 g/100 mL (0 °C), 34.7 g/100 mL (20 °C)[1]
Density Approximately 1.50 g/cm³
Melting Point Decomposes above 160 °C
pH 6-9 (1 in 10 solution)[2]

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the reaction of an alkaline calcium salt with acetic acid.

Materials:

  • Calcium Carbonate (CaCO₃) or Calcium Hydroxide (B78521) (Ca(OH)₂)

  • Acetic Acid (CH₃COOH), 10% solution

  • Distilled Water

  • Beakers

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Drying oven

Procedure:

  • Reaction: To a beaker containing 500 mL of 10% acetic acid, slowly add 50 g of calcium carbonate in portions with continuous stirring. The addition should be gradual to control the effervescence of carbon dioxide gas.[3]

  • Heating and Stirring: Heat the mixture to 80°C and continue stirring for 6 hours to ensure the reaction goes to completion.[3]

  • Filtration: After the reaction, filter the resulting solution to remove any unreacted starting material or impurities.[3]

  • Concentration: Heat the filtrate to 80-90°C to concentrate the solution to half of its original volume.[3]

  • Precipitation: Cool the concentrated solution to room temperature. Add two volumes of 96% ethyl alcohol to precipitate the this compound crystals.[3]

  • Drying: Collect the precipitate by filtration and dry in an oven at 30-40°C for 12 hours.[3]

  • Storage: Store the dried this compound in a well-closed container.

Experimental Protocol: Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

1. Identification by Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Procedure: Acquire the FTIR spectrum of the synthesized product.

  • Expected Result: The spectrum should show characteristic absorption bands for the acetate group, including strong asymmetric and symmetric carboxylate stretches.

2. Purity Assessment by X-ray Diffraction (XRD):

  • Procedure: Obtain the XRD pattern of the crystalline powder.

  • Expected Result: The diffraction pattern should match the known pattern for calcium acetate monohydrate, confirming the correct crystal structure and phase purity.[4]

3. Assay by Titration:

  • Procedure: Accurately weigh about 300 mg of the sample and dissolve it in 150 mL of water containing 2 mL of 3 N hydrochloric acid. Add approximately 30 mL of 0.05 M edetate disodium (B8443419) (EDTA) from a buret. Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator. Continue the titration with 0.05 M EDTA to a blue endpoint.[5]

  • Calculation: Each mL of 0.05 M edetate disodium is equivalent to 7.909 mg of C₄H₆CaO₄.[5]

Therapeutic Application: Phosphate Binder in Hyperphosphatemia

Hyperphosphatemia, an excess of phosphate in the blood, is a common and serious complication of chronic kidney disease (CKD). This compound is a widely used phosphate binder that helps to control serum phosphate levels.

Mechanism of Action

When taken with meals, calcium acetate dissociates in the gastrointestinal tract into calcium and acetate ions. The calcium ions then bind with dietary phosphate to form insoluble calcium phosphate, which is subsequently excreted in the feces. This process effectively reduces the absorption of phosphate from the diet into the bloodstream.[6]

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of calcium acetate in lowering serum phosphorus levels in patients with end-stage renal disease (ESRD).

Table 1: Comparison of Phosphate Lowering Efficacy of Calcium Acetate vs. Calcium Carbonate

Study/Meta-analysisNumber of ParticipantsDurationKey Findings
Meta-analysis (2015)6254-8 weeksSerum phosphorus was significantly lower in the calcium acetate group compared to the calcium carbonate group at both 4 and 8 weeks.[7]
Randomized Crossover Trial316 weeks each treatmentSerum phosphate was significantly lower after treatment with calcium acetate (1.51 mmol/L) compared to calcium carbonate (1.80 mmol/L).[8]
Randomized Crossover Trial23-The drop in phosphorus levels was significant for both salts, with a trend towards higher efficacy per milliequivalent of salt for calcium acetate.[9]

Table 2: Comparison of Phosphate Lowering Efficacy of Calcium Acetate vs. Sevelamer (B1230288) Hydrochloride

StudyNumber of ParticipantsDurationKey Findings
Randomized Crossover Study848 weeks each treatmentSimilar decrease in serum phosphate values for both sevelamer (-2.0 +/- 2.3 mg/dL) and calcium acetate (-2.1 +/- 1.9 mg/dL).[10]
Randomized Study-34 weeksStatistically significant decrease in serum phosphorus with both sevelamer and calcium acetate treatments.[6]
Observational Cohort Study35,251-No significant difference in all-cause or cardiovascular mortality between sevelamer and calcium acetate groups in the main analysis.[11]
Safety Profile

The most common side effect associated with calcium acetate is hypercalcemia (elevated blood calcium levels).[10] Other potential side effects include gastrointestinal discomfort. Regular monitoring of serum calcium levels is crucial for patients receiving calcium acetate therapy.

Interaction with Signaling Pathways

The management of hyperphosphatemia with calcium acetate has implications for the complex signaling pathways that regulate mineral metabolism, particularly the Fibroblast Growth Factor 23 (FGF23)-Klotho axis.

The FGF23-Klotho Signaling Pathway in Phosphate Homeostasis

FGF23 is a hormone produced by bone cells (osteocytes and osteoblasts) that plays a central role in phosphate and vitamin D metabolism.[12] Klotho is a transmembrane protein that acts as a co-receptor for FGF23, primarily in the kidneys.[12]

FGF23_Klotho_Pathway

In CKD, as the kidneys fail, phosphate levels rise, leading to a compensatory increase in FGF23. However, a state of Klotho deficiency and FGF23 resistance often develops.

Impact of Calcium Acetate on the FGF23-Klotho Axis

Calcium acetate's primary role is to lower serum phosphate by binding it in the gut. This reduction in phosphate load can indirectly lead to a decrease in the stimulus for FGF23 production. Furthermore, studies have shown that calcium itself can directly stimulate FGF23 expression in bone.[7] The calcium-sensing receptor (CaSR) is also involved in the regulation of FGF23.[10][11] The interplay of these factors is complex and an area of ongoing research.

Calcium_Acetate_FGF23_Interaction

Experimental Workflows

Workflow for Synthesis and Characterization of this compound

Synthesis_Workflow

Workflow for In Vitro Phosphate Binding Capacity Assay

Phosphate_Binding_Workflow

Conclusion

This compound is a well-established and effective phosphate binder for the management of hyperphosphatemia in patients with chronic kidney disease. Its synthesis is straightforward, and its characterization can be achieved through standard analytical methods. Understanding its mechanism of action and its interaction with key signaling pathways such as the FGF23-Klotho axis is crucial for optimizing its therapeutic use and for the development of novel therapies for mineral and bone disorders in CKD. This technical guide provides a comprehensive overview for researchers and professionals in the field, serving as a valuable resource for further investigation and drug development.

References

A Comprehensive History of Calcium Acetate in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Calcium acetate (B1210297), a simple calcium salt of acetic acid, has a multifaceted history in scientific research, spanning from its well-established role in managing hyperphosphatemia in chronic kidney disease to its applications in food preservation and pharmaceutical formulation. This technical guide provides a detailed exploration of the historical evolution of calcium acetate's use in research, complete with quantitative data, experimental methodologies, and visual representations of key processes.

The Emergence of Calcium Acetate as a Phosphate (B84403) Binder

The latter half of the 20th century saw a growing understanding of the detrimental effects of hyperphosphatemia in patients with end-stage renal disease (ESRD). The search for effective and safe phosphate binders was a critical area of research. While aluminum-based binders were initially used, concerns over aluminum toxicity prompted the investigation of alternatives.

Calcium carbonate was a logical successor, but its use was often associated with hypercalcemia. This led researchers to explore other calcium salts with potentially more favorable phosphate binding properties. Seminal research in the late 1980s and early 1990s identified calcium acetate as a promising candidate. Theoretical calculations and in vitro experiments suggested that calcium acetate could bind more phosphate per unit of elemental calcium compared to calcium carbonate.

One of the key early clinical studies that highlighted the potential of calcium acetate was published in the early 1990s. This research laid the groundwork for its eventual approval and widespread use as a phosphate binder.

Mechanism of Action: Phosphate Binding in the Gastrointestinal Tract

The primary mechanism of action of calcium acetate in managing hyperphosphatemia is its ability to bind to dietary phosphate within the gastrointestinal tract, preventing its absorption into the bloodstream. When ingested with meals, calcium acetate dissolves and releases calcium ions (Ca²⁺). These calcium ions then react with phosphate ions (PO₄³⁻) from dietary sources to form insoluble calcium phosphate, which is subsequently excreted in the feces.

cluster_GI_Tract Gastrointestinal Tract cluster_Bloodstream Bloodstream Ingestion Ingestion of Calcium Acetate with Meal Dissolution Dissolution of Calcium Acetate (Ca(C₂H₃O₂)₂) Ingestion->Dissolution Ca_ions Release of Calcium Ions (Ca²⁺) Dissolution->Ca_ions Binding Formation of Insoluble Calcium Phosphate (Ca₃(PO₄)₂) Ca_ions->Binding Phosphate Dietary Phosphate (PO₄³⁻) Phosphate->Binding Excretion Excretion in Feces Binding->Excretion Reduced_Absorption Reduced Phosphate Absorption Binding->Reduced_Absorption Prevents Absorption Lowered_Serum_P Lowered Serum Phosphate Levels Reduced_Absorption->Lowered_Serum_P

Figure 1: Mechanism of Action of Calcium Acetate as a Phosphate Binder.

Quantitative Data from Key Clinical Trials

Numerous clinical trials have evaluated the efficacy and safety of calcium acetate in managing hyperphosphatemia. The following tables summarize quantitative data from some of these key studies, providing a comparative overview of its effects on serum phosphate and calcium levels.

Table 1: Efficacy of Calcium Acetate in Reducing Serum Phosphorus

Study (Year)Number of PatientsTreatment DurationBaseline Serum Phosphorus (mg/dL)Post-Treatment Serum Phosphorus (mg/dL)Percentage Reduction
Early Trial 1 (fictionalized example)508 weeks7.2 ± 1.55.5 ± 1.223.6%
Comparative Study vs. CaCO₃316 weeks~6.2 (converted from mmol/L)~4.7 (converted from mmol/L)~24%
Placebo-Controlled Trial[1][2]110 (Calcium Acetate Group)12 weeks5.1 ± 1.24.4 ± 1.213.7%
Multicenter Study vs. CaCO₃[3]171 (Calcium Acetate Group)8 weeks~6.8 (converted from mmol/L)~5.1 (converted from mmol/L)~25%

Table 2: Impact of Calcium Acetate on Serum Calcium Levels

Study (Year)Treatment GroupBaseline Serum Calcium (mg/dL)Post-Treatment Serum Calcium (mg/dL)Incidence of Hypercalcemia
Early Trial 1 (fictionalized example)Calcium Acetate8.9 ± 0.89.5 ± 0.915%
Comparative Study vs. CaCO₃Calcium Acetate~9.3 (converted from mmol/L)~9.6 (converted from mmol/L)Not specified
Placebo-Controlled Trial[1][2]Calcium Acetate9.1 ± 0.79.5 ± 0.813.5%
Placebo-Controlled Trial[1][2]Placebo9.1 ± 0.68.8 ± 0.80%
Multicenter Study vs. CaCO₃[3]Calcium AcetateNot specifiedIncreased slightlyNo significant difference from CaCO₃

Detailed Experimental Protocols

To provide a deeper understanding of the research methodologies employed in studying calcium acetate, this section details the protocols for key experiments.

In Vitro Phosphate Binding Capacity Assay

This protocol is a generalized representation based on common methodologies for determining the phosphate-binding efficacy of a compound in a laboratory setting.

Objective: To determine the amount of phosphate bound by calcium acetate at different pH conditions, simulating the environment of the gastrointestinal tract.

Materials:

  • Calcium acetate powder

  • Sodium dihydrogen phosphate (NaH₂PO₄) or a similar soluble phosphate salt

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Deionized water

  • pH meter

  • Shaking incubator or magnetic stirrer

  • Centrifuge

  • Phosphate assay kit or spectrophotometer for phosphate quantification

Procedure:

  • Preparation of Phosphate Solutions: Prepare a stock solution of a known phosphate concentration (e.g., 1000 mg/L) in deionized water.

  • pH Adjustment: Prepare a series of phosphate solutions and adjust their pH to simulate different parts of the GI tract (e.g., pH 3 for the stomach, pH 7 for the intestine) using HCl or NaOH.

  • Incubation: Add a precise amount of calcium acetate powder to each pH-adjusted phosphate solution. The amount of calcium acetate should be in excess to ensure maximum binding.

  • Equilibration: Incubate the mixtures at 37°C for a set period (e.g., 1-2 hours) with constant agitation to allow the binding reaction to reach equilibrium.

  • Separation: Centrifuge the samples to pellet the insoluble calcium phosphate complex.

  • Phosphate Measurement: Carefully collect the supernatant and measure the concentration of unbound phosphate using a phosphate assay kit or spectrophotometry.

  • Calculation: The amount of phosphate bound by calcium acetate is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration.

start Start prep_phosphate Prepare Phosphate Solutions of Known Concentration start->prep_phosphate adjust_ph Adjust pH of Solutions (e.g., pH 3 and pH 7) prep_phosphate->adjust_ph add_ca_acetate Add Precise Amount of Calcium Acetate adjust_ph->add_ca_acetate incubate Incubate at 37°C with Agitation add_ca_acetate->incubate centrifuge Centrifuge to Separate Insoluble Complex incubate->centrifuge measure_unbound_p Measure Unbound Phosphate in Supernatant centrifuge->measure_unbound_p calculate_bound_p Calculate Bound Phosphate measure_unbound_p->calculate_bound_p end End calculate_bound_p->end

Figure 2: Workflow for In Vitro Phosphate Binding Capacity Assay.

Early Clinical Trial Protocol for Hyperphosphatemia

This protocol is a representative summary of the methodologies used in early clinical trials to evaluate the efficacy of calcium acetate in hemodialysis patients.

Objective: To assess the efficacy and safety of calcium acetate in lowering serum phosphorus levels in patients with end-stage renal disease undergoing hemodialysis.

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Patient Population:

  • Inclusion Criteria: Adult patients with ESRD on maintenance hemodialysis for at least 3 months, with a serum phosphorus level > 5.5 mg/dL after a washout period from other phosphate binders.

  • Exclusion Criteria: Patients with hypercalcemia, active gastrointestinal disease, or known allergy to calcium acetate.

Methodology:

  • Washout Period: All patients discontinue their current phosphate binders for a 2-week washout period.

  • Randomization: Patients are randomly assigned to one of two treatment arms:

    • Arm A: Calcium acetate with meals for 8 weeks, followed by a 2-week washout, then placebo with meals for 8 weeks.

    • Arm B: Placebo with meals for 8 weeks, followed by a 2-week washout, then calcium acetate with meals for 8 weeks.

  • Dosing: The initial dose of calcium acetate is typically started at one or two capsules per meal and titrated based on weekly serum phosphorus levels to achieve a target level of < 5.5 mg/dL.

  • Data Collection: Blood samples are collected weekly to monitor serum phosphorus, calcium, and other relevant biochemical parameters.

  • Efficacy Endpoints: The primary efficacy endpoint is the change in serum phosphorus from baseline to the end of the treatment period.

  • Safety Assessment: Safety is monitored by tracking adverse events and changes in serum calcium levels.

start Patient Screening and Enrollment washout 2-Week Washout (No Phosphate Binders) start->washout randomization Randomization washout->randomization arm_a Arm A: Calcium Acetate (8 weeks) randomization->arm_a arm_b Arm B: Placebo (8 weeks) randomization->arm_b washout_2 2-Week Washout arm_a->washout_2 data_collection Weekly Blood Draws (Phosphorus, Calcium) arm_a->data_collection arm_b->washout_2 arm_b->data_collection crossover_a Arm A: Placebo (8 weeks) washout_2->crossover_a crossover_b Arm B: Calcium Acetate (8 weeks) washout_2->crossover_b crossover_a->data_collection crossover_b->data_collection analysis Data Analysis: Compare Serum Phosphorus and Calcium Levels data_collection->analysis end End of Study analysis->end

Figure 3: Workflow of a Randomized Crossover Clinical Trial.

Historical Use of Calcium Acetate in Food Preservation and Technology

Beyond its critical role in medicine, calcium acetate has a long history of use in the food industry as a preservative, stabilizer, and firming agent. Its designation as "Generally Recognized as Safe" (GRAS) by the U.S. Food and Drug Administration has facilitated its widespread application.

As a Preservative

The antimicrobial properties of calcium acetate have been utilized to inhibit the growth of certain bacteria and molds, thereby extending the shelf life of various food products. The acetate ion can disrupt the metabolism of microorganisms, preventing their proliferation.

  • Bakery Products: In bread and other baked goods, calcium acetate helps to prevent "rope" formation, a type of spoilage caused by Bacillus species. It also inhibits the growth of common molds.

  • Dairy Products: It has been used in some cheese and other dairy products to prevent spoilage.

As a Stabilizer and Firming Agent

Calcium ions in calcium acetate can interact with pectins in fruits and vegetables, forming calcium pectate. This cross-linking of pectin (B1162225) molecules helps to maintain the structural integrity and firmness of canned or processed fruits and vegetables.

  • Canned Goods: It is often used to prevent fruits and vegetables from becoming soft and mushy during the canning process.

  • Dough Conditioner: In baking, calcium acetate can act as a dough conditioner, improving the texture and volume of the final product.

Calcium Acetate in Pharmaceutical Formulations

In addition to its active pharmaceutical ingredient (API) role as a phosphate binder, calcium acetate has also been investigated and used as an excipient in pharmaceutical formulations.

  • Tablet Formulation: Research has explored the use of calcium acetate as a binder or diluent in tablet manufacturing. Studies have investigated its compaction properties and its compatibility with other excipients.

  • Buffering Agent: Its ability to act as a buffering agent can be utilized to maintain the pH of a formulation, which can be crucial for the stability and bioavailability of the active drug.

Conclusion

The history of calcium acetate in research is a testament to the scientific process of identifying a clinical need, exploring potential solutions, and rigorously testing their efficacy and safety. From its pivotal role in managing a life-threatening complication of chronic kidney disease to its more subtle but important applications in ensuring the quality and safety of our food supply and the stability of pharmaceutical products, calcium acetate continues to be a compound of significant scientific and practical importance. This guide has provided a comprehensive overview of its journey, offering valuable insights for researchers and professionals in the fields of medicine, food science, and drug development.

References

Methodological & Application

Application Notes and Protocols for Calcium Acetate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium acetate (B1210297) hydrate (B1144303) (Ca(CH₃COO)₂·xH₂O) is the calcium salt of acetic acid, commonly found as a monohydrate.[1][2] It is a white, hygroscopic crystalline solid that is freely soluble in water.[2][3] In the pharmaceutical industry, its primary application is as a phosphate (B84403) binder for the treatment of hyperphosphatemia in patients with chronic kidney disease (CKD).[2][4][5] The calcium ions bind to dietary phosphate, forming insoluble calcium phosphate, which is then excreted.[2][5] Beyond this, it is utilized in the food industry as a stabilizer, buffer, and antimicrobial agent, and has applications in chemical synthesis.[3][6][7]

These application notes provide detailed experimental protocols for the synthesis, characterization, and in vitro evaluation of calcium acetate hydrate as a phosphate binder.

Key Applications:

  • Pharmaceuticals: Active pharmaceutical ingredient (API) in phosphate binder medications.[2][4]

  • Drug Development: Used in pre-clinical and clinical studies to manage hyperphosphatemia.[8][9]

  • Food Industry: Functions as a firming agent, pH regulator, and preservative.[6]

  • Chemical Synthesis: Serves as a precursor for the production of other calcium compounds.[10]

Quantitative Data Summary

Table 1: Synthesis Yield of Calcium Acetate Monohydrate

Starting MaterialReagentReported YieldReference
Calcium CarbonateAcetic AcidEssentially quantitativeMiller, et al. (as cited in[1])
Clam Shells (as CaCO₃)Acetic Acid (Vinegar)69.24%[11]
Scallop Shell (as CaCO₃)Acetic Acid88.24%[12]

Table 2: Clinical Efficacy of Calcium Acetate as a Phosphate Binder

Study PopulationTreatment GroupBaseline Serum P (mg/dL)End-of-Study Serum P (mg/dL)p-valueReference
Advanced non-dialysis CKDCalcium Acetate~5.14.4 ± 1.20.04[9]
Advanced non-dialysis CKDPlacebo~5.15.1 ± 1.40.04[9]

Table 3: Physicochemical Properties and Specifications

ParameterSpecificationReference
Assay (anhydrous basis)99.0 - 100.5 %[13]
pH (5% solution)7.2 - 8.2[13]
Water Content (Karl Fischer)≤ 7.0 %[13]
Lead (Pb)≤ 2 mg/kg[3]
Heavy Metals (as Pb)≤ 10 ppm[13]

Experimental Protocols

Protocol 1: Synthesis of Calcium Acetate Monohydrate

This protocol details the synthesis of calcium acetate monohydrate from calcium carbonate and acetic acid, followed by isolation via solvent precipitation.

Materials:

  • Calcium Carbonate (CaCO₃)

  • Dilute Acetic Acid (CH₃COOH)

  • Acetone (B3395972)

  • Deionized Water

  • Magnetic Stirrer and Stir Bar

  • Beakers

  • Buchner Funnel and Filter Paper

  • Vacuum Flask

Procedure:

  • In a large beaker, dissolve calcium carbonate in a slight excess of dilute acetic acid in deionized water with vigorous stirring. The reaction is complete when effervescence ceases.

  • Once the reaction is complete, continue to stir the solution vigorously.

  • Slowly add acetone to the solution. This will cause the precipitation of a fine, white solid, which is calcium acetate monohydrate.[1]

  • Continue adding acetone until no more precipitate forms.

  • Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.

  • Filter the precipitate under suction and wash the filter cake with a generous amount of acetone to remove residual acetic acid and water.[1]

  • Suspend the washed solid in fresh acetone, stir vigorously, and filter again. Repeat this washing step twice to ensure the removal of any remaining acetic acid.[1]

  • After the final wash, break up the filter cake and allow it to air-dry for several days. Intermediate grinding can facilitate drying.[1]

  • Store the final product, calcium acetate monohydrate, in a closed container to prevent moisture absorption.[1]

Workflow for Synthesis of Calcium Acetate Monohydrate

G cluster_reaction Reaction cluster_precipitation Precipitation cluster_isolation Isolation & Washing cluster_drying Drying A 1. Dissolve CaCO3 in Acetic Acid B 2. Vigorous Stirring A->B C 3. Add Acetone Slowly B->C D 4. Form Precipitate C->D E 5. Vacuum Filtration D->E F 6. Wash with Acetone (3x) E->F G 7. Air Dry F->G H 8. Store in Closed Container G->H

Synthesis of Calcium Acetate Monohydrate Workflow.
Protocol 2: In Vitro Phosphate Binding Capacity

This protocol is designed to determine the effectiveness of this compound in binding phosphate ions from a solution, simulating conditions relevant to its pharmaceutical application.

Materials:

  • This compound (synthesized or commercial)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Deionized Water

  • pH Meter

  • Incubator Shaker

  • Centrifuge

  • Phosphate Assay Kit (e.g., Malachite Green based)

  • Spectrophotometer

Procedure:

  • Prepare Phosphate Stock Solution: Prepare a 1000 mg/L phosphate stock solution by dissolving the appropriate amount of KH₂PO₄ in deionized water.

  • Prepare Phosphate Working Solution: Dilute the stock solution to a concentration of 100 mg/L phosphate in deionized water. Adjust the pH to 7.4.

  • Binding Assay: a. Weigh 100 mg of this compound into several centrifuge tubes. b. Add 10 mL of the phosphate working solution to each tube. c. Prepare control tubes containing only 10 mL of the phosphate working solution. d. Securely cap the tubes and place them in an incubator shaker at 37°C for 2 hours.

  • Sample Processing: a. After incubation, centrifuge the tubes at 3000 rpm for 10 minutes to pellet the insoluble calcium phosphate. b. Carefully collect the supernatant for phosphate analysis.

  • Phosphate Quantification: a. Measure the phosphate concentration in the supernatant of both the sample and control tubes using a phosphate assay kit according to the manufacturer's instructions. b. Use a spectrophotometer to read the absorbance at the specified wavelength.

  • Calculate Binding Capacity:

    • Phosphate Bound (mg) = (P_control - P_sample) * V

    • Binding Capacity (mg/g) = Phosphate Bound (mg) / mass of calcium acetate (g)

    • Where:

      • P_control = Phosphate concentration in the control (mg/L)

      • P_sample = Phosphate concentration in the sample supernatant (mg/L)

      • V = Volume of solution (L)

Mechanism of Action: Phosphate Binding

G cluster_ingestion Gastrointestinal Tract cluster_binding Binding & Excretion CaAc Oral Calcium Acetate Ca(CH3COO)2 Insoluble Insoluble Calcium Phosphate Ca3(PO4)2 CaAc->Insoluble Binds to Phosphate Dietary Phosphate (PO4)3- Phosphate->Insoluble Binds to Excretion Excreted in Feces Insoluble->Excretion Not Absorbed

Mechanism of Calcium Acetate as a Phosphate Binder.
Protocol 3: Quality Control - Assay of Calcium Content

This protocol uses complexometric titration with EDTA to determine the calcium content in a sample of this compound.

Materials:

  • This compound sample

  • 0.05 M Disodium (B8443419) EDTA (Ethylenediaminetetraacetic acid)

  • Sodium Hydroxide (B78521) (NaOH) solution (e.g., 2 M)

  • Dilute Hydrochloric Acid (HCl)

  • Murexide (B42330) (Ammonium Purpurate) indicator

  • Naphthol Green indicator solution

  • Volumetric flasks (250 mL)

  • Pipettes (50 mL)

  • Burette

  • Beakers (400 mL)

Procedure:

  • Sample Preparation: a. Accurately weigh approximately 2.5 g of the calcium acetate sample.[3] b. Dissolve the sample in 5 mL of hot dilute hydrochloric acid in a beaker.[3] c. Allow the solution to cool, then quantitatively transfer it to a 250-mL volumetric flask. d. Dilute to the mark with deionized water and mix thoroughly.[3]

  • Titration: a. Pipette 50 mL of the prepared sample solution into a 400-mL beaker.[3] b. Add 100 mL of deionized water. c. Add 25 mL of sodium hydroxide solution to raise the pH.[3] d. Add approximately 40 mg of murexide indicator and 3 mL of naphthol green indicator solution.[3] e. Titrate the solution with 0.05 M disodium EDTA. The endpoint is reached when the solution color changes to a deep blue.[3]

  • Calculation:

    • Calculate the percentage of calcium acetate in the sample based on the volume of EDTA used. Each mL of 0.05 M EDTA is equivalent to 7.909 mg of anhydrous calcium acetate (C₄H₆CaO₄).

References

Application Notes and Protocols for Phosphate Precipitation in Wastewater Using Calcium Acetate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorus is an essential nutrient that, in excess, can lead to significant environmental problems such as eutrophication of water bodies. Its removal from wastewater is a critical aspect of environmental protection and resource management. Chemical precipitation is a widely employed method for phosphate (B84403) removal, with calcium salts being a common choice of precipitant. Calcium acetate (B1210297) hydrate (B1144303) (Ca(CH₃COO)₂·xH₂O) offers a soluble and effective source of calcium ions for the precipitation of calcium phosphate. This document provides detailed application notes and protocols for the use of calcium acetate hydrate in the removal of phosphate from wastewater.

The underlying principle of this method is the reaction of soluble calcium ions with phosphate ions in the wastewater to form insoluble calcium phosphate precipitates, primarily in the form of hydroxyapatite (B223615) (Ca₅(PO₄)₃OH) under alkaline conditions. The efficiency of this process is heavily influenced by several key parameters, including pH, the molar ratio of calcium to phosphorus (Ca:P), reaction time, and the presence of interfering substances in the wastewater matrix.

Chemical Reaction Pathway

The precipitation of phosphate from wastewater using this compound involves a series of reactions that are highly dependent on the pH of the solution. The acetate ion acts as a buffer, which can influence the pH during the reaction. The primary reactions can be summarized as follows:

  • Dissociation of this compound: Ca(CH₃COO)₂·xH₂O(s) → Ca²⁺(aq) + 2CH₃COO⁻(aq) + xH₂O(l)

  • Phosphate Speciation (pH-dependent): H₃PO₄ ⇌ H₂PO₄⁻ + H⁺ ⇌ HPO₄²⁻ + 2H⁺ ⇌ PO₄³⁻ + 3H⁺

  • Precipitation of Calcium Phosphate (Hydroxyapatite): 5Ca²⁺(aq) + 3PO₄³⁻(aq) + OH⁻(aq) → Ca₅(PO₄)₃OH(s)

The overall efficiency of phosphate removal is dictated by the successful formation and subsequent separation of the calcium phosphate precipitate.

This compound This compound Calcium Ions (Ca2+) Calcium Ions (Ca2+) This compound->Calcium Ions (Ca2+) Dissolves in water Wastewater (contains Phosphate) Wastewater (contains Phosphate) Phosphate Ions (PO4^3-) Phosphate Ions (PO4^3-) Wastewater (contains Phosphate)->Phosphate Ions (PO4^3-) Present in wastewater Calcium Phosphate Precipitate Calcium Phosphate Precipitate Calcium Ions (Ca2+)->Calcium Phosphate Precipitate Reacts with Phosphate Ions (PO4^3-)->Calcium Phosphate Precipitate Reacts with Treated Effluent Treated Effluent Calcium Phosphate Precipitate->Treated Effluent Separated from

Caption: Logical workflow for phosphate precipitation.

Experimental Protocols

The following protocols provide a framework for conducting bench-scale experiments to determine the optimal conditions for phosphate precipitation from a given wastewater sample using this compound.

Protocol 1: Preparation of Reagents
  • This compound Stock Solution (1 M Ca²⁺):

    • Weigh 176.18 g of calcium acetate monohydrate (Ca(CH₃COO)₂·H₂O, Molar Mass: 176.18 g/mol ).

    • Dissolve the weighed calcium acetate monohydrate in deionized water.

    • Transfer the solution to a 1 L volumetric flask and bring the volume to the mark with deionized water. Mix thoroughly.

    • Store the solution in a sealed container at room temperature.

  • Phosphate Stock Solution (1000 mg/L as P):

    • Weigh 4.394 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄, Molar Mass: 136.09 g/mol ).

    • Dissolve the KH₂PO₄ in deionized water.

    • Transfer the solution to a 1 L volumetric flask and bring the volume to the mark with deionized water. Mix thoroughly.

    • This solution contains 1000 mg of phosphorus per liter.

  • pH Adjustment Solutions:

    • Prepare 1 M and 0.1 M solutions of sodium hydroxide (B78521) (NaOH) and hydrochloric acid (HCl) for pH adjustment.

Protocol 2: Jar Test for Optimal pH and Ca:P Molar Ratio Determination

This protocol utilizes a standard jar testing apparatus to evaluate the effects of pH and this compound dosage on phosphate removal efficiency.

  • Wastewater Characterization:

    • Determine the initial phosphate concentration (as PO₄³⁻-P) of the wastewater sample using a standard analytical method (e.g., PhosVer® 3 Ascorbic Acid method with a spectrophotometer).

    • Measure the initial pH of the wastewater.

  • Jar Test Setup:

    • Fill six beakers with 500 mL of the wastewater sample each.

    • Place the beakers in the jar testing apparatus.

  • Parameter Variation:

    • pH Adjustment: Adjust the pH of the wastewater in each beaker to a range of values (e.g., 7, 8, 9, 10, 11, and a control with no pH adjustment) using the NaOH or HCl solutions.

    • This compound Addition: Based on the initial phosphate concentration, calculate the volume of the 1 M calcium acetate stock solution required to achieve a specific Ca:P molar ratio (e.g., 1.5:1, 2:1, 2.5:1). Add the calculated volume to each beaker.

  • Reaction and Flocculation:

    • Rapid Mix: Stir the samples at a high speed (e.g., 200 rpm) for 1-2 minutes to ensure complete mixing of the this compound.

    • Slow Mix: Reduce the stirring speed to a gentle mix (e.g., 30-40 rpm) for a specified reaction time (e.g., 30 minutes) to promote floc formation.

  • Settling and Sampling:

    • Turn off the stirrer and allow the precipitate to settle for a designated period (e.g., 30-60 minutes).

    • Carefully collect a supernatant sample from each beaker, avoiding disturbance of the settled solids.

  • Analysis:

    • Filter the supernatant samples through a 0.45 µm filter.

    • Measure the final phosphate concentration in each filtered sample.

    • Calculate the phosphate removal efficiency for each condition:

      • Removal Efficiency (%) = [(Initial P - Final P) / Initial P] x 100

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Wastewater Sample Wastewater Sample Jar Test Jar Test Wastewater Sample->Jar Test Ca(OAc)2 Solution Ca(OAc)2 Solution Ca(OAc)2 Solution->Jar Test Rapid Mix Rapid Mix Jar Test->Rapid Mix Slow Mix Slow Mix Rapid Mix->Slow Mix Settling Settling Slow Mix->Settling Sampling Sampling Settling->Sampling Phosphate Measurement Phosphate Measurement Sampling->Phosphate Measurement

Caption: Experimental workflow for jar testing.

Data Presentation

The following tables summarize the expected influence of key parameters on phosphate removal efficiency and provide a template for presenting experimental data.

Table 1: Influence of Key Parameters on Phosphate Precipitation with this compound

ParameterEffect on Phosphate Removal EfficiencyOptimal Range (General Guidance)Notes
pH Increases with increasing pH.[1]9.0 - 11.0Higher pH favors the formation of less soluble hydroxyapatite.[1]
Ca:P Molar Ratio Increases with increasing ratio.1.5:1 to 2.5:1Excess calcium can drive the precipitation reaction to completion, but very high ratios may not be cost-effective.
Reaction Time Increases with time, eventually reaching a plateau.30 - 60 minutesSufficient time is needed for precipitate formation and growth.
Mixing Speed An initial rapid mix followed by a slow mix is optimal.Rapid: 1-2 min; Slow: 20-40 rpmRapid mixing ensures dispersion of the precipitant, while slow mixing promotes flocculation.
Temperature Generally, higher temperatures can increase reaction rates.Ambient (20-25°C) is often sufficient.The effect may vary depending on the specific wastewater composition.
Alkalinity Can consume calcium ions through carbonate precipitation.Wastewater dependent.High alkalinity may require a higher dosage of calcium acetate.

Table 2: Example Data Table for Jar Test Results

Beaker No.pHCa:P Molar RatioInitial P (mg/L)Final P (mg/L)Removal Efficiency (%)
1 (Control)7.20:110.510.31.9
28.02:110.56.241.0
39.02:110.52.180.0
410.02:110.50.892.4
511.02:110.50.496.2
69.01.5:110.53.566.7
79.02.5:110.51.585.7

Concluding Remarks

The use of this compound is a promising method for the chemical precipitation of phosphate from wastewater. The provided protocols offer a systematic approach to optimizing the process for specific wastewater characteristics. Researchers and professionals should consider the interplay of pH, Ca:P molar ratio, and reaction kinetics to achieve efficient and cost-effective phosphate removal. Further analysis of the resulting sludge may be necessary to determine its potential for phosphorus recovery and reuse.

References

Application Notes and Protocols for Calcium Acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calcium acetate (B1210297), a readily available and inexpensive salt, is emerging as a versatile and environmentally benign catalyst in a variety of organic transformations. Its basic nature, coupled with the mild reaction conditions it often promotes, makes it an attractive alternative to harsher or more expensive catalysts. This document provides detailed application notes and protocols for the use of calcium acetate as a catalyst in key organic reactions, including the Biginelli reaction, transesterification for biodiesel production, and Knoevenagel and aldol (B89426) condensations.

Biginelli Reaction: One-Pot Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs, which are valuable scaffolds in medicinal chemistry.[1] Calcium acetate has been shown to efficiently catalyze this reaction, offering high yields and simple work-up procedures.

Quantitative Data
EntryAldehydeβ-Ketoester/1,3-DiketoneUrea (B33335)/ThioureaCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Benzaldehyde (B42025)Acetylacetone (B45752)Urea10Ethanol (B145695)Reflux592
24-ChlorobenzaldehydeAcetylacetoneUrea10EthanolReflux695
34-MethylbenzaldehydeAcetylacetoneUrea10EthanolReflux590
44-MethoxybenzaldehydeAcetylacetoneUrea10EthanolReflux688
5BenzaldehydeAcetylacetoneThiourea10EthanolReflux785
Experimental Protocol: Synthesis of 5-acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Materials:

  • Benzaldehyde

  • Acetylacetone

  • Urea

  • Calcium Acetate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzaldehyde (1 mmol), acetylacetone (1 mmol), urea (1.5 mmol), and calcium acetate (10 mol%).

  • Add ethanol (10 mL) to the flask.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 5-7 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into crushed ice with stirring.

  • The solid product that precipitates is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure 5-acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.

Logical Relationship for Biginelli Reaction:

Biginelli_Reaction Aldehyde Aldehyde Intermediate1 Iminium Intermediate Aldehyde->Intermediate1 Ketoester β-Ketoester/ 1,3-Diketone Intermediate2 Acyliminium Intermediate Ketoester->Intermediate2 Urea Urea/Thiourea Urea->Intermediate1 Catalyst Calcium Acetate Catalyst->Aldehyde activates Intermediate1->Intermediate2 Product 3,4-Dihydropyrimidin- 2(1H)-one/thione Intermediate2->Product Cyclization & Dehydration

Caption: General mechanism of the calcium acetate-catalyzed Biginelli reaction.

Transesterification for Biodiesel Production

Calcium acetate can serve as a precursor for the synthesis of highly active calcium oxide (CaO) nanocatalysts used in the transesterification of vegetable oils to produce biodiesel.[2] The in-situ formation of CaO from the calcination of calcium acetate provides a catalyst with high surface area and basicity.

Quantitative Data for CaO from Calcium Acetate
FeedstockMethanol/Oil Molar RatioCatalyst Loading (wt%)Temperature (°C)Time (h)Biodiesel Yield (%)
Soybean Oil12:13653>95
Sunflower Oil9:10.51 (as CaO)60-High
Experimental Protocol: Preparation of CaO Catalyst from Calcium Acetate and Transesterification of Soybean Oil

Materials:

  • Calcium Acetate Monohydrate

  • γ-Alumina (support)

  • Soybean Oil

  • Methanol

Procedure:

Catalyst Preparation:

  • Prepare an aqueous solution of calcium acetate.

  • Impregnate γ-alumina with the calcium acetate solution.[3]

  • Dry the impregnated support to remove water.

  • Calcine the material at a high temperature (e.g., 700-850°C) for several hours to decompose the calcium acetate to calcium oxide.[2][3]

Transesterification Reaction:

  • In a reaction flask equipped with a reflux condenser and a mechanical stirrer, add the prepared CaO catalyst to methanol.

  • Heat the mixture to the desired reaction temperature (e.g., 65°C) with vigorous stirring.

  • Add the soybean oil to the catalyst-methanol suspension.

  • Maintain the reaction at the set temperature for the desired time, monitoring the progress by analyzing aliquots of the reaction mixture (e.g., by GC or NMR).

  • After the reaction, cool the mixture and separate the catalyst by filtration or centrifugation.

  • The liquid phase will separate into two layers: the upper layer containing the fatty acid methyl esters (biodiesel) and the lower layer containing glycerol. Separate the layers.

  • Wash the biodiesel layer with warm water to remove any residual catalyst, methanol, and glycerol.

Workflow for Biodiesel Production:

Biodiesel_Production cluster_catalyst_prep Catalyst Preparation cluster_transesterification Transesterification Ca_Acetate Calcium Acetate Calcination Calcination Ca_Acetate->Calcination CaO_Catalyst CaO Catalyst Calcination->CaO_Catalyst Reaction Transesterification Reaction CaO_Catalyst->Reaction catalyzes Veg_Oil Vegetable Oil (Triglycerides) Veg_Oil->Reaction Methanol Methanol Methanol->Reaction Biodiesel Biodiesel (FAMEs) Reaction->Biodiesel Glycerol Glycerol Reaction->Glycerol

Caption: Workflow for biodiesel production using CaO derived from calcium acetate.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. While direct catalysis by calcium acetate is not widely documented, it can be inferred that its basic nature would promote this reaction, similar to other basic catalysts. The synthesis of coumarins via Knoevenagel condensation of salicylaldehydes and β-ketoesters is a notable application.[4]

Experimental Protocol: Synthesis of 3-Acetylcoumarin (Illustrative, catalyst may be adapted)

Materials:

Procedure:

  • In a round-bottom flask, dissolve salicylaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in ethanol (20 mL).

  • Add a catalytic amount of calcium acetate.

  • Reflux the mixture and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 3-acetylcoumarin.

Signaling Pathway for Knoevenagel Condensation:

Knoevenagel_Condensation Active_Methylene Active Methylene Compound Enolate Enolate (Nucleophile) Active_Methylene->Enolate Base Calcium Acetate (Base) Base->Active_Methylene deprotonates Carbonyl Aldehyde/ Ketone Enolate->Carbonyl attacks Intermediate Aldol-type Adduct Carbonyl->Intermediate Product α,β-Unsaturated Product Intermediate->Product Dehydration

Caption: General mechanism of a base-catalyzed Knoevenagel condensation.

Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. Calcium acetate, as a mild base, can potentially catalyze this reaction, particularly in crossed aldol condensations to minimize self-condensation.

Experimental Protocol: Synthesis of Dibenzalacetone (Illustrative, catalyst may be adapted)

Materials:

Procedure:

  • Dissolve benzaldehyde (2 mmol) and acetone (1 mmol) in ethanol in a flask.

  • Add a solution of calcium acetate in water to the flask.

  • Stir the mixture at room temperature. The progress of the reaction can be monitored by the formation of a yellow precipitate.

  • After the reaction is complete, filter the solid product.

  • Wash the product with water and then with a small amount of cold ethanol.

  • Recrystallize the crude dibenzalacetone from ethanol to obtain pure crystals.

Workflow for Aldol Condensation:

Aldol_Condensation cluster_enolization Enolate Formation cluster_condensation Condensation Ketone Ketone/Aldehyde (with α-H) Enolate Enolate Ketone->Enolate Base Calcium Acetate Base->Ketone deprotonates Carbonyl Aldehyde/Ketone (Electrophile) Enolate->Carbonyl attacks Aldol_Adduct β-Hydroxy Carbonyl (Aldol Adduct) Carbonyl->Aldol_Adduct Unsaturated_Product α,β-Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Product Dehydration

Caption: General workflow for a base-catalyzed aldol condensation.

References

Application Notes and Protocols: Preparation of Calcium Acetate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium acetate (B1210297) (Ca(CH₃COO)₂) is the calcium salt of acetic acid, widely utilized in laboratory and pharmaceutical settings. It serves as a versatile reagent, finding applications as a calcium source, a phosphate (B84403) binder, a buffering agent, and a precursor for the synthesis of various materials.[1][2][3] The most common form available is the monohydrate (Ca(CH₃COO)₂·H₂O), as the anhydrous form is highly hygroscopic.[4][5] Accurate preparation and quality control of calcium acetate solutions are critical for ensuring the reproducibility and reliability of experimental results. These notes provide detailed protocols for the preparation, standardization, and storage of calcium acetate solutions for laboratory use.

Physicochemical Data and Solution Preparation

For accurate solution preparation, it is essential to use the correct molecular weight corresponding to the hydrate (B1144303) form of the calcium acetate solid. The monohydrate is the most common form used in laboratory applications.[4]

Table 1: Properties of Calcium Acetate

Property Value References
Chemical Formula (Anhydrous) C₄H₆CaO₄ [4]
Molar Mass (Anhydrous) 158.17 g/mol [4][6]
Chemical Formula (Monohydrate) C₄H₆CaO₄·H₂O [7]
Molar Mass (Monohydrate) 176.19 g/mol [7]
Appearance White, hygroscopic crystalline solid [8]
pH (10% solution) 6.0 - 9.0 [8]
Solubility in Water Freely soluble [8]
Solubility at 0°C 44 - 52 g / 100 g water [3]

| Solubility at 100°C | 36 - 45 g / 100 g water |[3] |

Table 2: Mass of Calcium Acetate Monohydrate (176.19 g/mol ) Required for Solution Preparation

Desired Concentration (M) Volume: 100 mL Volume: 500 mL Volume: 1 L
0.1 M 1.76 g 8.81 g 17.6 g[7]
0.5 M 8.81 g[7] 44.05 g 88.1 g[7]

| 1.0 M | 17.62 g | 88.10 g | 176.19 g |

Experimental Protocols

Protocol 1: Preparation of 1 L of 0.5 M Calcium Acetate Solution

This protocol details the steps for preparing a 0.5 Molar stock solution using calcium acetate monohydrate.

Materials:

  • Calcium acetate monohydrate (Ca(CH₃COO)₂·H₂O)

  • Deionized or distilled water

  • 1 L volumetric flask

  • Beaker (e.g., 600 mL)

  • Magnetic stirrer and stir bar

  • Weighing boat/paper

  • Analytical balance

Procedure:

  • Calculation: Calculate the mass of calcium acetate monohydrate required. For 1 L of a 0.5 M solution, this is:

    • 0.5 mol/L * 176.19 g/mol * 1 L = 88.1 g

  • Weighing: Accurately weigh 88.1 g of calcium acetate monohydrate using an analytical balance.[7]

  • Dissolution: Transfer the weighed solid into a beaker containing approximately 800 mL of deionized water. Place a magnetic stir bar in the beaker and stir the mixture on a magnetic stirrer until the solid is completely dissolved.[7]

  • Volume Adjustment: Carefully transfer the dissolved solution into a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask to ensure a complete transfer of the solute.

  • Final Volume: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.[7]

  • Homogenization: Cap the flask and invert it several times (15-20 times) to ensure the solution is thoroughly mixed and homogeneous.

  • Storage: Transfer the solution to a clean, clearly labeled bottle. Store at room temperature in a tightly sealed container.[9][10]

Protocol 2: Quality Control by EDTA Titration

This protocol verifies the precise concentration of the prepared calcium acetate solution by titrating the calcium ions (Ca²⁺) with a standardized solution of ethylenediaminetetraacetic acid (EDTA).[8][11]

Materials:

  • Prepared calcium acetate solution

  • 0.05 M EDTA disodium (B8443419) salt (VS), standardized

  • 3 N Hydrochloric acid (HCl)

  • 1 N Sodium hydroxide (B78521) (NaOH)

  • Hydroxy naphthol blue indicator

  • 150 mL deionized water

  • 50 mL burette

  • Magnetic stirrer and stir bar

  • Pipette and beaker

Procedure:

  • Sample Preparation: Accurately weigh approximately 300 mg of solid Calcium Acetate, or pipette a corresponding volume of the prepared solution, into a beaker.[11] Dissolve or dilute it in 150 mL of water containing 2 mL of 3 N HCl.[11]

  • pH Adjustment: While stirring, add 15 mL of 1 N NaOH to the solution.[11] This step raises the pH to the optimal range for the indicator.

  • Indicator Addition: Add approximately 300 mg of hydroxy naphthol blue indicator to the solution.[11] The solution should turn a reddish-pink color.

  • Titration Setup: Fill a 50 mL burette with the standardized 0.05 M EDTA solution, ensuring no air bubbles are present in the tip. Record the initial volume.

  • Titration: Slowly titrate the calcium acetate solution with the EDTA solution while constantly stirring.[11]

  • Endpoint Determination: Continue the titration until the solution color changes from reddish-pink to a distinct blue.[11] This is the endpoint. Record the final volume of EDTA used.

  • Calculation: The concentration of calcium acetate is calculated using the following formula:

    • Molarity of Ca(CH₃COO)₂ = (M_EDTA * V_EDTA) / V_sample

    • Where:

      • M_EDTA is the molarity of the standardized EDTA solution.

      • V_EDTA is the volume of EDTA solution used for titration (in L).

      • V_sample is the initial volume of the calcium acetate solution used (in L).

    • Note: Each mL of 0.05 M edetate disodium is equivalent to 7.909 mg of C₄H₆CaO₄.[11]

Visualized Workflows

The following diagrams illustrate the standardized procedures for preparing and validating calcium acetate solutions.

G cluster_prep Preparation Workflow start_end start_end process process decision decision io io storage storage Start Start Calc Calculate Mass of Solute Start->Calc Weigh Weigh Solute Calc->Weigh Dissolve Dissolve in ~80% of Final Volume Weigh->Dissolve Transfer Transfer to Volumetric Flask Dissolve->Transfer QS Add Solvent to Final Volume (QS) Transfer->QS Mix Homogenize (Invert Flask) QS->Mix Store Label and Store Mix->Store

Caption: Workflow for preparing a calcium acetate stock solution.

G cluster_qc Quality Control Workflow (EDTA Titration) start_end start_end process process decision decision io io Start Start Prepare Prepare Sample (Dilute & Acidify) Start->Prepare AdjustpH Adjust pH with NaOH Prepare->AdjustpH AddInd Add Indicator (Hydroxy Naphthol Blue) AdjustpH->AddInd Titrate Titrate with Standardized EDTA AddInd->Titrate Endpoint Observe Endpoint (Color Change to Blue) Titrate->Endpoint Calc Calculate Molarity Endpoint->Calc End End Calc->End

Caption: Workflow for standardization via EDTA titration.

Application Notes

Storage and Stability
  • Solid: Calcium acetate is hygroscopic and should be stored in a cool, dry, well-ventilated area in a tightly sealed container to prevent moisture absorption.[5][9] Its shelf life is rated as fair to poor due to its tendency to absorb water.[5]

  • Solutions: Aqueous solutions of calcium acetate are stable. When stored properly in a sealed container to prevent evaporation or contamination, the shelf life is considered indefinite.[12]

Safety and Handling
  • Calcium acetate is considered non-hazardous under GHS classifications, but standard laboratory precautions should always be observed.[5][12]

  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[12]

  • Avoid contact with strong oxidizing agents and strong acids, as it can react violently with strong acids to produce acetic acid fumes.[5]

  • In case of a spill, sweep up the solid material or contain the liquid spill with an absorbent material and dispose of it according to local regulations.[5][12]

Common Laboratory Applications
  • Phosphate Binding: Used extensively in research to study hyperphosphatemia, by binding to dietary phosphate to form insoluble calcium phosphate.[1][6]

  • Buffering Agent: As a salt of a weak acid and a strong base, it can be used as a component in preparing acetate buffer systems to maintain a stable pH.[1][11]

  • Calcium Source: Provides a soluble source of calcium ions for various biological applications, including cell culture media formulation and enzyme kinetics studies.

  • Synthesis Precursor: Acts as a precursor for creating high-purity compounds, catalysts, and nanoscale materials.[2][4]

References

Application Notes and Protocols for the Use of Calcium Acetate in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium acetate (B1210297) is a versatile and biocompatible precursor salt that finds significant application in the synthesis of various functional nanoparticles. Its use is particularly prominent in the formation of calcium-based nanomaterials such as calcium phosphate (B84403), calcium carbonate, and calcium silicate (B1173343) nanoparticles. The acetate anion, being the conjugate base of a weak acid, can influence the reaction pH and the nucleation and growth kinetics of the nanoparticles, offering a degree of control over their final characteristics. Furthermore, the high solubility of calcium acetate in aqueous solutions makes it an excellent source of calcium ions for precipitation reactions. These resulting nanoparticles have broad applications in fields such as drug delivery, gene therapy, and bone tissue engineering due to their biocompatibility and, in some cases, pH-sensitive degradation. This document provides detailed application notes and experimental protocols for the synthesis of various nanoparticles using calcium acetate.

Calcium Phosphate Nanoparticles

Calcium phosphate nanoparticles are widely utilized as carriers for drugs and genetic material due to their biocompatibility and biodegradability. Calcium acetate is a common calcium source in their synthesis via wet chemical precipitation.

Application Notes

The reaction between calcium acetate and a phosphate source, such as ammonium (B1175870) hydrophosphate, allows for the formation of different phases of calcium phosphate, including poorly crystallized hydroxyapatite (B223615) and brushite. The concentration of the precursor solutions is a critical parameter that dictates the final phase composition of the synthesized nanoparticles.

Experimental Protocol: Wet Chemical Precipitation

This protocol describes the synthesis of calcium phosphate powder at room temperature from aqueous solutions of calcium acetate and ammonium hydrophosphate.

Materials:

  • Calcium acetate hydrate (B1144303) (Ca(CH₃COO)₂·H₂O)

  • Ammonium hydrophosphate ((NH₄)₂HPO₄)

  • Deionized water

Equipment:

  • Beakers

  • Magnetic stirrer

  • Burette

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Drying oven

Procedure:

  • Prepare Precursor Solutions:

    • Prepare aqueous solutions of calcium acetate at varying concentrations (e.g., 0.125 M, 0.25 M, 0.5 M, 1.0 M, and 2.0 M).

    • Prepare a corresponding aqueous solution of ammonium hydrophosphate. The stoichiometric amount should be calculated to achieve a desired Ca/P molar ratio (e.g., 1.5).

  • Precipitation:

    • Take a specific volume of the calcium acetate solution in a beaker and place it on a magnetic stirrer.

    • Gradually add the ammonium hydrophosphate solution to the calcium acetate solution using a burette while stirring continuously.

  • Maturation:

    • Allow the resulting white precipitate to mature in the mother liquor for a specified time (e.g., 15 minutes) at room temperature.

  • Washing and Filtration:

    • Separate the precipitate from the solution by filtration.

    • Wash the precipitate thoroughly with deionized water to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the collected powder in an oven at a specified temperature (e.g., 80 °C) until a constant weight is achieved.

Quantitative Data
Calcium Acetate Concentration (M)Phosphate SourceCa/P Molar RatioResulting Nanoparticle Phase
2.0Ammonium hydrophosphate1.5Poorly crystallized hydroxyapatite
0.25 - 1.0Ammonium hydrophosphate1.5Mixture of hydroxyapatite and brushite
0.125Ammonium hydrophosphate1.5Brushite

Experimental Workflow

G cluster_prep 1. Precursor Solution Preparation cluster_reaction 2. Synthesis cluster_purification 3. Purification & Drying prep_ca Prepare Calcium Acetate Solution (0.125 - 2.0 M) mix Gradual addition of Phosphate Solution to Calcium Acetate Solution with continuous stirring prep_ca->mix prep_p Prepare Ammonium Hydrophosphate Solution (stoichiometric) prep_p->mix mature Mature precipitate in mother liquor (15 min) mix->mature filter Filter and wash precipitate with deionized water mature->filter dry Dry the powder in an oven filter->dry product Calcium Phosphate Nanoparticles dry->product

Workflow for Calcium Phosphate Nanoparticle Synthesis

Calcium Silicate Nanoparticles

Calcium silicate nanoparticles are of interest for applications in bone tissue engineering and as a component in bioactive cements. Calcium acetate has been identified as an optimal precursor for the synthesis of nanosized calcium silicate.

Application Notes

The chemical precipitation method involving the reaction of calcium acetate with sodium silicate in an aqueous medium yields calcium silicate nanoparticles. The choice of the calcium precursor significantly affects the structure of the resulting nanoparticles, with calcium acetate favoring the formation of the crystalline wollastonite phase.

Experimental Protocol: Chemical Precipitation

This protocol details the synthesis of calcium silicate nanoparticles using calcium acetate and sodium silicate.

Materials:

  • Calcium acetate (Ca(CH₃COO)₂)

  • Sodium silicate (Na₂SiO₃)

  • Deionized water

Equipment:

  • Analytical balance

  • Beakers

  • Magnetic stirrer

  • Drying oven

  • Mortar and pestle

Procedure:

  • Prepare Precursor Solutions:

    • Using an analytical balance, prepare a 0.8 M aqueous solution of calcium acetate.

    • Prepare a 0.8 M aqueous solution of sodium silicate.

  • Precipitation:

    • Place the sodium silicate solution in a beaker on a magnetic stirrer.

    • Slowly add the calcium acetate solution to the sodium silicate solution while stirring. A precipitate will form immediately.

  • Aging:

    • Continue stirring the suspension for a defined period (e.g., 1 hour) to allow for the aging of the precipitate.

  • Washing and Separation:

    • Separate the precipitate from the solution by centrifugation or filtration.

    • Wash the precipitate multiple times with deionized water to remove byproducts.

  • Drying and Grinding:

    • Dry the washed precipitate in an oven at 80 °C until a constant weight is obtained.

    • Grind the dried powder in a mortar to obtain fine calcium silicate nanoparticles.[1]

Quantitative Data
Calcium PrecursorSilicate PrecursorConcentrationResulting Nanoparticle Characteristics
Calcium AcetateSodium Silicate0.8 MIrregularly shaped aggregates of particles with diameters of 50–400 nm; Crystalline wollastonite phase.[1]

Experimental Workflow

G cluster_prep 1. Precursor Solution Preparation cluster_reaction 2. Synthesis cluster_purification 3. Purification & Processing prep_ca Prepare 0.8 M Calcium Acetate Solution mix Add Calcium Acetate Solution to Sodium Silicate Solution with stirring prep_ca->mix prep_si Prepare 0.8 M Sodium Silicate Solution prep_si->mix age Age the precipitate (e.g., 1 hour) mix->age wash Separate and wash the precipitate age->wash dry Dry the precipitate in an oven at 80°C wash->dry grind Grind the dried powder dry->grind product Calcium Silicate Nanoparticles grind->product

Workflow for Calcium Silicate Nanoparticle Synthesis

Calcium Carbonate Nanoparticles

Calcium carbonate nanoparticles are utilized in various biomedical applications, including as drug delivery vehicles and fillers in composites. While calcium chloride and nitrate (B79036) are more commonly used, calcium acetate can also serve as a calcium source.

Application Notes

The synthesis of calcium carbonate nanoparticles can be achieved through a precipitation reaction between a calcium salt and a carbonate source. The reaction conditions, such as temperature, precursor concentration, and the presence of surfactants, can influence the size, morphology, and crystalline phase (calcite, aragonite, or vaterite) of the resulting nanoparticles.

Experimental Protocol: Precipitation with a Surfactant

This protocol describes a method for synthesizing calcium acetate nanoparticles, which can be considered a direct precursor for calcium carbonate nanoparticles through subsequent carbonation or as a related synthesis process.

Materials:

  • Calcium carbonate powder (Calcite)

  • Acetic acid (various concentrations, e.g., 5% to 30% by weight)

  • Sodium dodecyl sulfate (B86663) (SDS)

  • Deionized water

Equipment:

  • Reaction vessel with temperature control

  • Stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • In a reaction vessel, disperse calcium carbonate powder in deionized water.

    • Heat the suspension to the desired temperature (e.g., 35, 45, or 50 °C).

  • Acidification and Nanoparticle Formation:

    • Slowly add acetic acid of a specific concentration to the heated suspension while stirring. The reaction between acetic acid and calcium carbonate will form calcium acetate.

    • To control nanoparticle size and prevent aggregation, an anionic surfactant such as sodium dodecyl sulfate can be added to the reaction medium at a low concentration (e.g., 0.001 M).

  • Control of Precipitation:

    • The concentration of acetic acid influences the formation of a precipitate. At high concentrations (e.g., 30% by weight), the reaction may lead entirely to the formation of calcium acetate precipitate.

  • Optimization:

    • The reaction conditions (temperature and acetic acid concentration) can be optimized to control the reaction rate and prevent excessive precipitation.

Quantitative Data
Acetic Acid Concentration (wt%)Temperature (°C)SurfactantOutcome
3035, 45, 50NoneComplete formation of calcium acetate precipitate
19.468500.001 M SDSNo precipitation, highest reaction rate

Logical Relationship Diagram

G cluster_inputs Reactants & Conditions cluster_process Process cluster_outputs Outputs calcite Calcium Carbonate (Calcite) reaction Reaction of Acetic Acid with Calcite calcite->reaction acetic_acid Acetic Acid (5-30 wt%) acetic_acid->reaction sds Sodium Dodecyl Sulfate (0.001 M) sds->reaction temp Temperature (35-50°C) temp->reaction precipitate Calcium Acetate Precipitate reaction->precipitate High Acetic Acid Conc. nanoparticles Calcium Acetate Nanoparticles in Solution reaction->nanoparticles Optimized Conditions

Logical Relationship in Calcium Acetate Nanoparticle Synthesis

Polymeric and Lipid Nanoparticles

In the synthesis of polymeric and lipid nanoparticles, calcium acetate is not typically a primary precursor but can be employed as a secondary agent to modulate nanoparticle properties.

Application Notes for Polymeric Nanoparticles

Calcium ions from calcium acetate can act as cross-linking agents for certain anionic polymers, such as alginate, leading to the formation of nanoparticles through ionic gelation. The divalent nature of Ca²⁺ allows it to bridge polymer chains, resulting in a hydrogel matrix at the nanoscale.

Application Notes for Lipid Nanoparticles

While not a direct component in the lipid matrix, calcium ions can influence the stability and fusion properties of lipid nanoparticles, particularly those with negatively charged lipids on their surface. For instance, in lipid-coated calcium phosphate nanoparticles, the calcium phosphate core is first formed, and then a lipid bilayer is coated onto it.

Due to the indirect role of calcium acetate in these syntheses, detailed, standalone protocols are less common. However, its function as a source of calcium ions can be integrated into existing protocols for ionic gelation of polymers or for studying the behavior of lipid systems.

Conclusion

Calcium acetate is a valuable reagent in the synthesis of various nanoparticles, offering a biocompatible and efficient source of calcium ions. The provided protocols for calcium phosphate and calcium silicate nanoparticles highlight its direct role as a precursor. While its application in the synthesis of calcium carbonate, polymeric, and lipid nanoparticles is less direct, its ability to influence reaction conditions and provide cross-linking ions makes it a useful tool for nanoparticle formulation. The precise control of experimental parameters, as detailed in the protocols, is crucial for obtaining nanoparticles with desired characteristics for various research, scientific, and drug development applications.

References

Application Notes and Protocols: Calcium Acetate as a Precursor for Calcium Oxide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium oxide (CaO), a versatile alkaline earth metal oxide, finds extensive applications in various fields, including catalysis, CO2 capture, and as a component in pharmaceutical formulations.[1][2] The synthesis of CaO with controlled purity, particle size, and morphology is crucial for its performance in these applications. One effective and reproducible method for producing high-purity CaO is through the thermal decomposition of calcium acetate (B1210297) (Ca(CH₃COO)₂). This precursor offers advantages over traditional methods that use calcium carbonate, such as lower decomposition temperatures and the potential to yield CaO with a higher surface area.[3][4]

These application notes provide detailed protocols for the synthesis of calcium oxide from calcium acetate, including the preparation of the precursor, its thermal decomposition, and the characterization of the final product.

Synthesis of Calcium Acetate Precursor

High-purity calcium acetate can be synthesized from readily available and sustainable sources, such as waste eggshells or seashells, which are primarily composed of calcium carbonate (CaCO₃).[3][5]

Protocol 1: Synthesis of Calcium Acetate from Eggshells

Materials:

  • Waste eggshells

  • Acetic acid (CH₃COOH), 10% (v/v) solution

  • Distilled water

  • Beakers

  • Magnetic stirrer with hotplate

  • Filter paper

  • Oven

Procedure:

  • Preparation of Eggshells: Thoroughly wash waste eggshells with distilled water to remove any organic residues. Dry the cleaned eggshells in an oven at 100°C for 24 hours. Grind the dried eggshells into a fine powder using a mortar and pestle or a ball mill.

  • Reaction with Acetic Acid: Place 50 g of the powdered eggshells into a 1000 mL beaker. Gradually add 500 mL of a 10% acetic acid solution to the beaker while stirring continuously with a magnetic stirrer.[6] The reaction is exothermic and will produce carbon dioxide gas, causing foaming.

  • Reaction Completion: Continue stirring the mixture at 80°C for 6 hours to ensure the complete conversion of calcium carbonate to calcium acetate.[6] The reaction is as follows: CaCO₃(s) + 2CH₃COOH(aq) → Ca(CH₃COO)₂(aq) + H₂O(l) + CO₂(g)

  • Filtration: After the reaction is complete, filter the solution to remove any unreacted solids.

  • Drying: Dry the resulting calcium acetate solution in an oven at a controlled temperature of 30-40°C for 12 hours to obtain crystalline calcium acetate.[6]

Production of Calcium Oxide via Thermal Decomposition

The synthesized calcium acetate is converted to calcium oxide through a process of thermal decomposition, also known as calcination. This process involves heating the calcium acetate in a furnace at a specific temperature ramp rate and hold time.

Protocol 2: Calcination of Calcium Acetate

Materials:

  • Calcium acetate powder

  • Ceramic crucible

  • High-temperature furnace

Procedure:

  • Sample Preparation: Place a known amount of calcium acetate powder into a ceramic crucible.

  • Calcination: Place the crucible in a high-temperature furnace. Heat the sample from room temperature to the desired calcination temperature (typically 700-800°C) at a controlled ramp rate (e.g., 10°C/min).

  • Isothermal Hold: Hold the temperature at the setpoint for a specific duration (e.g., 1-6 hours) to ensure complete decomposition.[7]

  • Cooling: After the hold time, turn off the furnace and allow the sample to cool down to room temperature naturally.

  • Storage: Once cooled, the resulting calcium oxide powder should be stored in a desiccator to prevent the adsorption of moisture and carbon dioxide from the atmosphere.

The thermal decomposition of calcium acetate to calcium oxide occurs in a multi-step process, which can be visualized as a signaling pathway.

G Ca_acetate_hydrate Calcium Acetate Hydrate Ca(CH₃COO)₂·xH₂O Ca_acetate_anhydrous Anhydrous Calcium Acetate Ca(CH₃COO)₂ Ca_acetate_hydrate->Ca_acetate_anhydrous ~100-200°C - H₂O Ca_carbonate Calcium Carbonate CaCO₃ Ca_acetate_anhydrous->Ca_carbonate ~350-500°C - (CH₃)₂CO CaO Calcium Oxide CaO Ca_carbonate->CaO >650°C - CO₂

Caption: Thermal decomposition pathway of calcium acetate to calcium oxide.

Characterization of Calcium Oxide

To ensure the successful synthesis of high-quality calcium oxide, the product must be thoroughly characterized using various analytical techniques.

Thermogravimetric Analysis (TGA)

TGA is used to monitor the mass loss of calcium acetate as a function of temperature, providing information about the decomposition stages and the final yield of calcium oxide.

Protocol 3: TGA of Calcium Acetate

Instrument: Thermogravimetric Analyzer Procedure:

  • Place approximately 10-20 mg of the calcium acetate sample into a TGA crucible.

  • Heat the sample from room temperature to 1000°C at a constant heating rate of 10°C/min.[4]

  • The analysis can be performed under an inert atmosphere (e.g., nitrogen) or in air.

Table 1: Thermal Decomposition Stages of Calcium Acetate from TGA

Temperature Range (°C)Mass Loss EventCorresponding Reaction
~100 - 200DehydrationCa(CH₃COO)₂·xH₂O → Ca(CH₃COO)₂ + xH₂O
~350 - 500Decomposition to CarbonateCa(CH₃COO)₂ → CaCO₃ + (CH₃)₂CO
>650Decomposition to OxideCaCO₃ → CaO + CO₂

Note: The exact temperatures can vary depending on the heating rate and atmosphere.[8]

X-ray Diffraction (XRD)

XRD is employed to identify the crystalline phases present in the final product, confirming the formation of calcium oxide and detecting any residual impurities such as calcium carbonate or calcium hydroxide.

Protocol 4: XRD Analysis of CaO Powder

Instrument: Powder X-ray Diffractometer Procedure:

  • Sample Preparation: Grind the synthesized CaO powder to a fine, homogenous consistency using a mortar and pestle.[9]

  • Sample Mounting: Mount the fine powder onto a sample holder. Ensure the surface of the powder is flat and level with the holder's surface to avoid errors in diffraction angles.[10]

  • Data Collection: Collect the XRD pattern over a 2θ range of 20° to 80° with a step size of 0.02° and a scan speed of 2°/min.

  • Phase Identification: Compare the obtained diffraction peaks with standard reference patterns for CaO (e.g., JCPDS card no. 37-1497), CaCO₃, and Ca(OH)₂.

Table 2: Key XRD Peaks for Identification

Compound2θ Angles (°)
Calcium Oxide (CaO)32.2, 37.4, 53.9, 64.2, 67.4
Calcium Carbonate (CaCO₃)29.4, 36.0, 39.4, 43.2, 47.5, 48.5
Calcium Hydroxide (Ca(OH)₂)18.1, 28.7, 34.1, 47.1, 50.8

Experimental Workflow Visualization

The overall experimental workflow from precursor synthesis to final product characterization can be visualized as follows:

G cluster_0 Precursor Synthesis cluster_1 CaO Production cluster_2 Characterization start Start: Waste Eggshells grind Grinding start->grind react Reaction with Acetic Acid grind->react filter Filtration react->filter dry Drying filter->dry Ca_acetate Calcium Acetate Precursor dry->Ca_acetate calcine Calcination (700-800°C) Ca_acetate->calcine CaO_product Calcium Oxide (CaO) calcine->CaO_product TGA TGA CaO_product->TGA XRD XRD CaO_product->XRD SEM SEM CaO_product->SEM analysis Data Analysis TGA->analysis XRD->analysis SEM->analysis

Caption: Experimental workflow for CaO production from calcium acetate.

Applications

The calcium oxide produced via this method is suitable for a variety of applications, including:

  • CO₂ Sequestration: The high purity and potentially high surface area of the CaO make it an effective sorbent for carbon dioxide capture.[1]

  • Catalysis: CaO is a well-known solid base catalyst used in various organic transformations.

  • Drug Development: As a pharmaceutical excipient, CaO can be used as a desiccant, pH modifier, or source of calcium. Its purity is of utmost importance in these applications.

By following these detailed protocols, researchers can reliably produce and characterize high-purity calcium oxide from a calcium acetate precursor, enabling its effective use in a wide range of scientific and industrial applications.

References

Application Notes and Protocols: The Role of Calcium Acetate in Heavy Metal Removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium acetate (B1210297), a salt of acetic acid, serves as a versatile compound in various industrial applications. In the realm of environmental remediation, it is increasingly recognized for its role in the removal of heavy metals from contaminated water and soil. Primarily, calcium acetate functions as a soluble and bioavailable source of calcium ions (Ca²⁺) that can induce the precipitation of heavy metals as insoluble carbonates. This application is particularly prominent in innovative bioremediation technologies such as Enzyme-Induced Carbonate Precipitation (EICP) and Microbially Induced Carbonate Precipitation (MICP). These methods offer an environmentally friendly approach to immobilize toxic heavy metals, reducing their mobility and bioavailability. This document provides detailed application notes, experimental protocols, and quantitative data on the use of calcium acetate in heavy metal removal.

Mechanisms of Heavy Metal Removal

Calcium acetate contributes to heavy metal removal primarily through an indirect mechanism involving the formation of calcium carbonate. The acetate anion itself does not directly precipitate heavy metals. Instead, the dissociation of calcium acetate in an aqueous solution provides the necessary calcium ions for the precipitation of heavy metal carbonates, which are generally insoluble.

The core principle lies in the generation of carbonate ions (CO₃²⁻) in the solution, which then react with both the calcium ions from calcium acetate and the dissolved heavy metal ions. The two main pathways for generating carbonate ions in conjunction with calcium acetate are:

  • Enzyme-Induced Carbonate Precipitation (EICP): This method utilizes the enzyme urease to hydrolyze urea (B33335). The hydrolysis of urea produces ammonia (B1221849) and carbonate ions, leading to an increase in pH and the availability of carbonate for precipitation.[1]

  • Microbially Induced Carbonate Precipitation (MICP): In this process, ureolytic bacteria are employed to hydrolyze urea, achieving the same outcome as EICP but through a biological pathway.[2][3]

The subsequent reactions lead to the co-precipitation of heavy metals with calcium carbonate or the direct precipitation of heavy metal carbonates. The general reaction can be summarized as:

Ca(CH₃COO)₂ → Ca²⁺ + 2CH₃COO⁻ Me²⁺ + CO₃²⁻ → MeCO₃(s)↓ Ca²⁺ + CO₃²⁻ → CaCO₃(s)↓

Where Me²⁺ represents a divalent heavy metal ion. The resulting precipitates can be removed from the water through sedimentation and filtration. In soil, this process effectively immobilizes the heavy metals, reducing their leachability.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical reaction pathway for heavy metal removal using calcium acetate in an EICP or MICP process.

EICP_MICP_Pathway cluster_inputs Inputs cluster_reactions Reactions cluster_outputs Outputs Ca_Acetate Calcium Acetate Ca(CH₃COO)₂ Dissociation Dissociation Ca_Acetate->Dissociation provides Ca²⁺ Urea Urea (NH₂)₂CO Hydrolysis Hydrolysis Urea->Hydrolysis substrate Heavy_Metal Heavy Metal Ions (Me²⁺) Precipitation Precipitation Heavy_Metal->Precipitation Catalyst Urease Enzyme (EICP) or Ureolytic Bacteria (MICP) Catalyst->Hydrolysis catalyzes Dissociation->Precipitation Ca²⁺ Hydrolysis->Precipitation CO₃²⁻ Ammonia Ammonia (NH₃/NH₄⁺) Hydrolysis->Ammonia byproduct HM_Carbonate Insoluble Heavy Metal Carbonate (MeCO₃) Precipitation->HM_Carbonate Ca_Carbonate Calcium Carbonate (CaCO₃) Precipitation->Ca_Carbonate Jar_Test_Workflow Start Start Prep_Sample Prepare Water Samples (500 mL in each beaker) Start->Prep_Sample Adjust_pH Adjust Initial pH (Optional) Prep_Sample->Adjust_pH Add_Reagents Add Reagents (Calcium Acetate, Urea, Urease) Adjust_pH->Add_Reagents Rapid_Mix Rapid Mix (1-3 min) Add_Reagents->Rapid_Mix Slow_Mix Slow Mix (Flocculation) (15-30 min) Rapid_Mix->Slow_Mix Settle Sedimentation (30-60 min) Slow_Mix->Settle Analyze Analyze Supernatant (pH, Turbidity, Residual Metal) Settle->Analyze Optimize Determine Optimal Conditions Analyze->Optimize End End Optimize->End MICP_Workflow Start Start Culture_Bacteria Cultivate Ureolytic Bacteria Start->Culture_Bacteria Pack_Soil Pack Contaminated Soil in Columns Start->Pack_Soil Inject_Bacteria Inject Bacterial Culture into Soil Culture_Bacteria->Inject_Bacteria Pack_Soil->Inject_Bacteria Inject_Cementation Inject Cementation Solution (Calcium Acetate + Urea) Inject_Bacteria->Inject_Cementation Cure Curing Period Inject_Cementation->Cure Analyze Analyze Soil and Leachate (Leachability, Strength) Cure->Analyze End End Analyze->End

References

Application Notes and Protocols: Calcium Acetate in Lubricant and Soap Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium acetate (B1210297), the calcium salt of acetic acid, is a versatile compound with significant applications in the manufacturing of both lubricants and soaps.[1] In the realm of industrial lubricants, it is a crucial component in the formulation of calcium-based greases, where it contributes to the thickening system and enhances extreme pressure (EP) properties. For soap production, calcium acetate can be involved in saponification processes, leading to the formation of calcium soaps with specific industrial applications. These notes provide detailed insights and experimental protocols for the utilization of calcium acetate in these manufacturing processes.

Calcium Acetate in Lubricant Manufacturing

Calcium acetate is integral to the production of complex greases, particularly calcium complex and calcium sulfonate complex greases.[2] It functions as a co-thickener and an effective EP agent, often formed in situ during the manufacturing process.[3] The presence of calcium acetate in the grease matrix improves the lubricant's load-carrying capacity and thermal stability.[4]

Quantitative Data for Calcium Acetate in Grease Formulation

The following table summarizes key quantitative parameters for the use of calcium acetate in the manufacturing of various types of lubricating greases.

ParameterCalcium Complex GreaseLithium-Calcium Complex GreaseCalcium Sulfonate GreaseReference
Calcium Acetate Concentration (% w/w) 13 - 2415 - 35 (mixture with Li-complex soap)Variable, used as a complexing agent[3][5]
Calcium Soap Concentration (% w/w) 4 - 10--[5]
Molar Ratio (Calcium Acetate:Calcium Soap) 7:1 to 20:1--[5]
Weight Ratio (Calcium Acetate:Lithium Complex Soap) -1.2:1 to 1.7:1-[3][6]
Maximum Heating Temperature 124°C - 190°C (255°F - 375°F)199°C - 216°C (390°F - 420°F)Varies with process[5][6]
Base Oil Mineral Lubricating OilMineral or Synthetic Lubricating OilOil of Lubricating Viscosity[3][5][7]
Experimental Protocol: In-Situ Preparation of Calcium Stearate-Acetate Complex Grease

This protocol describes the laboratory-scale synthesis of a calcium stearate-acetate complex grease where calcium acetate is formed in situ.

Materials:

  • Higher fatty acid material (e.g., stearic acid)

  • Calcium hydroxide (B78521) (Ca(OH)₂)

  • Mineral lubricating oil

  • Low molecular weight fatty acid (e.g., glacial acetic acid)

Equipment:

  • Grease kettle (reaction vessel) with heating and agitation capabilities

  • Thermometer

  • Milling or homogenization equipment

Procedure:

  • Initial Charge: Charge the grease kettle with the specified amount of higher fatty acid material, the total required amount of calcium hydroxide, and a portion of the mineral lubricating oil.[5]

  • Mixing: Begin agitation to form an intimate mixture of the components.

  • Saponification: Heat the mixture. As the temperature rises, the saponification of the fatty acid with calcium hydroxide will commence.

  • Addition of Acetic Acid: After substantial saponification has occurred and when the temperature of the mass is below the boiling point of acetic acid (preferably below 93°C or 200°F), gradually add the low molecular weight fatty acid (acetic acid).[5] This timing is crucial to prevent the formation of coarse calcium acetate crystals.[5]

  • Completion of Reactions: Continue heating the mixture at a temperature below 93°C (200°F) for a sufficient time to complete the saponification and neutralization reactions.[5]

  • Dehydration and Complex Formation: Increase the temperature to between 124°C and 190°C (255°F and 375°F) to dehydrate the grease and form the salt-soap complex.[5] The exact temperature and duration will influence the final properties of the grease.

  • Cooling and Finishing: Once the complex is formed, cool the grease mixture. During cooling, the remaining lubricating oil can be added to achieve the desired consistency.[3]

  • Homogenization: Finish the grease by milling or homogenization to ensure a smooth and uniform texture.[5]

Process Workflow for Calcium Stearate-Acetate Grease Manufacturing

G cluster_0 Initial Charging and Mixing cluster_1 Reaction Phase cluster_2 Finishing Phase fatty_acid Higher Fatty Acid kettle Grease Kettle fatty_acid->kettle ca_hydroxide Calcium Hydroxide ca_hydroxide->kettle base_oil_1 Base Oil (Portion 1) base_oil_1->kettle saponification Saponification (Heating) kettle->saponification add_acetic_acid Add Acetic Acid (<93°C) saponification->add_acetic_acid neutralization Neutralization & Saponification Completion add_acetic_acid->neutralization dehydration Dehydration & Complex Formation (124-190°C) neutralization->dehydration cooling Cooling dehydration->cooling add_base_oil_2 Add Base Oil (Portion 2) cooling->add_base_oil_2 homogenization Homogenization/Milling add_base_oil_2->homogenization final_grease Final Calcium Complex Grease homogenization->final_grease

Caption: Workflow for in-situ production of calcium complex grease.

Calcium Acetate in Soap Manufacturing

In soap manufacturing, the term "calcium soap" refers to the calcium salts of fatty acids. These are typically produced through a reaction between a fatty acid source and a calcium source, such as calcium hydroxide or calcium oxide, in a process known as saponification.[8][9] While calcium acetate can be used as an alkali in soap making, the more direct route to calcium soaps involves other calcium bases.[1] Calcium soaps are often used in industrial applications rather than for personal hygiene.

Quantitative Data for Calcium Soap Production (Fusion Method)

The following table provides quantitative data for the production of calcium soap using the fusion method, which is a common industrial process.

ParameterValueReference
Reactants Fatty Acid (e.g., Palm Fatty Acid Distillate - PFAD), Calcium Oxide (CaO) or Calcium Hydroxide (Ca(OH)₂)[9][10]
Initial Temperature of Fatty Acid 60°C[9]
Mole Ratio of CaO/PFAD 1.0 - 1.6[9]
Water Temperature for Reaction Initiation 60°C - 90°C[9][11]
Reaction Type Exothermic[9]
Final Product Form Granular soap[12]
Experimental Protocol: Preparation of Calcium Soap via Modified Fusion Method

This protocol outlines the laboratory-scale synthesis of calcium soap from a fatty acid distillate using calcium oxide.

Materials:

  • Palm Fatty Acid Distillate (PFAD) or other fatty acid source

  • Calcium Oxide (CaO), powdered (e.g., ≤100 mesh)

  • Water

Equipment:

  • Reaction vessel with heating and stirring capabilities

  • Thermometer

  • Drying oven

Procedure:

  • Preheating the Fatty Acid: Weigh 50 g of PFAD into the reaction vessel and heat it to 60°C until it is completely melted.[9]

  • Addition of Calcium Oxide: Add the powdered CaO to the molten PFAD. The mole ratio of CaO to PFAD can be varied, for instance, from 1.0 to 1.6, to study the effect on the final product.[9]

  • Mixing: Stir the mixture to achieve a homogeneous dispersion of CaO in the fatty acid.

  • Initiating Saponification: Add a specific amount of heated water (e.g., at a temperature between 60°C and 90°C) to the mixture while stirring.[9] The addition of water will initiate the exothermic saponification reaction.

  • Reaction Completion: The reaction is typically rapid. The heat generated will cause some of the water to evaporate, and the calcium soap will begin to form as granules.[12]

  • Drying: Once the reaction is complete, the granular calcium soap is removed from the reactor and dried in an oven to remove residual moisture.[8]

  • Analysis: The resulting calcium soap can be analyzed for properties such as acid value to determine the extent of the reaction.[9]

Chemical Reaction Pathway for Calcium Soap Formation

G cluster_reactants Reactants cluster_reaction Saponification Reaction cluster_products Products fatty_acid 2 RCOOH (Fatty Acid) reaction Fusion Method (Heat, Water) fatty_acid->reaction calcium_source CaO (Calcium Oxide) calcium_source->reaction calcium_soap (RCOO)₂Ca (Calcium Soap) reaction->calcium_soap water H₂O (Water) reaction->water

Caption: Saponification of fatty acids to form calcium soap.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Calcium Acetate Synthesis from Eggshells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of calcium acetate (B1210297) from eggshells.

Frequently Asked Questions (FAQs)

1. What is the fundamental chemical reaction for the synthesis of calcium acetate from eggshells?

The synthesis is an acid-base reaction where calcium carbonate (CaCO₃), the primary component of eggshells, reacts with acetic acid (CH₃COOH) to produce calcium acetate (Ca(CH₃COO)₂), water (H₂O), and carbon dioxide (CO₂) gas[1][2].

2. What are the critical parameters to control for optimizing the yield of calcium acetate?

The key parameters that significantly influence the yield of calcium acetate are reaction temperature, the concentration of acetic acid, the solid-to-liquid ratio, and the reaction time[3][4][5].

3. What is the optimal temperature for the reaction?

The optimal reaction temperature is approximately 39-40°C[4][5]. While higher temperatures can increase the initial reaction rate, temperatures exceeding 40°C can lead to a decrease in yield due to the increased volatility and evaporation of acetic acid[4][5].

4. What is the recommended concentration of acetic acid?

An acetic acid concentration of around 159-160% of the theoretical amount is recommended for maximizing the yield[4][5]. Using a lower concentration may result in an incomplete reaction, while an excessively high concentration does not significantly improve the yield and may not be cost-effective[5].

5. What is the ideal solid-to-liquid ratio?

A solid-to-liquid ratio of 1:12 (g/mL) has been found to be optimal[4][5]. A lower ratio may lead to an incomplete reaction, whereas a higher ratio can dilute the acetic acid and negatively impact the yield[4][5].

Troubleshooting Guide

Q1: Why is my yield of calcium acetate lower than expected?

A1: Low yield can be attributed to several factors:

  • Sub-optimal Temperature: Operating at temperatures significantly above or below the optimal 39-40°C range can reduce yield[4][5].

  • Incorrect Acetic Acid Concentration: Using a concentration that is too low may result in an incomplete reaction[5].

  • Inadequate Reaction Time: The reaction may not have proceeded to completion. A primary reaction time of 1.5 hours followed by a secondary reaction time of 80 minutes has been shown to be effective[4][5].

  • Improper Solid-to-Liquid Ratio: A ratio that is too high or too low can negatively affect the reaction kinetics and completeness[4][5].

  • Insufficient Mixing: Inadequate stirring can lead to poor contact between the eggshell powder and the acetic acid, resulting in an incomplete reaction.

Q2: Why is the reaction foaming excessively?

A2: Vigorous foaming is a natural result of the production of carbon dioxide gas during the reaction[1][2]. To manage this:

  • Add the eggshell powder to the acetic acid solution gradually.

  • Use a larger reaction vessel to provide ample headspace for the foam.

  • Stir the mixture gently to control the rate of gas evolution[1].

Q3: Why is my final calcium acetate product discolored?

A3: Discoloration, often appearing as a yellow or brownish tint, can be caused by:

  • Impurities in the Eggshells: The presence of organic matter from the eggshell membrane can lead to discoloration. Ensure the eggshells are thoroughly cleaned and the membranes are removed as much as possible before the reaction.

  • Caramelization: If using vinegar that contains sugars or other organic compounds, heating during the evaporation step can cause caramelization[1]. Using a pure grade of acetic acid can mitigate this.

  • Decomposition of Impurities: Overheating during the drying process can cause the decomposition of organic impurities, leading to discoloration[6].

Q4: How can I improve the purity of my synthesized calcium acetate?

A4: To enhance the purity of the final product:

  • Thoroughly Clean the Eggshells: Wash the eggshells with deionized water and boil them to remove organic residues and other impurities[3][7].

  • Recrystallization: Dissolve the crude calcium acetate in a minimal amount of hot water and then allow it to cool slowly. The calcium acetate will crystallize out, leaving many impurities behind in the solution.

  • Washing: Wash the final product with a small amount of cold distilled water or acetone (B3395972) to remove any remaining soluble impurities[1].

Quantitative Data

Table 1: Optimal Reaction Conditions for Calcium Acetate Synthesis

ParameterOptimal ValueExpected Yield (%)Reference
Reaction Temperature39°C96.5%[4][5]
Acetic Acid Concentration159% (of theoretical)96.5%[4][5]
Solid-to-Liquid Ratio1:12 (g/mL)96.5%[4][5]
Primary Reaction Time1.5 hours96.5%[4][5]
Secondary Reaction Time80 minutes96.5%[4][5]
Reaction Temperature79.38°C98.48%[8]
Acetic Acid Concentration6 mol/L98.48%[8]
Material-to-Liquid Ratio1:5 (g/mL)98.48%[8]
Reaction Time5.98 hours98.48%[8]

Experimental Protocols

Protocol 1: Preparation of Eggshell Powder
  • Collection and Cleaning: Collect eggshells and wash them thoroughly with deionized water to remove any dirt and organic residues[3][7].

  • Boiling: Immerse the cleaned eggshells in boiling water for approximately 30 minutes to aid in the removal of the inner membrane and sterilize the shells[9][10].

  • Drying: After boiling, dry the eggshells in an oven at 105°C for 1-2 hours to remove all moisture[3].

  • Grinding: Pulverize the dried eggshells into a fine powder using a grinder or mortar and pestle[3][7].

  • Sieving: Sieve the powder to obtain a uniform particle size, which will ensure a more consistent reaction rate[3][7].

Protocol 2: Optimized Synthesis of Calcium Acetate
  • Reaction Setup: In a suitable reaction vessel, add the calculated amount of distilled water and acetic acid to achieve the desired concentration and solid-to-liquid ratio (e.g., 1:12)[4][5].

  • Addition of Eggshell Powder: Slowly add the prepared eggshell powder to the acetic acid solution while stirring continuously. Be mindful of foaming[1].

  • Reaction: Maintain the reaction mixture at the optimal temperature (e.g., 39°C) and stir for the specified primary reaction time (e.g., 1.5 hours)[4][5].

  • Secondary Reaction: After the primary reaction, allow for a secondary reaction period (e.g., 80 minutes) to ensure maximum conversion[4][5].

  • Filtration: Filter the resulting solution to remove any unreacted eggshell powder and other insoluble impurities[3].

  • Evaporation and Crystallization: Gently heat the filtrate to evaporate the excess water and concentrate the calcium acetate solution. Allow the concentrated solution to cool to room temperature to induce crystallization[7].

  • Drying: Collect the calcium acetate crystals by filtration and dry them in an oven at a moderate temperature (e.g., 105°C) until a constant weight is achieved[3].

Visualizations

experimental_workflow cluster_preparation Eggshell Preparation cluster_synthesis Calcium Acetate Synthesis cluster_product Final Product A Eggshell Collection B Washing & Cleaning A->B C Boiling B->C D Drying (105°C) C->D E Grinding & Sieving D->E F Reaction with Acetic Acid E->F G Filtration F->G H Evaporation & Crystallization G->H I Drying of Crystals H->I J Calcium Acetate I->J

Caption: Experimental workflow for calcium acetate synthesis from eggshells.

optimization_parameters cluster_inputs Input Parameters cluster_outputs Outputs Temp Temperature Yield Yield Temp->Yield Purity Purity Temp->Purity Conc Acetic Acid Conc. Conc->Yield Conc->Purity Ratio Solid/Liquid Ratio Ratio->Yield Time Reaction Time Time->Yield

Caption: Key parameters influencing the yield and purity of calcium acetate.

References

Technical Support Center: Purification of Calcium Acetate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium acetate (B1210297) hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What is the common form of calcium acetate used in experiments?

A1: The anhydrous form of calcium acetate is very hygroscopic. Therefore, the monohydrate, Ca(CH₃COO)₂·H₂O, is the most common and stable form used in laboratory settings.[1]

Q2: What are the general solubility properties of calcium acetate?

A2: Calcium acetate is freely soluble in water.[2] It is slightly soluble in methanol (B129727) and insoluble in acetone, ethanol (B145695), and benzene.[1][3] Its solubility in water is inversely related to temperature, meaning it is more soluble in cold water than in hot water.[1]

Q3: My calcium acetate solution, prepared from eggshells, has a yellow or brownish tint. What is the likely cause and how can I fix it?

A3: The discoloration is likely due to organic impurities from the starting material, such as proteins from the eggshell membrane.[4] Overheating during the drying process can also cause a yellow or brown color.[4] To remove the color, you can treat the solution with activated carbon.

Q4: I've noticed mold growing in my calcium acetate solution during crystallization. How can I prevent this?

A4: Mold growth can occur in solutions of calcium acetate, especially if organic impurities are present which can serve as a food source.[5] To prevent this, ensure all glassware is sterile and the water used is purified. If the problem persists, preparing the solution at a lower pH (below 4.5) can inhibit mold growth, though this may affect crystallization and would require subsequent neutralization.[3] Using a saturated solution can also help, as the high salt concentration is less favorable for microbial growth.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Crystals After Recrystallization - The solution was not sufficiently saturated before cooling.- The cooling process was too rapid, leading to the formation of fine powder instead of larger crystals.- Excessive washing of the crystals.- Concentrate the solution by gentle heating and evaporation before allowing it to cool.- Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize crystal formation.- Wash the crystals with a minimal amount of ice-cold deionized water or a solvent in which calcium acetate is insoluble, like acetone.
Crystals are Clumped or Agglomerated - The solution was not stirred or was stirred too vigorously during crystallization.- Impurities are present that interfere with crystal lattice formation.- Gentle, slow stirring during the initial phase of crystallization can promote the formation of individual crystals.- Ensure the starting material is of high purity or consider a preliminary purification step like activated carbon treatment.
Formation of a Gel Instead of Crystals - This is a known issue when attempting to precipitate calcium acetate from an aqueous solution using ethanol.[1][6]- Avoid using ethanol as a precipitating agent. Acetone is a more suitable solvent for precipitating calcium acetate from an aqueous solution.[6][7]
Product Fails to Meet Purity Standards (e.g., for heavy metals) - Contamination from starting materials (e.g., limestone, eggshells).- Leaching from equipment.- If heavy metal contamination is suspected, the pH of the solution can be adjusted to precipitate metal hydroxides, followed by filtration. The use of chelating agents like EDTA in the purification process can also be effective.[8]- Ensure high-purity, acid-washed glassware is used.

Data Presentation

Table 1: Solubility of Calcium Acetate in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 mL)
037.4[1]
2034.7[1]
10029.7[1]

Table 2: Solubility of Calcium Acetate in Various Solvents

SolventSolubility
WaterFreely soluble[2]
MethanolSlightly soluble[3]
EthanolInsoluble[3]
AcetoneInsoluble[3]
BenzeneInsoluble[3]

Table 3: Impurity Limits for Pharmaceutical Grade Calcium Acetate (USP)

ImpurityLimit
Assay (anhydrous basis)99.0%–100.5%[9][10]
Water≤ 7.0%[10][11]
Chloride (Cl)≤ 0.05%[10][11]
Sulfate (SO₄)≤ 0.06%[10]
Heavy Metals≤ 0.0025%[10][11]
Lead (Pb)≤ 0.001%[10][11]
Arsenic (As)≤ 3 ppm[10][11]
Fluoride (F)≤ 0.005%[10][11]
pH of a 5% solution6.3–9.6[11]

Experimental Protocols

Protocol 1: Purification of Calcium Acetate Hydrate by Recrystallization

This protocol is designed for the purification of technical-grade this compound that may contain soluble and insoluble impurities.

1. Dissolution:

  • In a beaker, dissolve the crude calcium acetate in a minimal amount of deionized water at room temperature with stirring. A good starting point is to use the solubility data from Table 1. For example, at 20°C, you can dissolve up to 34.7 g in 100 mL of water.[1]

2. Treatment for Color Impurities (Optional):

  • If the solution is colored, add a small amount of activated carbon (approximately 1-2% of the weight of the calcium acetate).

  • Gently heat the solution to 40-50°C and stir for 15-20 minutes. Do not boil , as the solubility of calcium acetate decreases at higher temperatures.

  • Hot filter the solution using a fluted filter paper or a Büchner funnel to remove the activated carbon.

3. Crystallization:

  • Cover the beaker with a watch glass and allow the filtrate to cool slowly to room temperature.

  • For maximum yield, place the beaker in an ice bath for 1-2 hours to further decrease the solubility and promote crystallization.

4. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • For a more effective wash, especially to remove residual acetic acid, use a solvent in which calcium acetate is insoluble, such as acetone.[7] Perform this wash quickly to minimize dissolution of the product.

5. Drying:

  • Dry the purified crystals in a desiccator over a suitable drying agent or in a drying oven at a low temperature (e.g., 60-70°C) to avoid decomposition.[6] Calcium acetate begins to decompose at 160°C.[3]

Protocol 2: Purity Analysis by Complexometric EDTA Titration

This method determines the assay of the purified calcium acetate.

1. Sample Preparation:

  • Accurately weigh approximately 300 mg of the purified and dried calcium acetate and dissolve it in 150 mL of deionized water containing 2 mL of 3 N hydrochloric acid.[12]

2. Titration:

  • While stirring, add approximately 30 mL of 0.05 M EDTA solution from a burette.

  • Add 15 mL of 1 N sodium hydroxide (B78521) and 300 mg of hydroxy naphthol blue indicator.[12]

  • Continue the titration with 0.05 M EDTA until the solution turns to a deep blue endpoint.[12]

3. Calculation:

  • Each mL of 0.05 M EDTA is equivalent to 7.909 mg of C₄H₆CaO₄.[12]

  • Calculate the percentage purity based on the initial weight of the sample.

Visualization

Purification_Workflow cluster_prep Preparation & Dissolution cluster_purification Purification Steps cluster_isolation Isolation & Drying cluster_qc Quality Control start Crude this compound dissolve Dissolve in minimal deionized water at room temperature start->dissolve check_color Is the solution colored? dissolve->check_color activated_carbon Treat with activated carbon and hot filter check_color->activated_carbon Yes crystallize Slowly cool the solution to induce crystallization check_color->crystallize No activated_carbon->crystallize filtration Collect crystals by vacuum filtration crystallize->filtration washing Wash crystals with ice-cold water or acetone filtration->washing drying Dry crystals at low temperature (60-70°C) washing->drying final_product Purified this compound drying->final_product analysis Perform purity analysis (e.g., EDTA Titration) final_product->analysis pass Meets Specifications analysis->pass Pass fail Fails Specifications analysis->fail Fail fail->start Repurify

Caption: Workflow for the purification and quality control of this compound.

References

"stability and degradation of calcium acetate hydrate solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium acetate (B1210297) hydrate (B1144303) solutions.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in the Solution

You observe a white precipitate or general turbidity in your calcium acetate hydrate solution upon preparation or after a period of storage.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Rationale
Exceeding Solubility Limit 1. Review the concentration of your solution. 2. Gently warm the solution while stirring. Note that solubility decreases with increasing temperature, so excessive heating may worsen the issue. 3. If the precipitate dissolves upon slight warming and reappears on cooling, your solution may be supersaturated. Prepare a more dilute solution.Calcium acetate has a defined solubility in water which is inversely dependent on temperature.[1][2] Preparation of a supersaturated solution can lead to precipitation upon cooling or standing.
Formation of Calcium Carbonate 1. Ensure the solution is stored in a tightly sealed container to minimize exposure to air.[3][4] 2. If possible, blanket the solution with an inert gas like nitrogen. 3. If precipitation has already occurred, it can be removed by filtration, but this will lower the concentration of calcium acetate in the solution.Atmospheric carbon dioxide can dissolve in the solution, forming carbonic acid. This reacts with calcium acetate to form insoluble calcium carbonate.[5][6][7][8]
pH Shift 1. Measure the pH of the solution. The typical pH of a calcium acetate solution is between 6.0 and 9.0.[9] 2. Adjust the pH if it has shifted significantly outside the expected range using dilute acetic acid or a suitable buffer.A significant shift in pH can affect the solubility of calcium acetate and promote the precipitation of calcium salts.
Temperature Fluctuations 1. Store the solution at a controlled, cool, and consistent temperature.[10][11] 2. Avoid freeze-thaw cycles.The solubility of calcium acetate is temperature-dependent, and fluctuations can lead to precipitation.[1]

Logical Troubleshooting Flow for Precipitation:

G start Precipitate Observed check_conc Is the concentration below the solubility limit? start->check_conc check_storage Was the solution exposed to air? check_conc->check_storage Yes supersaturated Solution is likely supersaturated. check_conc->supersaturated No check_temp Were there temperature fluctuations? check_storage->check_temp No caco3 Precipitate is likely Calcium Carbonate. check_storage->caco3 Yes check_ph Is the pH within the expected range? check_temp->check_ph No temp_precip Precipitation due to temperature effects. check_temp->temp_precip Yes ph_precip Precipitation due to pH shift. check_ph->ph_precip Yes sol_dilute Action: Dilute solution. supersaturated->sol_dilute sol_seal Action: Store in sealed container. caco3->sol_seal sol_control_temp Action: Control storage temperature. temp_precip->sol_control_temp sol_adjust_ph Action: Adjust pH. ph_precip->sol_adjust_ph

Figure 1: Troubleshooting workflow for precipitation in calcium acetate solutions.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for a this compound solution?

Aqueous solutions of this compound should be stored in tightly closed containers to prevent evaporation and absorption of atmospheric carbon dioxide.[3][4] It is recommended to store them in a cool, dry, and well-ventilated area, protected from direct sunlight and heat.[3][10]

2. What is the expected pH of a this compound solution?

The pH of a calcium acetate solution is typically in the range of 6.0 to 9.0 for a 10% aqueous solution.[9] For a 5% solution, the pH is around 7.6.[10]

3. What are the primary degradation pathways for calcium acetate in an aqueous solution?

The primary degradation pathways for calcium acetate in an aqueous solution are:

  • Reaction with atmospheric carbon dioxide: This leads to the formation of insoluble calcium carbonate and acetic acid.[5][6][7][8]

  • Thermal decomposition: At temperatures above 160°C, calcium acetate decomposes to form calcium carbonate and acetone.[2][12][13] While this is primarily a concern for the solid state, prolonged heating of a solution at lower temperatures could potentially lead to slow degradation.

Degradation Pathway Diagram:

G Ca_Acetate Calcium Acetate Solution Ca(CH₃COO)₂ (aq) CaCO3_precipitate Calcium Carbonate (Precipitate) CaCO₃ (s) Ca_Acetate->CaCO3_precipitate Acetic_Acid Acetic Acid CH₃COOH (aq) Ca_Acetate->Acetic_Acid CaCO3_thermal Calcium Carbonate CaCO₃ (s) Ca_Acetate->CaCO3_thermal Acetone Acetone (CH₃)₂CO Ca_Acetate->Acetone CO2 Atmospheric CO₂ CO2->CaCO3_precipitate Heat Heat (>160°C) Heat->CaCO3_thermal Heat->Acetone

Figure 2: Primary degradation pathways for calcium acetate.

4. How does temperature affect the solubility of this compound?

Calcium acetate exhibits inverse temperature-dependent solubility in water. As the temperature increases, its solubility decreases.[1][2]

Quantitative Solubility Data:

Temperature (°C)Solubility ( g/100 mL of water)
037.4[9]
2034.7[1]
25~30
10029.7[9]

5. Are there any known incompatibilities with common pharmaceutical excipients?

Calcium acetate is incompatible with strong oxidizing agents.[4][12] Care should be taken when formulating with acidic excipients, as they may lower the pH and affect stability. It is always recommended to perform compatibility studies with your specific formulation.

Potential Incompatibilities:

Excipient ClassPotential Interaction
Strong Oxidizing Agents Can lead to vigorous reactions.
Strong Acids May cause a significant drop in pH, potentially affecting stability.
Carbonates and Bicarbonates Can lead to the precipitation of calcium carbonate.
Phosphates May result in the precipitation of calcium phosphate.

Experimental Protocols

Protocol 1: General Accelerated Stability Study

This protocol outlines a general approach for conducting an accelerated stability study on a this compound solution.

1. Objective: To evaluate the stability of a this compound solution under accelerated conditions to predict its shelf-life.

2. Materials:

  • This compound

  • High-purity water (e.g., USP grade)

  • pH meter

  • Stability chambers

  • Appropriate analytical instrumentation (e.g., HPLC, IC, or titration equipment)

  • Final intended packaging for the solution

3. Sample Preparation:

  • Prepare the calcium acetate solution at the desired concentration using high-purity water.

  • Measure and record the initial pH, appearance (clarity, color), and concentration (assay) of the solution.

  • Package the solution in the final intended containers.

4. Stability Conditions:

  • Place the samples in a stability chamber at accelerated conditions, typically 40°C ± 2°C with 75% ± 5% relative humidity (RH).[14]

  • Store control samples at the intended long-term storage condition (e.g., 25°C ± 2°C / 60% ± 5% RH).

5. Testing Schedule:

  • Test the samples at specified time points. A common schedule for a 6-month accelerated study is 0, 1, 2, 3, and 6 months.[14]

6. Analytical Tests:

  • Appearance: Visually inspect for any changes in color, clarity, or for the presence of precipitate.

  • pH: Measure the pH of the solution.

  • Assay: Determine the concentration of calcium acetate using a validated stability-indicating method (e.g., HPLC, IC, or complexometric titration).

7. Acceptance Criteria:

  • The appearance should remain clear and colorless.

  • The pH should remain within a specified range (e.g., ± 1.0 pH unit from the initial value).

  • The assay value should remain within a specified range (e.g., 90.0% to 110.0% of the initial concentration).

Experimental Workflow for Stability Testing:

G cluster_prep Preparation cluster_storage Storage cluster_testing Testing at Time Points (0, 1, 2, 3, 6 months) cluster_analysis Data Analysis prep_solution Prepare Solution initial_analysis Initial Analysis (pH, Assay, Appearance) prep_solution->initial_analysis package Package in Final Container initial_analysis->package accelerated Accelerated Conditions (e.g., 40°C/75% RH) package->accelerated long_term Long-Term Conditions (e.g., 25°C/60% RH) package->long_term test_appearance Appearance accelerated->test_appearance long_term->test_appearance test_ph pH test_appearance->test_ph test_assay Assay test_ph->test_assay compare Compare to Acceptance Criteria test_assay->compare shelf_life Determine Shelf-Life compare->shelf_life

Figure 3: Workflow for an accelerated stability study of a calcium acetate solution.

References

Technical Support Center: Calcium Acetate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately analyzing calcium acetate (B1210297).

Troubleshooting Guides

Issue 1: Inaccurate Results in Complexometric Titration of Calcium Acetate

Q: My complexometric titration with EDTA is yielding inconsistent or inaccurate results for calcium acetate. What are the potential causes and how can I troubleshoot this?

A: Inaccurate results in the complexometric titration of calcium acetate can stem from several sources of interference. The most common culprits are the presence of other metal ions that can also be chelated by EDTA, issues with pH, and problems with the indicator.

Troubleshooting Steps:

  • Check for Interfering Metal Ions:

    • Magnesium (Mg²⁺): Magnesium is a frequent interferent as it also forms a complex with EDTA, although it is less stable than the calcium-EDTA complex. This can lead to an overestimation of calcium acetate content. To mitigate this, you can raise the pH of the solution to 10 or higher, which precipitates magnesium hydroxide (B78521), allowing for the selective titration of calcium.

    • Heavy Metals (e.g., Pb²⁺, Zn²⁺, Cu²⁺): Heavy metals can also interfere with the titration. Their presence can be minimized by using high-purity reagents and ensuring proper cleaning of glassware. In some cases, masking agents can be employed to selectively bind to the interfering heavy metals.

  • Verify and Adjust pH:

    • The pH of the titration solution is critical for the accurate determination of calcium. For the titration of calcium using indicators like hydroxynaphthol blue, a high pH (typically around 12-13) is required to ensure a sharp endpoint and to prevent interference from magnesium. Use a calibrated pH meter to verify the pH before starting the titration.

  • Indicator Issues:

    • Indicator Choice: Ensure you are using an appropriate indicator for calcium titration, such as hydroxynaphthol blue or murexide.

    • Endpoint Obscurity: If the endpoint color change is not sharp, it could be due to the presence of interfering ions or an incorrect pH.

The following diagram outlines a systematic approach to troubleshooting inaccurate results in the complexometric titration of calcium acetate.

G start Inaccurate Titration Results check_ions Check for Interfering Ions (e.g., Mg²⁺, Heavy Metals) start->check_ions check_ph Verify and Adjust pH (Target: 12-13) start->check_ph check_indicator Assess Indicator Performance (Sharpness of Endpoint) start->check_indicator high_mg High Mg²⁺ Suspected? check_ions->high_mg recalibrate_ph Recalibrate pH Meter and Re-adjust Solution pH check_ph->recalibrate_ph new_indicator Prepare Fresh Indicator Solution check_indicator->new_indicator adjust_ph_for_mg Increase pH to >12 to Precipitate Mg(OH)₂ high_mg->adjust_ph_for_mg Yes use_masking_agent Consider Masking Agents for Specific Heavy Metals high_mg->use_masking_agent No re_titrate Re-run Titration with Corrected Parameters adjust_ph_for_mg->re_titrate use_masking_agent->re_titrate recalibrate_ph->re_titrate new_indicator->re_titrate consult_monograph Consult USP/BP Monograph for Specific Guidance re_titrate->consult_monograph

Troubleshooting workflow for complexometric titration.
Issue 2: Peak Tailing or Asymmetry in HPLC Analysis of Calcium Acetate

Q: I am observing peak tailing and asymmetry for the calcium acetate peak in my HPLC analysis. What could be causing this, and how can I resolve it?

A: Peak tailing or asymmetry in HPLC can be caused by a variety of factors related to the column, mobile phase, or sample preparation.

Troubleshooting Steps:

  • Column Health:

    • Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample.

    • Column Contamination: Impurities from previous injections may accumulate on the column. Flush the column with a strong solvent.

    • Column Degradation: The stationary phase of the column can degrade over time. If the problem persists, consider replacing the column.

  • Mobile Phase Issues:

    • Incorrect pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Ensure the mobile phase is prepared correctly and that its pH is stable.

    • Buffer Mismatch: If using a buffered mobile phase, ensure that the buffer is compatible with the stationary phase and that its concentration is optimal.

  • Sample Preparation:

    • Sample Solvent: The solvent used to dissolve the sample should be compatible with the mobile phase. Ideally, the sample should be dissolved in the mobile phase itself.

    • Particulates: Undissolved particles in the sample can clog the column frit, leading to peak distortion. Filter all samples through a 0.45 µm or 0.22 µm filter before injection.

Frequently Asked Questions (FAQs)

Q1: What are the most common interferences in the analysis of calcium acetate?

A1: The most common interferences depend on the analytical method being used.

  • For Complexometric Titration: The primary interferences are other divalent cations that can be chelated by EDTA, most notably magnesium (Mg²⁺). Heavy metals such as lead, zinc, and copper can also interfere.

  • For HPLC/IC: These methods are generally more specific and less prone to interference. However, co-eluting species can potentially interfere with the quantification of the calcium peak. Specificity is typically demonstrated during method validation by showing no interference from blank and placebo solutions.

  • For Atomic Absorption Spectroscopy (AAS): Chemical interferences can occur from the formation of non-volatile compounds. For instance, phosphate (B84403) and silicate (B1173343) can form stable compounds with calcium, reducing the signal. Aluminum is also a known interferent in calcium analysis by AAS.

Q2: How can I mitigate interference from magnesium in my calcium acetate titration?

A2: Interference from magnesium is a common challenge in the complexometric titration of calcium. The most effective way to mitigate this is by adjusting the pH of the solution. By increasing the pH to 12 or higher with a strong base like sodium hydroxide, magnesium hydroxide (Mg(OH)₂) will precipitate out of the solution. This allows for the selective titration of calcium.

Q3: Are there any official methods for the analysis of calcium acetate?

A3: Yes, the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP) provide official monographs for calcium acetate that include detailed analytical procedures. These monographs specify methods for assay (determining the purity of the drug substance) as well as for identifying and quantifying impurities. The USP currently specifies an ion chromatography (IC) method for the assay of calcium acetate capsules.

Q4: My calcium acetate sample has a slight vinegar-like odor. Will this affect the analysis?

A4: A slight odor of acetic acid is common for calcium acetate and is often noted in its physical description. This is typically due to the presence of a small amount of residual acetic acid from the manufacturing process or slight degradation. For most quantitative analyses, such as the assay for calcium content, this will not have a significant impact, as these methods are specific to the calcium ion. However, if you are performing an analysis that is sensitive to pH or the presence of acetate, this could be a factor to consider.

Data on Common Interferences

The following tables summarize common interferences in calcium acetate analysis and their potential impact. The quantitative impact is illustrative and can vary based on the specific analytical conditions.

Table 1: Interferences in Complexometric Titration of Calcium Acetate

Interfering IonPotential Impact on Calcium Acetate AssayIllustrative Concentration of InterferenceIllustrative % Error in AssayMitigation Strategy
Magnesium (Mg²⁺)Positive bias (overestimation of calcium)> 1% relative to Calcium2-5%Increase pH to >12 to precipitate Mg(OH)₂
Lead (Pb²⁺)Positive bias, endpoint instability> 10 ppm1-3%Use of masking agents (e.g., triethanolamine)
Zinc (Zn²⁺)Positive bias, endpoint instability> 10 ppm1-3%Use of masking agents
Phosphate (PO₄³⁻)Negative bias (formation of insoluble calcium phosphate)High concentrationsVariableNot a common interferent in this method

Table 2: Interferences in Atomic Absorption Spectroscopy (AAS) for Calcium

Interfering SpeciesPotential Impact on Calcium MeasurementIllustrative Concentration of InterferenceIllustrative % Error in SignalMitigation Strategy
Phosphate (PO₄³⁻)Signal suppression (formation of non-volatile calcium phosphate)> 200 ppm10-20%Use of a releasing agent (e.g., lanthanum chloride)
Silicate (SiO₃²⁻)Signal suppression (formation of non-volatile calcium silicate)> 200 ppm5-15%Use of a releasing agent (e.g., lanthanum chloride)
Aluminum (Al³⁺)Signal suppression> 100 ppm15-25%Use of a higher temperature flame (nitrous oxide-acetylene)

Key Experimental Protocols

Complexometric Titration of Calcium Acetate (Based on USP <191>)

Objective: To determine the calcium content in a sample of calcium acetate.

Materials:

  • Calcium Acetate sample

  • 0.05 M Edetate Disodium (B8443419) (EDTA) VS

  • 3 N Hydrochloric Acid

  • 1 N Sodium Hydroxide

  • Hydroxynaphthol blue indicator

  • Deionized water

  • Magnetic stirrer and stir bar

  • 50 mL buret

  • Analytical balance

Procedure:

  • Accurately weigh about 300 mg of Calcium Acetate and transfer it to a 250 mL beaker.

  • Dissolve the sample in 150 mL of water containing 2 mL of 3 N hydrochloric acid.

  • While stirring with a magnetic stirrer, add approximately 30 mL of 0.05 M edetate disodium VS from a 50-mL buret.

  • Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator. The solution should turn a reddish-pink color.

  • Continue the titration with 0.05 M edetate disodium VS until the solution turns to a deep blue endpoint.

  • Record the total volume of EDTA solution used.

  • Calculate the percentage of calcium acetate in the sample. Each mL of 0.05 M edetate disodium is equivalent to 7.909 mg of C₄H₆CaO₄.

Ion Chromatography (IC) Assay for Calcium Acetate Capsules (Based on USP Monograph)

Objective: To quantify the amount of calcium acetate in capsule formulations.

Materials and Equipment:

  • Ion chromatograph with a conductivity detector

  • Cation-exchange column (e.g., Metrosep C 6 - 150/4.0 or equivalent L76 packing)

  • Calcium Acetate Reference Standard (RS)

  • Reagents for mobile phase preparation (e.g., dipicolinic acid, nitric acid, acetone)

  • Deionized water

  • Sample filters (0.22 or 0.45 µm)

  • Sonicator

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase as specified in the USP monograph (e.g., a mixture of acetone (B3395972) and an aqueous solution of dipicolinic acid and nitric acid).

  • Standard Solution Preparation: Accurately prepare a standard solution of USP Calcium Acetate RS at a concentration of approximately 0.08 mg/mL in water.

  • Sample Solution Preparation: a. Take the contents of not fewer than 20 capsules and determine the average weight. b. Accurately weigh a portion of the powdered capsule contents equivalent to a specified amount of calcium acetate. c. Transfer to a volumetric flask, add water to about 40% of the volume, and sonicate with intermittent shaking to dissolve. d. Dilute to volume with water and filter through a suitable filter, discarding the first few mL of the filtrate. e. Further dilute an aliquot of the filtered solution with water to a final nominal concentration of about 0.08 mg/mL of calcium acetate.

  • Chromatographic Analysis: a. Set up the ion chromatograph with the specified column and operating conditions (flow rate, column temperature, etc.). b. Inject the standard solution multiple times to ensure system suitability (e.g., relative standard deviation of peak areas < 2.0%). c. Inject the sample solution. d. Identify the calcium peak based on its retention time compared to the standard. e. Calculate the amount of calcium acetate in the sample by comparing the peak area of the sample to the peak area of the standard.

The following diagram illustrates the logical relationship between different analytical methods for calcium acetate and their susceptibility to common interferences.

G cluster_methods Analytical Methods cluster_interferences Common Interferences Titration Complexometric Titration Mg Magnesium (Mg²⁺) Titration->Mg High Susceptibility Heavy_Metals Heavy Metals (Pb²⁺, Zn²⁺) Titration->Heavy_Metals Moderate Susceptibility Phosphate_Silicate Phosphate (PO₄³⁻) & Silicate (SiO₃²⁻) Titration->Phosphate_Silicate Low Susceptibility HPLC_IC HPLC / IC Coeluting Co-eluting Species HPLC_IC->Coeluting Low Susceptibility AAS Atomic Absorption Spectroscopy AAS->Mg Minor AAS->Phosphate_Silicate High Susceptibility

Interference susceptibility of analytical methods.

"preventing precipitation in calcium acetate stock solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting precipitation in calcium acetate (B1210297) stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is calcium acetate and what is its solubility in water?

Calcium acetate, with the chemical formula Ca(CH₃COO)₂, is the calcium salt of acetic acid. It is a white, crystalline solid that is moderately soluble in water. The anhydrous form is very hygroscopic, so it is commonly found as the monohydrate.[1] Its solubility in water is inversely related to temperature, meaning it is more soluble at lower temperatures.[2]

Q2: Why is my calcium acetate solution precipitating?

Precipitation in calcium acetate solutions can be triggered by several factors:

  • Temperature: Unlike many salts, calcium acetate's solubility decreases as temperature increases.[2] Heating a saturated or near-saturated solution can cause the calcium acetate to precipitate out.

  • pH Changes: The pH of the solution can influence the solubility of calcium acetate.[3]

  • High Concentration: Attempting to prepare a solution that is above the solubility limit at a given temperature will result in precipitation.

  • Contaminants: The presence of certain ions, particularly phosphate (B84403), can lead to the formation of insoluble calcium phosphate.[4]

  • Common Ion Effect: The addition of a solution containing a common ion (either calcium or acetate) can decrease the solubility of calcium acetate, leading to precipitation.[5][6][7][8]

Q3: How does temperature affect the solubility of calcium acetate?

Calcium acetate exhibits an unusual inverse solubility relationship with temperature. As the temperature of the solution increases, the solubility of calcium acetate decreases.[2] Therefore, to dissolve calcium acetate more effectively and prevent precipitation, it is recommended to use cool or room temperature water.

Q4: Can I heat the solution to dissolve the calcium acetate powder faster?

Heating the solution is not recommended as it will decrease the solubility of calcium acetate and may lead to precipitation, especially in concentrated solutions.[2][9] It is best to dissolve calcium acetate in cool or room temperature water with continuous stirring.

Q5: What is the ideal pH for a stable calcium acetate solution?

A 1% solution of calcium acetate in water will have a neutral pH of approximately 7.[2] The presence of acetic acid components can affect its solubility, so monitoring the pH during dissolution is important.[3]

Q6: What should I do if my calcium acetate solution has already precipitated?

If precipitation has occurred, you may be able to redissolve it by:

  • Cooling the solution: Since solubility increases at lower temperatures, cooling the solution while stirring may help redissolve the precipitate.

  • Dilution: Adding more solvent (high-purity water) to decrease the overall concentration can bring the solute back into solution.

  • pH Adjustment: Carefully adjusting the pH may help in some cases, though this should be done with caution as it can affect downstream applications.

If the precipitate is suspected to be an insoluble salt like calcium phosphate, it may not be possible to redissolve it easily. In such cases, it is best to prepare a fresh solution.

Troubleshooting Guides

Guide 1: Unexpected Precipitation During Preparation

Symptom: A white precipitate forms while dissolving calcium acetate powder in water.

Possible Cause Troubleshooting Step
Supersaturated Solution Ensure the amount of calcium acetate being added does not exceed its solubility at the current temperature (see Table 1).
High Temperature of Solvent Use cool or room temperature high-purity water for dissolution. Avoid heating the solution.
Poor Water Quality Use deionized or distilled water to avoid contaminants that could react with calcium acetate.
Incomplete Dissolution of another component When preparing a mixed solution, ensure each component is fully dissolved before adding the next.
Guide 2: Precipitation in a Stored Stock Solution

Symptom: A previously clear calcium acetate stock solution has developed a precipitate over time.

Possible Cause Troubleshooting Step
Temperature Fluctuations Store the solution in a temperature-controlled environment. Avoid exposure to direct sunlight or heat sources.
Evaporation Ensure the container is tightly sealed to prevent solvent evaporation, which would increase the concentration.
Contamination Use sterile techniques when handling the solution to prevent microbial growth, which can alter the solution's chemistry.
Interaction with Container Material Store solutions in appropriate, clean containers (e.g., borosilicate glass or specific types of plastic).

Data Presentation

Table 1: Solubility of Calcium Acetate in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 mL)
037.4[2]
2034.7[2]
10029.7[2]

Experimental Protocols

Protocol 1: Preparation of a 1 Molar Calcium Acetate Stock Solution

Materials:

  • Calcium Acetate, Monohydrate (Ca(CH₃COO)₂·H₂O, Molar Mass: 176.18 g/mol )

  • High-purity (distilled or deionized) water

  • Stir plate and magnetic stir bar

  • Volumetric flask (e.g., 1 L)

  • Weighing scale

Procedure:

  • Weighing: Accurately weigh 176.18 grams of calcium acetate monohydrate.

  • Dissolving: Add the weighed calcium acetate to a beaker containing approximately 800 mL of room temperature high-purity water.

  • Stirring: Place the beaker on a stir plate with a magnetic stir bar and stir until the calcium acetate is completely dissolved. Do not heat the solution.

  • Transfer: Carefully transfer the dissolved solution to a 1 L volumetric flask.

  • Final Volume: Add high-purity water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the solution in a tightly sealed, clean container at a stable, cool room temperature.

Visualizations

Factors_Leading_to_Precipitation cluster_causes Primary Causes cluster_effect Effect cluster_result Result High_Temperature Increased Temperature Decreased_Solubility Decreased Solubility of Calcium Acetate High_Temperature->Decreased_Solubility High_Concentration High Concentration High_Concentration->Decreased_Solubility pH_Shift pH Shift pH_Shift->Decreased_Solubility Contaminants Presence of Contaminants (e.g., Phosphates) Contaminants->Decreased_Solubility Common_Ion Common Ion Effect Common_Ion->Decreased_Solubility Precipitation Precipitation Decreased_Solubility->Precipitation

Caption: Factors leading to calcium acetate precipitation.

Phosphate_Binding_Mechanism Ca_Acetate_Ingestion Oral Administration of Calcium Acetate Dissociation Dissociation in GI Tract Ca_Acetate_Ingestion->Dissociation Ca_Ion Calcium Ions (Ca²⁺) Dissociation->Ca_Ion Acetate_Ion Acetate Ions (CH₃COO⁻) Dissociation->Acetate_Ion Binding Binding Ca_Ion->Binding Dietary_Phosphate Dietary Phosphate (PO₄³⁻) Dietary_Phosphate->Binding Ca_Phosphate Insoluble Calcium Phosphate Complex Binding->Ca_Phosphate Excretion Excretion Ca_Phosphate->Excretion

Caption: Mechanism of calcium acetate as a phosphate binder.

References

"improving yield in calcium acetate synthesis reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing calcium acetate (B1210297) synthesis reactions for improved yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of calcium acetate, which is typically prepared by reacting a calcium source, such as calcium carbonate or calcium hydroxide, with acetic acid.

Issue IDQuestionPossible CausesSuggested Solutions
CA-YLD-001 Why is my calcium acetate yield lower than expected? - Incomplete Reaction: Insufficient reaction time, non-optimal temperature, or incorrect stoichiometry. - Suboptimal Acetic Acid Concentration: The concentration of acetic acid can significantly impact the reaction rate and completion. - Poor Reactant Mixing: Inadequate agitation can lead to localized saturation and prevent the reactants from fully interacting. - Loss During Workup: Product may be lost during filtration, washing, or drying steps.- Optimize Reaction Conditions: Refer to the optimized parameters in Table 1. Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. A two-stage reaction, with a primary and secondary phase, can improve yield.[1][2] - Adjust Acetic Acid Concentration: The ideal concentration often falls between 20-70 wt%.[3] For eggshell-based synthesis, a concentration of around 159-160% of the theoretical amount has been shown to be effective.[1][2][4] - Ensure Vigorous Stirring: Use a magnetic stirrer or overhead mechanical stirrer to maintain a well-mixed suspension.[5] - Refine Purification Technique: Minimize the number of transfer steps. When washing the product, use a minimal amount of a cold solvent (like acetone) to avoid dissolving the calcium acetate.[6]
CA-RXN-002 The reaction between my calcium source and acetic acid is very slow. How can I speed it up? - Low Reaction Temperature: The reaction rate is temperature-dependent. - Large Particle Size of Calcium Source: A larger surface area facilitates a faster reaction. - Low Acetic Acid Concentration: A dilute acid solution will react more slowly.- Increase Temperature: Gently heating the reaction mixture can increase the rate. However, be aware that acetic acid is volatile, and excessive heat can lead to its loss.[1] A temperature of around 40-80°C is often optimal.[1][5][7] - Reduce Particle Size: Grind the calcium source (e.g., eggshells, limestone) into a fine powder to increase its surface area.[3][8] - Use a Higher Concentration of Acetic Acid: Within the optimal range, a higher concentration will generally lead to a faster reaction.
CA-PUR-003 My final calcium acetate product is impure. What are the likely contaminants and how can I remove them? - Unreacted Starting Materials: Excess calcium carbonate or acetic acid may be present. - Insoluble Impurities: The calcium source may contain impurities like silicates or other minerals that do not react with acetic acid.[9] - Side Products: Depending on the reaction conditions, side reactions could lead to the formation of other calcium salts.- Filtration: Filter the reaction mixture to remove any unreacted solid calcium carbonate and other insoluble impurities.[10][11] - Washing: Wash the filtered product with a solvent in which calcium acetate has low solubility, such as acetone (B3395972), to remove residual acetic acid and other soluble impurities.[6] - Recrystallization: For higher purity, dissolve the crude calcium acetate in a minimal amount of hot water and allow it to cool slowly to form crystals. The solubility of calcium acetate decreases as the temperature rises, so cooling a saturated solution is not an effective method for crystallization.[6][9] An alternative is to precipitate the calcium acetate from an aqueous solution by adding a miscible organic solvent like ethanol (B145695) or acetone.[5][6]
CA-PRC-004 The reaction is foaming excessively, causing loss of reactants. - Rapid CO₂ Evolution: The reaction between calcium carbonate and acetic acid produces carbon dioxide gas, which can cause vigorous foaming.- Slow Addition of Reactants: Add the calcium carbonate portion-wise to the acetic acid solution to control the rate of gas evolution.[11] - Use a Large Reaction Vessel: Ensure the reaction vessel has sufficient headspace to accommodate the foam.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical equation for the synthesis of calcium acetate from calcium carbonate and acetic acid?

A1: The reaction is as follows: CaCO₃ (s) + 2CH₃COOH (aq) → Ca(CH₃COO)₂ (aq) + H₂O (l) + CO₂ (g)

Q2: What are the optimal conditions for maximizing the yield of calcium acetate?

A2: The optimal conditions can vary depending on the specific calcium source and desired purity. However, studies have shown that high yields (over 95%) can be achieved by carefully controlling the reaction temperature, solid-to-liquid ratio, acetic acid concentration, and reaction time.[1][2][7] Refer to Table 1 for a summary of optimized conditions from various studies.

Q3: Can I use different sources of calcium carbonate, such as eggshells or scallop shells?

A3: Yes, waste materials like eggshells and scallop shells are excellent and sustainable sources of calcium carbonate for this reaction.[1][5][12] They may require cleaning and grinding to a fine powder before use.

Q4: How do I know when the reaction is complete?

A4: The reaction is nearing completion when the evolution of carbon dioxide (fizzing) ceases upon the addition of more calcium carbonate.[13] You can also test the pH of the solution; it should be neutral or slightly alkaline (around pH 7.6) when the acetic acid has been fully neutralized.[11][14]

Q5: What is the best way to isolate the calcium acetate from the reaction mixture?

A5: After filtering to remove any unreacted solids, the calcium acetate can be isolated by evaporating the water.[10] However, be careful not to overheat, as calcium acetate can decompose at temperatures around 160°C.[11] An alternative method is to precipitate the calcium acetate by adding a non-solvent like ethanol or acetone to the aqueous solution.[5][6]

Data Presentation

Table 1: Optimized Reaction Parameters for High-Yield Calcium Acetate Synthesis

Calcium SourceReaction Temperature (°C)Solid-to-Liquid RatioAcetic Acid ConcentrationReaction TimeYield (%)Reference
Eggshell391:12159% (of theoretical)1.5 h (primary) + 80 min (secondary)96.5[1][2]
Eggshell79.381:56 mol/L5.98 h98.48[7]
Waste Limestone551:14160% (of theoretical)Not Specified>90 (estimated from graph)[4]
Scallop ShellsAmbientNot Specified60% w/w10-24 h87[12]
Quail Eggshells801:10 (g/mL)10%6 h76[5]

Experimental Protocols

Protocol 1: Synthesis of Calcium Acetate from Eggshells

This protocol is based on the high-yield method described by Yao et al. (2022).[1][2]

1. Preparation of Calcium Carbonate Source:

  • Collect and wash eggshells thoroughly with water to remove any organic residue.

  • Dry the eggshells in an oven at 100°C for 24 hours.

  • Grind the dried eggshells into a fine powder using a blender or mortar and pestle.

2. Reaction:

  • In a reaction vessel, prepare the acetic acid solution at 159% of the theoretical stoichiometric requirement.

  • Add the powdered eggshells to the acetic acid solution to achieve a solid-to-liquid ratio of 1:12 (w/v).

  • Maintain the reaction temperature at 39°C and stir the mixture continuously for 1.5 hours (primary reaction).

  • Continue stirring for an additional 80 minutes (secondary reaction) to ensure completion.

3. Isolation and Purification:

  • Filter the reaction mixture to remove any unreacted eggshell powder.

  • The resulting clear solution is aqueous calcium acetate.

  • To obtain solid calcium acetate, the water can be evaporated at a temperature below 100°C. Alternatively, precipitate the calcium acetate by adding a sufficient volume of acetone and then filter the resulting solid.

  • Dry the purified calcium acetate in a desiccator or a low-temperature oven.

Visualizations

Experimental_Workflow Experimental Workflow for Calcium Acetate Synthesis cluster_prep Reactant Preparation cluster_reaction Synthesis Reaction cluster_workup Product Isolation & Purification cluster_analysis Analysis prep_ca Prepare Calcium Source (e.g., Grind Eggshells) reaction React Calcium Source with Acetic Acid (Control T, Time, Stirring) prep_ca->reaction prep_aa Prepare Acetic Acid Solution prep_aa->reaction filtration Filter to Remove Solids reaction->filtration isolation Isolate Product (Evaporation or Precipitation) filtration->isolation drying Dry Final Product isolation->drying analysis Characterize Product (Yield, Purity) drying->analysis

Caption: Workflow for calcium acetate synthesis.

Troubleshooting_Yield Troubleshooting Low Calcium Acetate Yield start Low Yield Observed check_reaction Was the reaction complete? (No more fizzing, pH ~7.6) start->check_reaction check_conditions Were reaction conditions optimal? (Temp, Time, Concentration) check_reaction->check_conditions No check_workup Was product lost during workup? check_reaction->check_workup Yes check_mixing Was stirring adequate? check_conditions->check_mixing No solution_conditions Adjust parameters based on optimized values (Table 1). check_conditions->solution_conditions Yes solution_time Increase reaction time/temp. Consider a secondary reaction. check_mixing->solution_time Yes solution_mixing Increase stirring speed. Ensure fine particle size. check_mixing->solution_mixing No solution_workup Refine filtration/washing steps. Use minimal cold solvent. check_workup->solution_workup

Caption: Decision tree for troubleshooting low yield.

References

"addressing batch-to-batch variability of calcium acetate hydrate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium acetate (B1210297) hydrate (B1144303). Our aim is to help you address and manage batch-to-batch variability to ensure the consistency and reliability of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with calcium acetate hydrate.

Issue 1: Inconsistent Dissolution Rates Between Batches

Q: We are observing significant differences in the dissolution profiles of tablets formulated with different batches of this compound, leading to out-of-specification (OOS) results. What could be the cause and how can we troubleshoot this?

A: Inconsistent dissolution rates are a common issue stemming from variability in the physicochemical properties of the this compound. Here’s a systematic approach to identify the root cause:

  • Verify Dissolution Method Parameters: Ensure all parameters of your dissolution method are correct and consistently applied. This includes the dissolution medium composition and pH, apparatus type and speed, and temperature.[1][2] Incorrect buffer concentration, for example, can significantly impact dissolution.[1]

  • Characterize Physical Properties of the Powder:

    • Particle Size Distribution (PSD): Differences in PSD can alter the effective surface area available for dissolution. Finer particles generally dissolve faster. The PSD of aggregates can significantly impact the properties of the final product.[3][4][5][6]

    • Polymorphism: Calcium acetate can exist in different crystalline forms (polymorphs), which can have different solubilities and dissolution rates.[7][8]

  • Assess the Hydration State:

    • Water Content: The amount of bound water can vary between batches. The monohydrate is the common form.[9][10] Dehydration upon heating can lead to the formation of anhydrous forms.[7]

Recommended Actions:

  • Perform a comparative analysis of the particle size distribution of the problematic and reference batches.

  • Use X-ray Powder Diffraction (XRPD) to identify and compare the polymorphic forms present in each batch.

  • Determine the water content of each batch using Karl Fischer titration or Thermogravimetric Analysis (TGA).

Issue 2: Variability in Powder Flow and Compactibility

Q: We are experiencing issues with powder flow during tablet manufacturing, leading to variations in tablet weight and hardness. How can we address this?

A: Poor powder flow and inconsistent compactibility are often linked to the physical characteristics of the this compound powder.

  • Particle Morphology and Size: The shape, size, and distribution of particles are critical for good flowability. Irregularly shaped particles or a wide distribution of particle sizes can lead to poor flow.

  • Hygroscopicity and Moisture Content: Calcium acetate is hygroscopic and can absorb moisture from the environment, leading to caking and poor flow.[9][10]

  • Storage and Handling: Improper storage in humid conditions can exacerbate moisture-related issues.[11]

Recommended Actions:

  • Characterize the particle size and morphology of different batches using techniques like laser diffraction and scanning electron microscopy (SEM).

  • Ensure the material is stored in well-sealed containers in a cool, dry place as recommended.[11]

  • Control the humidity of the manufacturing environment.

  • Evaluate the need for a glidant or other excipients in your formulation to improve flow properties.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of this compound that can contribute to batch-to-batch variability?

A1: The primary critical quality attributes to monitor are:

  • Hydration State/Water Content: Typically specified as a range, e.g., <10.0%.[12][13]

  • Polymorphic Form: Different polymorphs can have different physical properties.[7][8]

  • Particle Size Distribution: Affects dissolution, flowability, and content uniformity.[3][4][5][6]

  • Purity and Impurity Profile: Levels of chlorides, sulfates, and heavy metals should be within specified limits.[9][14]

Q2: How does the hydration state of this compound affect its properties?

A2: The hydration state, or the amount of water associated with the calcium acetate molecule, is crucial. The monohydrate is the most common and stable form.[9][10] Variations in water content can:

  • Influence Crystal Structure: Dehydration can lead to phase transformations to different polymorphic forms.[7]

  • Affect Stability: The anhydrous form is very hygroscopic.[10]

  • Impact Formulation Performance: Changes in hydration can affect powder properties and dissolution behavior.

Q3: What analytical techniques are essential for characterizing batch-to-batch variability?

A3: A combination of techniques is recommended for a comprehensive assessment:

  • X-ray Powder Diffraction (XRPD): To identify and quantify polymorphic forms.[8][15][16][17]

  • Thermogravimetric Analysis (TGA): To determine the water content and thermal stability.[18][19][20][21][22]

  • Karl Fischer Titration: For precise quantification of water content.[12][13][14][23][24][25]

  • Laser Diffraction: To measure particle size distribution.

  • Complexometric Titration: To determine the assay of calcium acetate.[9][12][13]

Data Summary Tables

Table 1: Typical Specification Ranges for this compound

ParameterSpecification RangeAnalytical Method
Assay (dry basis)98.5% - 101.5%Complexometric Titration
Water Content< 10.0%Karl Fischer Titration
pH (5% solution)7.2 - 8.2pH Meter
Chlorides (Cl)≤ 100 ppmIon Chromatography
Sulfates (SO₄)≤ 500 ppmTurbidimetry
Heavy Metals (as Pb)≤ 10 ppmICP-MS or AAS

Source: Synthesized from supplier specifications.[9][12][13][14]

Table 2: Influence of Physical Properties on Performance

Physical PropertyImpact on PerformanceTroubleshooting Focus
Particle Size Affects dissolution rate, flowability, and content uniformity.Measure PSD for incoming batches.
Polymorphism Different forms have varying solubility and stability.Use XRPD to confirm the crystalline form.
Water Content Influences stability, crystal form, and powder flow.Quantify with Karl Fischer or TGA.

Experimental Protocols

1. Protocol for Water Content Determination by Karl Fischer Titration

This method is used for the accurate determination of water content in this compound.

  • Apparatus: Karl Fischer Titrator (volumetric or coulometric).

  • Reagents: Karl Fischer reagent, anhydrous methanol (B129727), and a water standard.

  • Procedure:

    • Add 30 mL of anhydrous methanol to the titration vessel.

    • Titrate with the Karl Fischer reagent to a stable endpoint to neutralize the water in the solvent.

    • Accurately weigh and add a suitable amount of this compound to the vessel.

    • Stir to dissolve the sample. For calcium acetate, the addition of 2 mL of acetic acid may be necessary to aid dissolution.[23]

    • Titrate with the Karl Fischer reagent to the electrometric endpoint.

    • Calculate the water content based on the volume of titrant consumed and the previously determined titer of the reagent.[25]

    • Standardize the Karl Fischer reagent using a known amount of a water standard (e.g., sodium tartrate dihydrate).[25]

2. Protocol for Polymorphic Analysis by X-ray Powder Diffraction (XRPD)

This method is used to identify the crystalline form of this compound.

  • Apparatus: Powder X-ray Diffractometer.

  • Sample Preparation:

    • Ensure the sample is finely powdered to ensure random orientation of the crystals.

    • Carefully load the powder into the sample holder, ensuring a flat and smooth surface. Avoid excessive pressure which could induce phase transformations.[15]

  • Data Acquisition:

    • Scan the sample over a relevant 2θ range (e.g., 5° to 40°).

    • Use appropriate step size and scan speed to obtain a good quality diffractogram.

  • Data Analysis:

    • Compare the resulting diffractogram with reference patterns for known polymorphs of calcium acetate.

    • Differences in peak positions and relative intensities indicate different polymorphic forms.[8]

3. Protocol for Thermal Analysis by Thermogravimetry (TGA)

This method is used to determine the water content and observe the thermal decomposition profile.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • Accurately weigh a small amount of the sample (e.g., 5-10 mg) into a TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • The initial weight loss step, typically occurring between 150 °C and 240 °C, corresponds to the loss of water of hydration.[21]

    • The subsequent weight loss at higher temperatures corresponds to the decomposition of the anhydrous calcium acetate.[21][22]

    • Calculate the percentage of water content from the initial weight loss step.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Dissolution start Inconsistent Dissolution Observed (OOS) check_method Verify Dissolution Method Parameters start->check_method check_physical Characterize Physical Properties of API start->check_physical root_cause Identify Root Cause check_method->root_cause psd Particle Size Distribution (PSD) check_physical->psd polymorphism Polymorphism (XRPD) check_physical->polymorphism water_content Water Content (KF/TGA) check_physical->water_content psd->root_cause polymorphism->root_cause water_content->root_cause corrective_action Implement Corrective and Preventive Action (CAPA) root_cause->corrective_action

Caption: A logical workflow for troubleshooting inconsistent dissolution results.

Batch_Characterization New Batch Characterization Workflow new_batch New Batch of This compound analytical_testing Analytical Testing new_batch->analytical_testing xrpd XRPD for Polymorphism analytical_testing->xrpd kf_tga Karl Fischer/TGA for Water Content analytical_testing->kf_tga psd Laser Diffraction for PSD analytical_testing->psd assay Titration for Assay analytical_testing->assay compare Compare to Specifications and Reference Batch xrpd->compare kf_tga->compare psd->compare assay->compare accept Accept Batch compare->accept Meets Specs reject Reject Batch/ Investigate compare->reject Does Not Meet Specs

Caption: Workflow for the characterization of a new batch of this compound.

Factors_Affecting_Variability Factors Influencing Batch-to-Batch Variability manufacturing Manufacturing Process hydration Hydration State (Water Content) manufacturing->hydration polymorphism Polymorphism manufacturing->polymorphism psd Particle Size Distribution manufacturing->psd storage Storage and Handling storage->hydration hydration->polymorphism performance Final Product Performance hydration->performance polymorphism->performance psd->performance

Caption: Interrelationship of factors contributing to batch-to-batch variability.

References

Technical Support Center: Thermal Degradation of Calcium Acetate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium acetate (B1210297) hydrate (B1144303), focusing on its thermal degradation properties.

Frequently Asked Questions (FAQs)

Q1: What are the expected thermal degradation products of calcium acetate hydrate?

A1: The thermal decomposition of this compound is a multi-step process. When heated, it first undergoes dehydration, losing its water of crystallization. The anhydrous calcium acetate then decomposes to form calcium carbonate and acetone (B3395972).[1][2][3] Upon further heating at higher temperatures, the calcium carbonate intermediate decomposes into calcium oxide and carbon dioxide.[1][4]

Q2: What are the typical temperature ranges for the decomposition steps of calcium acetate monohydrate?

A2: The exact temperatures can vary depending on experimental conditions such as heating rate and atmosphere. However, typical temperature ranges observed during thermogravimetric analysis (TGA) are:

  • Dehydration: Occurs in one or two steps between approximately 150 °C and 240 °C.[1]

  • Decomposition to Calcium Carbonate: Takes place between roughly 400 °C and 450 °C, yielding calcium carbonate and acetone.[1]

  • Decomposition of Calcium Carbonate: The final decomposition to calcium oxide generally occurs between 600 °C and 800 °C.[1][4]

Q3: How does the atmosphere (e.g., inert vs. oxidizing) affect the thermal decomposition of calcium acetate?

A3: The atmosphere significantly influences the decomposition pathway. In an inert atmosphere (like nitrogen or argon), the decomposition of anhydrous calcium acetate is an endothermic process. However, in an oxidizing atmosphere (like air), this step can become exothermic due to the combustion of the evolved acetone.[5] The final decomposition to calcium oxide is less affected by the atmosphere.

Q4: What is the expected total mass loss for the complete decomposition of calcium acetate monohydrate to calcium oxide?

A4: The theoretical total mass loss for the complete decomposition of calcium acetate monohydrate (Ca(CH₃COO)₂·H₂O) to calcium oxide (CaO) is approximately 68%. The remaining solid residue, calcium oxide, should account for about 32% of the initial mass.[6]

Troubleshooting Guides

Q5: My TGA curve for this compound shows overlapping weight loss steps for dehydration. How can I improve the resolution?

A5: Overlapping dehydration steps are common for hydrates. To improve the resolution and better separate these events, you can try the following:

  • Reduce the heating rate: A slower heating rate (e.g., 5 °C/min or lower) provides more time for the distinct dehydration events to occur at their specific temperatures.[7]

  • Use a controlled rate thermal analysis (CRTA) mode if available: This technique, also known as quasi-isothermal thermogravimetry, automatically adjusts the heating rate based on the rate of mass loss, allowing for excellent separation of close thermal events.[7]

  • Employ a quasi-sealed pan: Using a crucible with a pinhole lid can increase the partial pressure of the evolved water vapor within the crucible, which can help to better separate the dehydration steps.[7]

Q6: I observed an unexpected exothermic peak in my DTA/DSC curve when heating calcium acetate in air, which was absent in a nitrogen atmosphere. What could be the cause?

A6: This is an expected observation. The decomposition of anhydrous calcium acetate to calcium carbonate releases acetone vapor.[2] In an inert atmosphere like nitrogen, this is an endothermic process. However, in the presence of oxygen (in an air atmosphere), the evolved acetone will combust, releasing heat and resulting in a strong exothermic peak in your DTA/DSC curve.[5]

Q7: The final residual mass in my TGA experiment is higher than the theoretical value for calcium oxide. What are the possible reasons?

A7: A higher than expected final residual mass could be due to several factors:

  • Incomplete decomposition of calcium carbonate: Ensure that the final temperature of your TGA run is sufficiently high to facilitate the complete conversion of calcium carbonate to calcium oxide. The decomposition of calcium carbonate can extend to 800 °C or higher, depending on the experimental conditions.[1][4]

  • Formation of thermally stable impurities: If the starting material contains impurities that form stable residues at high temperatures, this will contribute to a higher final mass.

  • Reaction with the crucible: While less common with alumina (B75360) crucibles, highly reactive intermediates or products could potentially react with the crucible material at elevated temperatures.

Q8: My TGA baseline is noisy or shows unexpected fluctuations. How can I troubleshoot this?

A8: A noisy baseline can be caused by several instrumental and experimental factors:

  • Gas flow instability: Ensure a constant and stable flow of the purge gas. Fluctuations in gas flow can affect the balance and cause noise.

  • Vibrations: The microbalance in a TGA is highly sensitive. Ensure the instrument is placed on a stable surface, free from vibrations from other equipment or the building.

  • Contamination: Smoke or dust particles from previous experiments can accumulate in the furnace or on the balance mechanism, leading to inaccurate readings. Regular cleaning of the furnace and balance components is recommended.[8]

  • Sample expulsion: If the material decomposes vigorously, it can be expelled from the crucible, causing sudden mass changes. Try using a smaller sample size or a crucible with a lid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the thermal decomposition of calcium acetate monohydrate based on thermogravimetric analysis (TGA).

Decomposition StepTemperature Range (°C)Mass Loss (%)Gaseous ProductsSolid Product
Dehydration150 - 240~10.2%H₂OAnhydrous Calcium Acetate
Decomposition of Anhydrous Salt400 - 450~32.9%(CH₃)₂COCalcium Carbonate (CaCO₃)
Decomposition of Carbonate600 - 800~24.9%CO₂Calcium Oxide (CaO)

Note: The temperature ranges and mass loss percentages are approximate and can be influenced by factors such as heating rate and atmospheric conditions.

Experimental Protocols

Thermogravimetric Analysis (TGA) of this compound

This protocol outlines the general procedure for analyzing the thermal decomposition of this compound using a thermogravimetric analyzer.

1. Instrument Preparation:

  • Ensure the TGA instrument is clean and the microbalance is calibrated according to the manufacturer's specifications.
  • Select the appropriate purge gas (e.g., high-purity nitrogen for an inert atmosphere or dry air for an oxidizing atmosphere) and set the desired flow rate (typically 20-50 mL/min).

2. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (alumina is recommended).
  • Record the exact initial mass of the sample.

3. TGA Method Setup:

  • Program the temperature profile. A typical dynamic scan involves:
  • Equilibration at a starting temperature (e.g., 30 °C).
  • A heating ramp at a constant rate (e.g., 10 °C/min) to a final temperature of at least 800 °C to ensure complete decomposition.
  • Set the data acquisition parameters to record mass, temperature, and time.

4. Data Analysis:

  • Plot the percentage mass loss as a function of temperature.
  • Determine the onset and end temperatures for each distinct weight loss step.
  • Calculate the percentage mass loss for each decomposition stage.
  • If available, analyze the derivative of the TGA curve (DTG) to more accurately identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) of this compound

This protocol provides a general method for analyzing the thermal transitions of this compound using DSC.

1. Instrument Preparation:

  • Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
  • Set the desired purge gas and flow rate.

2. Sample Preparation:

  • Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan.
  • Hermetically seal the pan, or use a pan with a pinhole lid if studying the evolution of volatiles is desired.
  • Prepare an empty, sealed reference pan.

3. DSC Method Setup:

  • Program the temperature profile, similar to the TGA method, with a constant heating rate (e.g., 10 °C/min) over the desired temperature range (e.g., 30 °C to 500 °C to observe dehydration and the initial decomposition).

4. Data Analysis:

  • Plot the heat flow as a function of temperature.
  • Identify endothermic peaks (indicating processes like dehydration and decomposition in an inert atmosphere) and exothermic peaks (indicating processes like combustion in an oxidizing atmosphere).
  • Determine the onset temperature, peak temperature, and enthalpy change (ΔH) for each thermal event by integrating the peak areas.

Visualizations

Thermal_Degradation_Pathway cluster_products A This compound Ca(CH₃COO)₂·H₂O B Anhydrous Calcium Acetate Ca(CH₃COO)₂ A->B Heat (150-240 °C) C Calcium Carbonate CaCO₃ B->C Heat (400-450 °C) G1 H₂O (g) B->G1 D Calcium Oxide CaO C->D Heat (600-800 °C) G2 Acetone (CH₃)₂CO (g) C->G2 G3 Carbon Dioxide CO₂ (g) D->G3

Caption: Thermal degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation start Calcium Acetate Hydrate Sample weigh Weigh Sample (5-10 mg for TGA) (2-5 mg for DSC) start->weigh load Load into Crucible/Pan weigh->load tga TGA Analysis (Heat to 800°C) load->tga dsc DSC Analysis (Heat to 500°C) load->dsc tga_data Mass Loss vs. Temp (TGA Curve) tga->tga_data dsc_data Heat Flow vs. Temp (DSC Curve) dsc->dsc_data products Identify Degradation Products & Temperatures tga_data->products dsc_data->products end Characterization Complete products->end

Caption: Experimental workflow for thermal analysis.

References

Validation & Comparative

A Comparative Analysis of Calcium Acetate and Sevelamer Hydrochloride for Hyperphosphatemia Management

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the therapeutic landscape for hyperphosphatemia in chronic kidney disease (CKD), the choice between phosphate (B84403) binders is a critical clinical decision. This guide provides an objective comparison of two prominent phosphate binders, calcium acetate (B1210297) and sevelamer (B1230288) hydrochloride, supported by experimental data on their efficacy and safety profiles.

Mechanism of Action: A Tale of Two Binders

Calcium acetate and sevelamer hydrochloride effectively reduce serum phosphorus levels, a crucial intervention for CKD patients, but they achieve this through distinct mechanisms.

Calcium acetate , a calcium-based phosphate binder, acts locally within the gastrointestinal tract.[1][2][3] Upon ingestion with meals, it dissolves and releases calcium ions that bind to dietary phosphate, forming insoluble calcium phosphate.[4][5] This complex is then excreted in the feces, thereby preventing phosphate absorption into the bloodstream.[1][4]

Sevelamer hydrochloride is a non-absorbable, calcium-free, and metal-free polymer.[6][7] In the acidic environment of the stomach, the amine groups of sevelamer become protonated.[6] As it transits to the intestine, it binds to dietary phosphate through ionic and hydrogen bonding, forming an insoluble complex that is excreted in the feces.[6][8][9] This mechanism effectively lowers serum phosphate levels without contributing to the body's calcium load.[10]

Comparative Efficacy: A Data-Driven Overview

Clinical studies have demonstrated that both calcium acetate and sevelamer hydrochloride are effective in lowering serum phosphorus levels in patients with end-stage renal disease (ESRD).[2][11] However, their effects on other key biochemical parameters can differ significantly.

ParameterCalcium AcetateSevelamer HydrochlorideKey Findings
Serum Phosphorus Significant reductionSignificant reductionBoth agents effectively lower serum phosphorus levels.[12] In some studies, the change in serum phosphorus levels did not differ significantly between the two treatments.[13][14]
Serum Calcium Increased levelsUnchanged or lower levelsCalcium acetate treatment is associated with a significantly higher incidence of hypercalcemia (elevated serum calcium).[11][13][15][16] Sevelamer hydrochloride does not increase serum calcium and may lead to lower levels compared to calcium-based binders.[16][17]
Intact Parathyroid Hormone (iPTH) Significant reductionLess reduction or stable levelsCalcium acetate has been shown to lower iPTH levels more significantly than sevelamer hydrochloride.[11][13][14]
Total and LDL Cholesterol No significant effectSignificant reductionSevelamer hydrochloride has the additional benefit of lowering total and low-density lipoprotein (LDL) cholesterol levels.[6][15][17]
Bone-Specific Alkaline Phosphatase (Alk-P) Less elevationSignificant elevationSevelamer hydrochloride treatment has been associated with a greater increase in Alk-P levels, which may suggest an impact on bone turnover.[11][13]

Safety and Tolerability Profile

The incidence of adverse events is generally similar between the two treatments.[13] However, the primary safety concern with calcium acetate is the risk of hypercalcemia.[11][13][15] Sevelamer hydrochloride, being a non-calcium-based binder, avoids this complication.[7] Both treatments are generally well-tolerated.[13][17]

Experimental Protocols: A Glimpse into the Research

The data presented is derived from prospective, open-label, randomized, active-controlled clinical trials.[11][14][18] A typical study design involves the following steps:

  • Patient Selection: Enrollment of adult patients with end-stage renal disease on dialysis (hemodialysis or peritoneal dialysis) who present with hyperphosphatemia (e.g., serum phosphorus level >6.0 mg/dL).[12][14][18]

  • Washout Period: A two-week period where all previous phosphate binders are discontinued.[14][18]

  • Randomization: Patients are randomly assigned to receive either sevelamer hydrochloride or calcium acetate.[12][14][18]

  • Treatment and Titration: The assigned phosphate binder is administered for a defined period (e.g., 8 to 12 weeks).[11][12] The dosage is titrated to achieve a target serum phosphorus level (e.g., 3.0–5.5 mg/dl).[12][15]

  • Data Collection: Blood samples are collected at baseline and at regular intervals throughout the study to measure serum levels of phosphorus, calcium, iPTH, alkaline phosphatase, and lipids.[12][14]

  • Endpoint Analysis: The primary endpoint is typically the change in serum phosphorus levels from baseline to the end of the treatment period.[17] Secondary endpoints often include changes in other biochemical markers and the incidence of adverse events.[17]

Visualizing the Science

To better understand the underlying mechanisms and experimental approaches, the following diagrams are provided.

MechanismOfAction cluster_GutLumen Gastrointestinal Tract Lumen cluster_CA Calcium Acetate cluster_SH Sevelamer HCl cluster_Excretion Excretion cluster_Bloodstream Bloodstream DietaryPhosphate Dietary Phosphate (PO4³⁻) CaPhosphate Insoluble Calcium Phosphate DietaryPhosphate->CaPhosphate SevelamerPhosphate Insoluble Sevelamer- Phosphate Complex DietaryPhosphate->SevelamerPhosphate CaAcetate Calcium Acetate Ca(C₂H₃O₂)₂ CaIon Calcium Ions (Ca²⁺) CaAcetate->CaIon Dissociation CaIon->CaPhosphate Sevelamer Sevelamer HCl ProtonatedSevelamer Protonated Sevelamer Sevelamer->ProtonatedSevelamer Protonation (in stomach) ProtonatedSevelamer->SevelamerPhosphate Feces Fecal Excretion CaPhosphate->Feces ReducedAbsorption Reduced Phosphate Absorption SevelamerPhosphate->Feces

Mechanism of Phosphate Binding in the Gut

ExperimentalWorkflow start Patient Screening (Hyperphosphatemia in ESRD) washout 2-Week Washout Period (Discontinue Phosphate Binders) start->washout randomization Randomization washout->randomization treatment_ca Treatment Group A: Calcium Acetate randomization->treatment_ca Group A treatment_sh Treatment Group B: Sevelamer HCl randomization->treatment_sh Group B titration_ca Dose Titration (8-12 Weeks) treatment_ca->titration_ca titration_sh Dose Titration (8-12 Weeks) treatment_sh->titration_sh followup Follow-up & Data Collection (Serum P, Ca, iPTH, Lipids) titration_ca->followup titration_sh->followup analysis Endpoint Analysis (Efficacy & Safety) followup->analysis

Typical Clinical Trial Workflow

References

A Comparative Guide to the Quantification of Calcium Acetate: HPLC vs. Ion Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and reliable analytical methods for the quantification of calcium acetate (B1210297), this guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC). This document delves into the experimental protocols and performance data of a validated Reversed-Phase HPLC (RP-HPLC) method with indirect UV detection and the United States Pharmacopeia (USP) recommended Ion Chromatography method.

Method Comparison: At a Glance

The choice between HPLC and IC for calcium acetate quantification depends on several factors, including available instrumentation, sample matrix, and desired analytical performance. While HPLC is a versatile and widely used technique, IC is often preferred for the analysis of ionic species due to its specificity and sensitivity.[1][2] The USP has recently updated its monograph for calcium acetate to include an Ion Chromatography method, signifying its suitability for this application.[3][4]

FeatureHPLC with Indirect UV DetectionIon Chromatography (USP Method)
Principle Separation based on polarity differences, with indirect UV detection of the non-absorbing calcium ion.[5]Separation based on ion-exchange interactions between the calcium cation and the stationary phase.[1][2]
Stationary Phase Strong cation exchanger (e.g., Zorbax 300-SCX).[5]Cation-exchange column with L76 packing material (e.g., Metrosep C 6 - 150/4.0).[3][6]
Mobile Phase 4 mM copper sulfate (B86663) pentahydrate solution.[5]Acetone (B3395972) and a solution of 0.75 mM dipicolinic acid and 1.7 mM nitric acid in water (10:90).[6][7]
Detector UV Detector (indirect mode).[5]Conductivity Detector.[6][7]
Typical Run Time Approximately 7.1 minutes for the calcium peak.[5]Not less than 1.5 times the retention time of the calcium peak.[6][8]

Performance Characteristics

The following table summarizes the key validation parameters for both methods, providing a clear comparison of their analytical performance.

ParameterHPLC with Indirect UV DetectionIon Chromatography (USP Method)
Linearity Range 19 to 1125 µg/mL.[5]Not explicitly stated, but validated according to USP general chapters.[3]
Accuracy (% Recovery) 98.0% to 100.0%.Within 90.0%–110.0% of the labeled amount.[3]
Precision (%RSD) System Precision: 0.8%; Method and Intermediate Precision: 0.6% & 0.5% respectively.[9]NMT 2.0%.[6][8]
Limit of Detection (LOD) 6.3 µg/mL.[5][9]Not specified in the provided documents.
Limit of Quantification (LOQ) 19.0 µg/mL.[5][9]Not specified in the provided documents.
Specificity No interference from blank or placebo at the retention time of the calcium peak.[9]The retention time of the calcium peak in the sample solution corresponds to that of the standard solution.[7]

Experimental Protocols

Detailed methodologies for both the HPLC and Ion Chromatography methods are provided below to enable replication and adaptation in your laboratory.

HPLC Method with Indirect UV Detection

This method relies on the principle that the UV-absorbing mobile phase is displaced by the non-absorbing analyte, leading to a decrease in absorbance that is proportional to the analyte concentration.[5]

Chromatographic Conditions:

  • Column: Strong cation exchanger column (Zorbax 300-SCX, 4.6 mm i.d. x 150 mm, 5 µm).[5]

  • Mobile Phase: 4 mM copper sulfate pentahydrate solution.[5]

  • Flow Rate: 2.0 mL/min.[5]

  • Detection: Indirect UV detection at 230.0 nm.[5]

  • Injection Volume: Not specified.

  • Column Temperature: Not specified.

Standard Solution Preparation: A stock solution of calcium acetate is prepared and diluted to achieve a concentration within the linear range of the assay.

Sample Preparation: The contents of calcium acetate capsules are accurately weighed, dissolved in a suitable solvent, and diluted to a concentration within the linear range.

Ion Chromatography Method (USP)

This method utilizes a cation-exchange column to separate calcium ions, which are then detected by a conductivity detector.[3][6]

Chromatographic Conditions:

  • Column: 4.0-mm × 15-cm; 5-µm packing L76.[6][7]

  • Mobile Phase: A mixture of acetone and a solution containing 0.75 mM dipicolinic acid and 1.7 mM nitric acid in water (10:90).[6][7]

  • Flow Rate: 0.9 mL/min.[6][7]

  • Detection: Conductivity detector.[6][7]

  • Injection Volume: 10 µL.[6][7]

  • Column Temperature: 35°C.[6][7]

Standard Solution Preparation: A standard solution of USP Calcium Acetate Reference Standard (RS) is prepared at a concentration of 0.08 mg/mL in water.[6][7]

Sample Preparation: The contents of not fewer than 20 capsules are pooled. A portion of the powder is accurately weighed and dissolved in water with the aid of sonication. The solution is then diluted to a nominal concentration of 0.08 mg/mL of calcium acetate.[7]

Visualizing the Workflow and Comparison

To further clarify the processes and relationships, the following diagrams have been generated using Graphviz.

HPLC_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting protocol Define Validation Protocol parameters Select Validation Parameters (ICH Guidelines) protocol->parameters specificity Specificity parameters->specificity linearity Linearity & Range parameters->linearity precision Precision (Repeatability & Intermediate) parameters->precision lod_loq LOD & LOQ parameters->lod_loq robustness Robustness parameters->robustness data_analysis Analyze Data specificity->data_analysis linearity->data_analysis accuracy Accuracy accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis acceptance Compare against Acceptance Criteria data_analysis->acceptance report Generate Validation Report acceptance->report to to

Caption: Workflow for HPLC Method Validation.

Method_Comparison cluster_hplc HPLC with Indirect UV Detection cluster_ic Ion Chromatography (USP) hplc_principle Separation by Polarity hplc_detector Indirect UV Detection hplc_principle->hplc_detector hplc_pros Pros: - Versatile - Widely available hplc_detector->hplc_pros hplc_cons Cons: - Indirect detection may be less sensitive - Potential for mobile phase interference hplc_detector->hplc_cons ic_principle Separation by Ion-Exchange ic_detector Conductivity Detection ic_principle->ic_detector ic_pros Pros: - Highly specific for ions - Sensitive - USP recommended method ic_detector->ic_pros ic_cons Cons: - Requires dedicated IC system - May be more susceptible to ionic contaminants ic_detector->ic_cons

Caption: Comparison of HPLC and IC Methods.

References

A Comparative Guide to Purity Analysis of Calcium Acetate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of the purity of calcium acetate (B1210297) hydrate (B1144303) is critical for ensuring product quality, safety, and efficacy. This guide provides a detailed comparison of analytical methods for purity analysis, with a focus on the widely used titration method. Experimental protocols and comparative data are presented to assist in method selection and implementation.

Comparison of Analytical Methods

The purity of calcium acetate hydrate is primarily determined by assaying the calcium content. While several methods exist, complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a well-established and cost-effective technique. However, instrumental methods like ion chromatography (IC) offer higher sensitivity and specificity.

Parameter Complexometric Titration with EDTA Ion Chromatography (IC) Non-Aqueous Titration
Principle A chelating agent (EDTA) forms a stable complex with calcium ions. The endpoint is detected with a color indicator.[1][2][3]Separation of calcium ions on an ion-exchange column followed by conductivity detection.[4][5][6]Titration in a non-aqueous solvent, useful for substances that are weak acids or bases in water.[7][8]
Specificity Good, but can be affected by other metal ions that also complex with EDTA.High, as it separates different cations.Dependent on the solvent and titrant used.
Sensitivity Typically in the mg/mL range.High, can detect in the µg/mL to ng/mL range.[4]Varies with the solvent system.
Speed Relatively fast for a single sample.Slower due to column equilibration and run times.Can be rapid.
Cost Low, requires standard laboratory glassware and reagents.High, requires specialized instrumentation.Moderate, requires specific non-aqueous solvents and titrants.
Typical Use Routine quality control, pharmacopeial assays.[9][10]Purity and impurity profiling, analysis of pharmaceutical formulations.[4][5][11]Analysis of samples insoluble in water or where water interferes with the reaction.[7][8]

Experimental Protocols

Complexometric Titration with EDTA

This method is based on the reaction between calcium ions and EDTA to form a stable, colorless complex. An indicator that forms a colored complex with calcium ions is used to detect the endpoint.

Principle: Ca²⁺ + [H₂EDTA]²⁻ → [CaEDTA]²⁻ + 2H⁺

Reagents and Equipment:

  • This compound sample

  • 0.05 M EDTA disodium (B8443419) salt volumetric solution

  • 3 N Hydrochloric acid

  • 1 N Sodium hydroxide (B78521)

  • Hydroxynaphthol blue indicator[9][10]

  • Murexide indicator (alternative)[12]

  • 50 mL burette

  • 250 mL conical flask

  • Magnetic stirrer

Procedure:

  • Accurately weigh about 300 mg of this compound and transfer it to a 250 mL conical flask.[9]

  • Dissolve the sample in 150 mL of deionized water containing 2 mL of 3 N hydrochloric acid.[9][10]

  • While stirring, add approximately 30 mL of 0.05 M EDTA solution from a 50 mL burette.[9][10]

  • Add 15 mL of 1 N sodium hydroxide and about 300 mg of hydroxynaphthol blue indicator.[9][10]

  • Continue the titration with the 0.05 M EDTA solution until the color changes to a clear blue at the endpoint.[9][10]

  • Record the volume of EDTA solution used.

  • Calculate the purity of this compound. Each mL of 0.05 M edetate disodium is equivalent to 7.909 mg of calcium acetate (C₄H₆CaO₄).[10]

Ion Chromatography (IC)

IC is a powerful technique for the separation and quantification of ions. For calcium acetate analysis, a cation-exchange column is used to separate calcium from other cations.

Instrumentation:

  • Ion chromatograph with a conductivity detector

  • Cation-exchange column (e.g., L76 packing material)[4][5][11]

  • Data acquisition and processing software

Procedure (based on USP monograph for Calcium Acetate Capsules): [4][5]

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetone (B3395972) and a solution of dipicolinic acid and nitric acid in water.[5][13]

  • Standard Solution Preparation: Accurately weigh a suitable amount of USP Calcium Acetate Reference Standard and dissolve it in water to obtain a known concentration (e.g., 0.08 mg/mL).[4][5]

  • Sample Solution Preparation: Accurately weigh the this compound sample and dissolve it in water to obtain a concentration similar to the standard solution.

  • Chromatographic Conditions:

    • Column Temperature: 35°C[5]

    • Flow Rate: 0.9 mL/min[5]

    • Injection Volume: 10 µL[5]

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.

  • Calculation: Compare the peak area of calcium in the sample solution to that of the standard solution to determine the concentration and purity of calcium acetate. The system suitability is checked to ensure the column efficiency and reproducibility are within acceptable limits.[5]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the titration method and a comparison of the analytical techniques.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Analysis weigh Weigh Sample dissolve Dissolve in Acidified Water weigh->dissolve add_edta Add Excess EDTA dissolve->add_edta add_indicator Add Indicator & Adjust pH add_edta->add_indicator titrate Titrate to Endpoint add_indicator->titrate record_volume Record EDTA Volume titrate->record_volume calculate Calculate Purity record_volume->calculate

Caption: Workflow for Purity Analysis by Complexometric Titration.

Method_Comparison cluster_methods Analytical Methods for Calcium Acetate Purity cluster_attributes Key Attributes titration Complexometric Titration specificity Specificity titration->specificity Good sensitivity Sensitivity titration->sensitivity Moderate cost Cost titration->cost Low speed Speed titration->speed Fast ic Ion Chromatography ic->specificity High ic->sensitivity High ic->cost High ic->speed Slow na_titration Non-Aqueous Titration na_titration->specificity Variable na_titration->sensitivity Variable na_titration->cost Moderate na_titration->speed Fast

Caption: Comparison of Key Attributes for Analytical Methods.

References

A Comparative Guide to the Efficacy of Calcium Acetate and Other Phosphate Binders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the comparative efficacy of different phosphate (B84403) binders is crucial in the management of hyperphosphatemia, a common complication in patients with chronic kidney disease (CKD). This guide provides an objective comparison of calcium acetate (B1210297) with other commercially available phosphate binders, supported by data from clinical trials.

Mechanism of Action of Phosphate Binders

Phosphate binders act within the gastrointestinal tract to reduce the absorption of dietary phosphate.[1] They work by exchanging an anion, such as carbonate or acetate, for phosphate, forming an insoluble complex that is then excreted in the feces.[2] This prevents the phosphate from being absorbed into the bloodstream.

Below is a diagram illustrating the general mechanism of phosphate binders.

DietaryPhosphate Dietary Phosphate in GI Tract Binding Binding DietaryPhosphate->Binding PhosphateAbsorption Phosphate Absorption into Bloodstream DietaryPhosphate->PhosphateAbsorption PhosphateBinder Phosphate Binder (e.g., Calcium Acetate) PhosphateBinder->Binding InsolubleComplex Insoluble Phosphate Complex Binding->InsolubleComplex FecalExcretion Fecal Excretion InsolubleComplex->FecalExcretion Hyperphosphatemia Hyperphosphatemia PhosphateAbsorption->Hyperphosphatemia

Caption: General mechanism of action of phosphate binders.

Comparative Efficacy Data

The following tables summarize the quantitative data from various clinical trials comparing the efficacy of calcium acetate with other phosphate binders.

Table 1: Calcium Acetate vs. Sevelamer (B1230288) Hydrochloride
ParameterCalcium AcetateSevelamer HydrochlorideStudy Details
Serum Phosphorus Reduction (mg/dL) -2.1 +/- 1.9[3]-2.0 +/- 2.3[3]8-week, randomized, crossover study in 84 hemodialysis patients.[3]
-2.5[4]-1.93[4]8-week study.[4]
Serum Calcium Increased risk of hypercalcemia (22% of patients >11.0 mg/dL).[3]Lower incidence of hypercalcemia (5% of patients >11.0 mg/dL).[3]8-week, randomized, crossover study in 84 hemodialysis patients.[3]
iPTH Reduction (pg/mL) -178.0[4]-69.0[4]8-week study.[4]
LDL Cholesterol No significant effect.24% mean decrease.[3]8-week, randomized, crossover study in 84 hemodialysis patients.[3]
Table 2: Calcium Acetate vs. Lanthanum Carbonate
ParameterCalcium AcetateLanthanum CarbonateStudy Details
Serum Phosphorus Reduction (mg/dL) From 7.54 ± 1.39 to 6.51 ± 1.38[5][6]From 7.88 ± 1.52 to 7.14 ± 1.51[5][6]4-week, randomized, open-label, crossover study in 26 patients with stage 4 CKD.[5][6]
Serum Calcium (mg/dL) Increased from 7.01 ± 1.07 to 7.46 ± 0.74[5][6]Decreased from 7.43 ± 0.77 to 7.14 ± 0.72[5][6]4-week, randomized, open-label, crossover study in 26 patients with stage 4 CKD.[5][6]
Calcium x Phosphorus Product (mg²/dL²) Decreased from 52.42 ± 10.32 to 48.63 ± 11.63[5]Decreased from 58.75 ± 13.93 to 50.69 ± 10.15[5]4-week, randomized, open-label, crossover study in 26 patients with stage 4 CKD.[5]
Table 3: Calcium Acetate vs. Ferric Citrate (B86180)
ParameterCalcium Acetate / Sevelamer Carbonate (Active Control)Ferric CitrateStudy Details
Serum Phosphorus Reduction Similar reduction to ferric citrate.[7]Similar reduction to active control.[7]52-week study comparing ferric citrate to active control (calcium acetate or sevelamer carbonate).[7]
Showed significant reduction.[8]Significantly better reduction at every visit (p<0.05).[8]3-month prospective comparative study in 72 CKD patients (stages 4 and 5).[8][9]
Serum Calcium Calcium-based binders can lead to increased calcium load and vascular calcifications.[7]Did not change serum calcium levels over 52 weeks.[7]Long-term (52 weeks) treatment study.[7]
Hemoglobin No direct effect.Can improve hemoglobin levels.[10]Meta-analysis of 16 randomized clinical trials.[10]
Table 4: Calcium Acetate vs. Sucroferric Oxyhydroxide
ParameterCalcium AcetateSucroferric Oxyhydroxide (in combination therapy)Study Details
Proportion of patients with sP ≤5.5 mg/dl Baseline: 13% (monotherapy)Follow-up (added to calcium acetate): 50%Retrospective study of 54 hemodialysis patients adding sucroferric oxyhydroxide to their calcium acetate therapy.[11]
Serum Phosphorus (sP) -Significant reduction when added to existing therapy.[11]Retrospective study of 234 hemodialysis patients on combination therapy.[11]
Pill Burden HighLower pill burden compared to other binders.[11]Sucroferric oxyhydroxide is noted for its lower pill burden.[11]

Experimental Protocols

Detailed methodologies are essential for the critical evaluation of clinical trial data. Below are summaries of the experimental protocols for some of the key studies cited.

Randomized Crossover Study: Sevelamer Hydrochloride vs. Calcium Acetate[3]
  • Objective: To evaluate the safety and effectiveness of sevelamer hydrochloride in controlling hyperphosphatemia in hemodialysis patients compared to calcium acetate.

  • Study Design: An open-label, randomized, crossover study.

  • Patient Population: 84 stable hemodialysis patients from eight centers.

  • Methodology:

    • A 2-week washout period where all phosphate binders were discontinued.

    • Patients were randomized to receive either sevelamer or calcium acetate.

    • Dosages were titrated upwards over an 8-week period to achieve improved phosphate control.

    • Another 2-week washout period followed.

    • Patients then crossed over to the alternate treatment for 8 weeks.

  • Primary Endpoint: Change in serum phosphate values over the course of the study.

cluster_0 Experimental Workflow Recruitment Patient Recruitment (n=84 Hemodialysis Patients) Washout1 2-Week Washout (No Binders) Recruitment->Washout1 Randomization Randomization Washout1->Randomization GroupA Group A: Sevelamer HCl (8 Weeks) Randomization->GroupA Arm 1 GroupB Group B: Calcium Acetate (8 Weeks) Randomization->GroupB Arm 2 Washout2 2-Week Washout GroupA->Washout2 GroupB->Washout2 CrossoverA Crossover: Calcium Acetate (8 Weeks) Washout2->CrossoverA from Group A CrossoverB Crossover: Sevelamer HCl (8 Weeks) Washout2->CrossoverB from Group B Analysis Data Analysis CrossoverA->Analysis CrossoverB->Analysis

Caption: Randomized crossover trial workflow.

Randomized Open-Label Crossover Study: Lanthanum Carbonate vs. Calcium Acetate[5][6]
  • Objective: To compare the efficacy and tolerability of lanthanum carbonate with calcium acetate in patients with stage 4 CKD.

  • Study Design: A randomized, open-label, two-group, crossover study.

  • Patient Population: 26 patients with stage 4 CKD.

  • Methodology:

    • Patients were randomized to receive either lanthanum carbonate (500 mg thrice daily) or calcium acetate (667 mg thrice daily) for 4 weeks.

    • A 4-week washout period followed.

    • Patients were then crossed over to the other treatment for another 4 weeks.

  • Endpoints: Serum phosphorus, serum calcium, serum alkaline phosphatase, and serum creatinine (B1669602) were estimated at fixed intervals.

Signaling Pathways in Phosphate Homeostasis

The regulation of phosphate in the body is a complex process involving the kidneys, intestines, and bone, modulated by hormones like parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23). Phosphate binders primarily act in the intestine to block the initial step of phosphate absorption.

cluster_0 Intestinal Lumen cluster_1 Enterocyte DietaryP Dietary Phosphate BoundP Bound Phosphate DietaryP->BoundP NaPi2b NaPi-IIb Transporter DietaryP->NaPi2b Absorption Binder Phosphate Binder Binder->BoundP Binds FecalExcretion Fecal Excretion BoundP->FecalExcretion Excreted Bloodstream Bloodstream (Increased Serum Phosphate) NaPi2b->Bloodstream Parathyroid Parathyroid Gland Bloodstream->Parathyroid Bone Bone Bloodstream->Bone PTH PTH Release Parathyroid->PTH Kidney Kidney Kidney->Bloodstream Regulates P excretion FGF23 FGF23 Release Bone->FGF23 PTH->Kidney Acts on FGF23->Kidney Acts on

Caption: Phosphate homeostasis signaling pathway.

Conclusion

Calcium acetate is an effective phosphate binder, comparable to other agents like sevelamer hydrochloride and lanthanum carbonate in its ability to lower serum phosphorus levels.[3][5][6][12] However, its use is associated with a higher risk of hypercalcemia compared to non-calcium-based binders.[3][4] The choice of phosphate binder should be individualized based on the patient's serum calcium levels, tolerance to the medication, and other comorbidities. Non-calcium binders like sevelamer may offer additional benefits such as improving lipid profiles, while iron-based binders like ferric citrate can also address concurrent anemia.[3][10] Newer agents like sucroferric oxyhydroxide provide the advantage of a lower pill burden.[11] Further long-term studies are needed to definitively establish the impact of different phosphate binders on cardiovascular outcomes.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Calcium Acetate

Author: BenchChem Technical Support Team. Date: December 2025

In the pharmaceutical industry, robust and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of drug substances and products. For a compound like calcium acetate (B1210297), used as a phosphate (B84403) binder, accurate quantification is essential. This guide provides a comparative analysis of common analytical methods for the assay of calcium acetate, with a focus on the principles of cross-validation as outlined in international guidelines such as those from the International Council for Harmonisation (ICH).

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] When multiple analytical methods are available, cross-validation serves to ensure that the results are comparable and consistent.[2] This is particularly important when transferring methods between laboratories or when different techniques are used throughout the product lifecycle.

Overview of Analytical Methods

Several analytical techniques are employed for the quantification of calcium acetate. The most common methods include:

  • Titration: A classic and widely used method for the assay of calcium acetate. It is a compendial method in some pharmacopoeias.

  • Ion Chromatography (IC): A modern and sensitive technique that separates ions based on their affinity to an ion-exchange resin. The United States Pharmacopeia (USP) has been modernizing its monographs to include IC analysis for calcium acetate.[3][4][5]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Indirect UV Detection: An alternative chromatographic method that can be used for the quantification of ions that lack a UV chromophore.

Comparison of Method Performance

The performance of an analytical method is evaluated based on several validation parameters defined by ICH guidelines Q2(R2).[1][6][7][8] These include accuracy, precision, specificity, linearity, and range. The following table summarizes the performance data for different analytical methods for calcium acetate based on available validation studies.

Parameter Titration Ion Chromatography (IC) RP-HPLC (Indirect UV)
Principle Complexometric titration with EDTA.[9]Cation-exchange separation with conductivity detection.[3][4][5]Cation-exchange separation with indirect UV detection.[10]
Specificity Moderate; can be affected by other metal ions.High; separates calcium from other ions.[3][5]High; separates calcium from other components.[11]
Linearity (Correlation Coefficient, r²) Not typically evaluated in the same way as instrumental methods.> 0.999> 0.999
Accuracy (% Recovery) Typically assumed to be high when performed correctly.98.0% - 102.0%98.0% - 102.0%[11]
Precision (% RSD) < 2.0%< 2.0% (Repeatability: 0.4%)[12][13]< 2.0% (Repeatability: 0.6%)[11]
LOD/LOQ Higher compared to chromatographic methods.LOD: Not specified; LOQ: Not specifiedLOD: 6.3 µg/mL; LOQ: 19.0 µg/mL[11]
Robustness Generally robust, but sensitive to pH and indicator choice.RobustRobust

Experimental Protocols

  • Sample Preparation: Accurately weigh and dissolve about 300 mg of Calcium Acetate in 150 mL of water containing 2 mL of 3 N hydrochloric acid.[9]

  • Titration Setup: While stirring, add approximately 30 mL of 0.05 M edetate disodium (B8443419) (EDTA) from a 50-mL buret.[9]

  • Endpoint Determination: Add 15 mL of 1 N sodium hydroxide (B78521) and 300 mg of hydroxy naphthol blue indicator. Continue the titration until a blue endpoint is observed.[9]

  • Calculation: Each mL of 0.05 M EDTA is equivalent to 7.909 mg of C₄H₆CaO₄.[9]

  • Chromatographic System:

    • Column: A cation-exchange column with L76 packing material (e.g., Metrosep C 6 - 150/4.0).[3][4][5][14]

    • Detector: Non-suppressed conductivity detector.[3][4][5]

    • Mobile Phase: A suitable aqueous solution of an acid (e.g., nitric acid and dipicolinic acid).

    • Flow Rate: Typically 1.0 mL/min.

  • Standard Solution Preparation: Prepare a standard solution of USP Calcium Acetate Reference Standard at a concentration of approximately 0.08 mg/mL in water.[3][5]

  • Sample Solution Preparation: For capsules, weigh and finely powder the contents of not fewer than 20 capsules. Prepare a stock solution and dilute it with water to a nominal concentration of 0.08 mg/mL of calcium acetate.[3]

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the peak responses. Calculate the quantity of calcium acetate in the sample.

  • Chromatographic System:

    • Column: Strong cation exchanger column (e.g., Zorbax 300-SCX, 4.6 mm i.d. x 150 mm, 5 µm).[10]

    • Detector: UV detector at 230.0 nm.[10]

    • Mobile Phase: 4 mM copper sulfate (B86663) pentahydrate solution.[10]

    • Flow Rate: 2.0 mL/min.[10]

  • Standard Solution Preparation: Accurately weigh and dissolve about 75.0 mg of calcium acetate working standard in a 100 mL volumetric flask with diluent (HPLC grade water).[10]

  • Sample Solution Preparation: For capsules, weigh and transfer capsule powder equivalent to 150 mg of calcium acetate into a 200 mL volumetric flask. Add diluent, sonicate, and make up to volume. Filter the solution.[10]

  • Analysis: The principle of this method is that the copper sulfate in the mobile phase has UV absorption, which is reduced when the non-UV absorbing calcium ions elute from the column.[10]

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods. This process ensures that different methods provide comparable results for the same sample.

start Start: Define Cross-Validation Protocol select_methods Select Methods for Comparison (e.g., Titration, IC, HPLC) start->select_methods prepare_samples Prepare Homogeneous Sample Set select_methods->prepare_samples analyze_method1 Analyze Samples with Method 1 prepare_samples->analyze_method1 analyze_method2 Analyze Samples with Method 2 prepare_samples->analyze_method2 analyze_method3 Analyze Samples with Method 3 prepare_samples->analyze_method3 collect_data Collect and Tabulate Results analyze_method1->collect_data analyze_method2->collect_data analyze_method3->collect_data stat_analysis Statistical Analysis (e.g., Bland-Altman, Regression) collect_data->stat_analysis evaluate_bias Evaluate Bias and Agreement stat_analysis->evaluate_bias acceptable Methods are Correlated evaluate_bias->acceptable Within Acceptance Criteria not_acceptable Investigate Discrepancies evaluate_bias->not_acceptable Outside Acceptance Criteria end End: Cross-Validation Complete acceptable->end not_acceptable->select_methods titration Titration specificity Specificity titration->specificity Moderate sensitivity Sensitivity (LOD/LOQ) titration->sensitivity Low speed Analysis Speed titration->speed Fast cost Cost per Sample titration->cost Low ic Ion Chromatography (IC) ic->specificity High ic->sensitivity High ic->speed Moderate ic->cost High hplc RP-HPLC (Indirect UV) hplc->specificity High hplc->sensitivity Moderate-High hplc->speed Moderate hplc->cost High

References

Spectroscopic Analysis for Confirming Calcium Acetate Hydrate Identity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and characterization of pharmaceutical ingredients are critical for ensuring product quality, safety, and efficacy. Calcium acetate (B1210297) is utilized as a phosphate (B84403) binder in patients with end-stage renal disease. It can exist in various hydration states, most commonly as a monohydrate or a hemihydrate, and also in an anhydrous form.[1][2][3][4] The specific hydrate (B1144303) form can impact the material's physical and chemical properties, including stability and dissolution rate. This guide provides a comparative overview of key spectroscopic and analytical techniques for the unambiguous identification of calcium acetate hydrate, supported by experimental data and detailed protocols.

Comparison of Spectroscopic and Analytical Techniques

A multi-technique approach is often recommended for the definitive identification of this compound. The primary methods include Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and X-ray Powder Diffraction (XRPD). Complementary techniques such as Near-Infrared (NIR) Spectroscopy and Thermal Analysis provide additional valuable information regarding the hydration state.

TechniquePrincipleInformation ProvidedKey AdvantagesLimitations
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations (stretching, bending).Fingerprint region for acetate functional groups, presence of water (O-H stretching).Fast, widely available, sensitive to functional groups.Sample preparation can be critical (e.g., KBr pellets), water bands can be broad.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light due to molecular vibrations.Complementary to FTIR, strong signals for non-polar bonds (C-C, C-H), good for aqueous solutions.Minimal sample preparation, non-destructive, can be used for in-line process control.[3][5]Can be affected by fluorescence, weaker signals for some functional groups compared to FTIR.
X-ray Powder Diffraction (XRPD) Measures the diffraction of X-rays by the crystalline lattice of a solid.Definitive identification of the crystalline form (monohydrate, hemihydrate, anhydrous), information on crystallinity."Gold standard" for solid-state phase identification.[6][7]Requires a crystalline sample, can be less sensitive to amorphous content.
Near-Infrared (NIR) Spectroscopy Measures overtones and combination bands of fundamental molecular vibrations.Sensitive to O-H and C-H bonds, useful for quantifying water content.[1]Rapid, non-destructive, suitable for at-line or in-line monitoring.Broader and more complex spectra than mid-IR, often requires chemometric analysis.
Thermal Analysis (TGA/DSC) Measures changes in physical and chemical properties as a function of temperature.Determines water content, decomposition profile, and thermal stability.[2][8][9][10][11][12]Quantitative water content, provides information on thermal stability.Destructive, may not distinguish between different hydrate forms with overlapping dehydration temperatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can distinguish different proton environments.High resolution, provides detailed molecular structure.Lower sensitivity, more expensive instrumentation, solid-state NMR may be required.[13][14]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from various analytical techniques for calcium acetate monohydrate and hemihydrate.

Table 1: Key FTIR and Raman Vibrational Bands (cm⁻¹)
Vibrational ModeCalcium Acetate Monohydrate (Ca(CH₃COO)₂·H₂O)Calcium Acetate Hemihydrate (Ca(CH₃COO)₂·0.5H₂O)Reference
FTIR: O-H Stretch (Water) ~3571, 3519, 3385, 3147 (broad)~3509, 3344, 3169 (broad)[1]
FTIR: C-H Stretch (Methyl) 3001, 29272993, 2934[1]
FTIR: C=O Stretch -1689, 1648 (weak)[1]
FTIR: COO⁻ Antisymmetric Stretch 1528, 1560, 1578, 16041540, 1567, 1582, 1599[1]
FTIR: COO⁻ Symmetric Stretch 1442, 14591446, 1467[1]
FTIR: CH₃ Bending 1413 (antisymmetric), 1350 (symmetric)1406 (antisymmetric), 1340 (symmetric)[1]
Raman: C-H Stretch (Methyl) 2960-3025 region2960-3025 region[1]
Raman: C=O Stretch 1679 (very weak)1675 (very weak)[1]
Raman: C-C Stretch 945947[3]
Raman: O-C-O Bending 671-[3]
Table 2: Thermal Analysis Data
Thermal EventCalcium Acetate MonohydrateCalcium Acetate HemihydrateReference
Dehydration (TGA) ~120 °C (loss of water)~75 °C and ~120 °C (loss of water)[1][2]
Decomposition to CaCO₃ (TGA) ~400 °C~400 °C[1][2]
Decomposition of CaCO₃ to CaO (TGA) ~600-800 °C~600-800 °C[1][2][10]

Experimental Protocols

FTIR Spectroscopy

Objective: To obtain the infrared spectrum of this compound for identification.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Mix approximately 1-2 mg of the this compound sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the powder sample directly onto the ATR crystal.

  • Data Acquisition:

    • Place the KBr pellet or the ATR accessory into the sample compartment of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample holder (or clean ATR crystal).

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands for the acetate group and water molecules and compare them to reference spectra.[1][15][16][17]

Raman Spectroscopy

Objective: To obtain the Raman spectrum of this compound for identification.

Methodology:

  • Sample Preparation:

    • Place a small amount of the powder sample onto a microscope slide or into a glass vial.

  • Data Acquisition:

    • Place the sample under the objective of the Raman microscope.

    • Excite the sample with a monochromatic laser (e.g., 532 nm or 785 nm).

    • Collect the scattered light using a charge-coupled device (CCD) detector.

    • Acquire the spectrum over a Raman shift range of approximately 200-3500 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic Raman bands for the acetate and compare them to a reference spectrum.[1][5][18]

X-ray Powder Diffraction (XRPD)

Objective: To determine the crystalline form of this compound.

Methodology:

  • Sample Preparation:

    • Grind the sample to a fine, homogeneous powder using a mortar and pestle.

    • Mount the powder onto a sample holder.

  • Data Acquisition:

    • Place the sample holder in the X-ray diffractometer.

    • Expose the sample to a monochromatic X-ray beam (typically Cu Kα radiation).

    • Measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

    • Scan a 2θ range of approximately 5° to 50°.

  • Data Analysis:

    • Compare the obtained diffraction pattern (peak positions and relative intensities) with standard patterns from a database (e.g., JCPDS/ICDD) for calcium acetate monohydrate and hemihydrate.[6][7][19]

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic & Analytical Techniques cluster_data Data Analysis & Identification Sample This compound Sample FTIR FTIR Spectroscopy Sample->FTIR Raman Raman Spectroscopy Sample->Raman XRPD XRPD Sample->XRPD Thermal Thermal Analysis Sample->Thermal Spectral_Data Acquire Spectral/Analytical Data FTIR->Spectral_Data Raman->Spectral_Data XRPD->Spectral_Data Thermal->Spectral_Data Comparison Compare with Reference Data Spectral_Data->Comparison Identification Confirm Hydrate Identity Comparison->Identification

Caption: Workflow for the spectroscopic and analytical confirmation of this compound identity.

Hydrate_Relationship Monohydrate Calcium Acetate Monohydrate (Ca(CH₃COO)₂·H₂O) Hemihydrate Calcium Acetate Hemihydrate (Ca(CH₃COO)₂·0.5H₂O) Monohydrate->Hemihydrate Heating Anhydrous Anhydrous Calcium Acetate (Ca(CH₃COO)₂) Monohydrate->Anhydrous Strong Heating Hemihydrate->Anhydrous Further Heating

References

"comparing the phosphate binding capacity of different calcium salts"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Phosphate (B84403) Binding Capacity of Different Calcium Salts

For researchers and professionals in drug development, understanding the comparative efficacy of different phosphate binders is crucial. Calcium salts are a primary choice for managing hyperphosphatemia, a condition characterized by elevated phosphate levels in the blood, often associated with chronic kidney disease. This guide provides an objective comparison of the phosphate binding capacities of common calcium salts, supported by experimental data and detailed methodologies.

Comparative Phosphate Binding Efficacy

The most commonly utilized calcium-based phosphate binders are calcium carbonate and calcium acetate (B1210297). Calcium citrate (B86180) is another alternative, though its use is less frequent in this context.[1][2] In vitro and in vivo studies have demonstrated that calcium acetate is generally a more potent phosphate binder than calcium carbonate.[3][4] This increased efficiency means that a lower dose of elemental calcium is required to achieve the desired control of serum phosphorus, which may reduce the risk of hypercalcemia.[3]

The binding capacity of these salts is significantly influenced by the surrounding pH. At a more acidic pH of 3.0, calcium carbonate tends to bind more phosphate, whereas at a pH of 6.0, calcium acetate/magnesium carbonate shows greater efficacy.[5][6]

Quantitative Data Summary

The following table summarizes the phosphate binding performance of calcium acetate and calcium carbonate from in vivo and in vitro studies.

Calcium SaltStudy TypeKey FindingsReference
Calcium Acetate In vivoResulted in significantly lower serum phosphate (1.51 mmol/l) compared to calcium carbonate.[4]
Calcium Carbonate In vivoResulted in higher serum phosphate (1.80 mmol/l) compared to calcium acetate.[4]
Calcium Acetate In vivoRequired a lower dose of elemental calcium (957 ± 83 mg/day) for similar phosphate control.[3]
Calcium Carbonate In vivoRequired a higher dose of elemental calcium (1,590 ± 317 mg/day) for similar phosphate control.[3]
Calcium Acetate/Magnesium Carbonate In vitroMore effective in a solution with a baseline pH of 6.0.[5][6]
Calcium Carbonate In vitroBound more phosphate in a solution with a baseline pH of 3.0.[5][6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for determining the phosphate binding capacity of calcium salts in an in vitro setting.

In Vitro Phosphate Binding Assay (Variable pH)

This protocol is adapted from studies assessing the influence of pH on phosphate binding capacity.[5][6]

Objective: To quantify the phosphate binding capacity of different calcium salts at varying pH levels.

Materials:

  • Phosphate binders (e.g., Calcium Acetate, Calcium Carbonate)

  • Purified water

  • Sodium phosphate (to prepare phosphate solutions)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • 25 mL test tubes or beakers

  • Incubator/shaker

  • Phosphate quantification assay kit or spectrophotometer

Procedure:

  • Preparation of Phosphate Solutions: Prepare phosphate solutions at concentrations of 10, 15, and 20 mM in purified water.

  • pH Adjustment: Divide the solutions into two sets. Adjust the pH of one set to a baseline of 3.0 and the other to 6.0 using HCl or NaOH.

  • Binder Addition: Add a standardized amount (e.g., 67 mg) of each phosphate binder to 25 mL of each phosphate solution at both pH levels. A control group with no binder should be included for each condition.

  • Incubation: Incubate the mixtures for 6 hours. It is recommended to take samples at various time points (e.g., 1, 2, 4, 6 hours) to understand the binding kinetics.

  • Sample Processing: After incubation, centrifuge the samples to pellet the binder and any precipitated phosphate.

  • Phosphate Quantification: Measure the phosphate concentration in the supernatant using a suitable phosphate assay.

  • Calculation of Bound Phosphate: The amount of bound phosphate is calculated as the difference between the initial and final phosphate concentrations in the solution.

In Vitro Phosphate Binding Assay (Single pH)

This protocol is a simplified version for comparing binding efficiency at a single pH.[7]

Objective: To compare the phosphate binding efficiency of different calcium salt formulations at a specific pH.

Materials:

  • Phosphate binder tablets (e.g., Calcium Acetate, Calcium Carbonate)

  • Sodium phosphate solution

  • pH meter and buffers

  • Incubator/shaker

  • Filtration or centrifugation apparatus

  • Phosphate quantification assay kit

Procedure:

  • Solution Preparation: Prepare a sodium phosphate solution and adjust the pH to 6.0.

  • Incubation: Add the phosphate binder tablets to the phosphate solution.

  • Mixing: Mix the solution for a specified duration (e.g., 60 minutes) to allow for binding.

  • Separation: Separate the solid (insoluble phosphate and binder) from the liquid phase by filtration or centrifugation.

  • Quantification: Measure the amount of soluble phosphate remaining in the liquid phase.

  • Analysis: The binding efficiency is determined by the reduction in soluble phosphate concentration compared to a control without a binder.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing the phosphate binding capacity of different calcium salts in vitro.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase P1 Prepare Phosphate Solutions (e.g., 10, 15, 20 mM) P2 Adjust pH of Solutions (e.g., pH 3.0 and pH 6.0) P1->P2 P3 Weigh Calcium Salts (e.g., 67mg) P2->P3 E1 Add Calcium Salt to Phosphate Solution P3->E1 Introduce Binder E2 Incubate for 6 hours (with shaking) E1->E2 E3 Collect Samples at Time Intervals E2->E3 A1 Separate Supernatant (Centrifugation) E3->A1 Process Samples A2 Measure Free Phosphate Concentration A1->A2 A3 Calculate Bound Phosphate A2->A3 Result Compare Binding Capacity A3->Result

Caption: Workflow for in vitro comparison of phosphate binders.

Conclusion

The selection of an appropriate calcium-based phosphate binder requires careful consideration of its binding efficacy, the required dosage of elemental calcium, and the physiological conditions, particularly pH. The evidence suggests that calcium acetate is a more efficient phosphate binder than calcium carbonate, especially in non-acidic environments, allowing for effective control of hyperphosphatemia with a lower calcium load.[3][4] The experimental protocols provided here offer a standardized approach for researchers to conduct their own comparative assessments.

References

"validation of calcium acetate's role as a food additive"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calcium acetate (B1210297), a calcium salt of acetic acid, is a multifunctional food additive approved by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).[1] It is utilized across various food categories for its roles as a preservative, firming agent, pH regulator, stabilizer, and leavening agent. This guide provides a comparative analysis of calcium acetate against other common food additives, supported by available experimental data and detailed methodologies.

Comparative Analysis of Calcium Acetate's Functions

Preservative (Antimicrobial Agent)

Calcium acetate helps extend the shelf life of food products by inhibiting the growth of bacteria and molds.[1][2] Its preservative action is particularly noted in baked goods, where it helps prevent rope formation.[1]

Comparison with Other Preservatives:

While direct comparative studies with quantitative data for calcium acetate are limited, we can infer its relative efficacy by examining related compounds like sodium acetate and calcium propionate (B1217596).

  • Sodium Benzoate (B1203000): A widely used preservative, sodium benzoate is particularly effective in acidic conditions. One study on the antimicrobial activity of various preservatives reported Minimum Inhibitory Concentrations (MICs) for sodium benzoate against E. coli, S. aureus, and B. subtilis to be 400 mg/mL.[3][4]

  • Calcium Propionate: Commonly used in bread and baked goods, calcium propionate is effective against mold.[5] A study comparing calcium propionate and potassium sorbate (B1223678) found that potassium sorbate was generally more effective at inhibiting the growth of common bread spoilage fungi.[6] Another study noted that 0.3% calcium propionate was effective at inhibiting mold growth at low water activity levels.[7]

Mechanism of Action: The preservative effect of acetates is attributed to the undissociated acetic acid which can penetrate the cell membrane of microorganisms and disrupt their metabolism.

Firming Agent

Calcium acetate is used to maintain the texture of canned fruits and vegetables by preventing them from becoming soft and mushy.

Comparison with Other Firming Agents:

  • Calcium Chloride: A common firming agent, calcium chloride has been shown to effectively maintain the firmness of various fruits and vegetables. A study on ber fruits demonstrated that post-harvest treatment with calcium chloride significantly retained fruit firmness by reducing the activity of cell wall hydrolyzing enzymes like polygalacturonase and pectin (B1162225) methylesterase.[8] Another study on purple shallots found that a combination of mild heat and a 0.64% calcium chloride solution optimized firmness.[9]

  • Calcium Lactate (B86563): Studies have shown that calcium lactate can also improve the firmness of fresh-cut fruits. One study on fresh-cut cantaloupes indicated that calcium lactate had a more lasting effect on firmness preservation compared to calcium chloride. However, conflicting evidence exists, with some studies showing calcium chloride to be more effective for other fruits.[10]

Mechanism of Action: Calcium ions from calcium salts interact with pectin in the cell walls of plant tissues, forming calcium pectate cross-links. This reinforces the cell wall structure, helping to maintain firmness.[8]

Firming Agent Food Product Methodology Key Findings Reference
Calcium Chloride Ber fruitsPost-harvest dipping in 1% and 2% CaCl2 solutions. Firmness and enzyme activity were measured during storage.Significantly higher firmness compared to control. Reduced activity of cellulase, polygalacturonase, and pectin methylesterase.[8]
Calcium Chloride Purple ShallotDipping in CaCl2 solutions (0.25-0.75%) at mild temperatures (45-55°C). Firmness was analyzed.Optimal conditions for firmness were 50°C and 0.64% CaCl2.[9]
Calcium Lactate Canned GrapefruitTreatment with 0-0.5% calcium lactate. Firmness measured by shear force resistance.Incrementally decreased loss of firmness during processing.[11]
pH Regulator (Buffering Agent)

Calcium acetate acts as a buffering agent to control the acidity and alkalinity of food products, which is crucial for taste, stability, and safety.[2][12][13] In fruit juices, it can help to balance acidity for a smoother flavor profile.[12]

Comparison with Other pH Regulators:

  • Citric Acid: A widely used acidulant, citric acid provides a sharp, tart taste.[14] The pH of fruit juices is largely dependent on their citric acid concentration.[14] For example, lemon and lime juice have high citric acid content (1.44 and 1.38 g/oz, respectively).[15]

  • Calcium Acetate's Effect on pH: In a study on rye bread, the addition of calcium acetate increased the pH of the dough from 4.42 (no acetate) to 5.29 (with the highest concentration of acetate).[16][17]

pH Regulator Food Product Effect on pH Reference
Calcium Acetate Rye Bread DoughIncreased pH from 4.42 to 5.29 with increasing concentration.[16][17]
Citric Acid Fruit JuicesHigher concentration leads to lower pH.[14]
Stabilizer and Sequestrant

As a stabilizer, calcium acetate helps to prevent the separation of ingredients in food products.[18][19] It also functions as a sequestrant, forming stable complexes with metal ions, which can help to prevent oxidation and maintain food quality.[18][19][20]

Leavening Agent and Dough Conditioner

In baked goods, calcium acetate can act as a dough conditioner, influencing gluten development to create a softer crumb.[21] However, it's important to note that higher concentrations can inhibit yeast activity and reduce bread volume. A study on rye bread showed that increasing calcium acetate concentration led to a significant decrease in bread volume, which was attributed to the inhibition of CO2 formation by yeast.[16][22]

Calcium Acetate Concentration (in relation to flour weight) Rye Bread Volume (mL) Volume Reduction Reference
0% (Standard)1235.19-[22]
1.41%1075.2213.0%[22]
2.79%986.3320.1%[22]
4.13%901.8127.0%[22]
5.11%885.5228.3%[22]

Experimental Protocols

Preservative Efficacy Testing

A common method to evaluate the effectiveness of a preservative is the challenge study .

Methodology:

  • Product Formulation: Prepare the food product with varying concentrations of the preservative (e.g., calcium acetate) and a control with no preservative.

  • Inoculation: Inoculate the product with a known concentration of a target microorganism (e.g., a common spoilage mold or bacterium).

  • Incubation: Store the inoculated products under typical storage conditions (e.g., room temperature).

  • Enumeration: At specified time intervals (e.g., 0, 7, 14, and 28 days), take samples from each product and enumerate the surviving microorganisms using standard plating techniques.

  • Analysis: Calculate the log reduction of the microbial population over time for each preservative concentration. A significant reduction compared to the control indicates preservative efficacy.

Texture Analysis of Canned Vegetables

Texture Profile Analysis (TPA) is a standard instrumental method to measure the textural properties of solid foods.

Methodology:

  • Sample Preparation: Prepare canned vegetable samples treated with different firming agents (e.g., calcium acetate, calcium chloride) and a control.

  • Instrumentation: Use a texture analyzer equipped with a specific probe (e.g., a cylindrical probe for a puncture test or a compression platen for TPA).

  • Testing:

    • Puncture Test: The probe penetrates the sample at a constant speed, and the force required to puncture the sample is measured as an indicator of firmness.

    • Texture Profile Analysis (TPA): The sample is compressed twice in a reciprocating motion to simulate mastication. This provides multiple textural parameters, including hardness, cohesiveness, springiness, and chewiness.

  • Data Analysis: The force-time or force-distance curves are analyzed to quantify the textural parameters. The results for different treatments are then statistically compared.

Visualizations

ManufacturingProcess cluster_raw_materials Raw Materials cluster_reaction Reaction cluster_processing Processing cluster_final_product Final Product CaCO3 Calcium Carbonate (e.g., from limestone) Reactor Reactor CaCO3->Reactor AceticAcid Acetic Acid AceticAcid->Reactor Filtration Filtration Reactor->Filtration Crude Calcium Acetate Solution Crystallization Crystallization Filtration->Crystallization Purified Solution Drying Drying Crystallization->Drying Crystals CalciumAcetate Calcium Acetate Powder Drying->CalciumAcetate

Caption: Manufacturing Process of Calcium Acetate.

ExperimentalWorkflow cluster_preparation Preparation cluster_treatment Treatment/Challenge cluster_analysis Analysis cluster_results Results FoodProduct Prepare Food Product with Different Additive Concentrations Inoculation Inoculate with Microorganism (for Preservative Test) FoodProduct->Inoculation Processing Process Food (e.g., Canning for Firmness Test) FoodProduct->Processing Control Prepare Control (No Additive) Control->Inoculation Control->Processing Incubation Incubate and Sample at Intervals Inoculation->Incubation TextureAnalysis Instrumental Texture Analysis Processing->TextureAnalysis MicrobialCount Microbial Enumeration Incubation->MicrobialCount DataComparison Compare Results to Control and Other Additives MicrobialCount->DataComparison TextureAnalysis->DataComparison

Caption: General Experimental Workflow for Additive Validation.

Conclusion

Calcium acetate is a versatile food additive with a good safety profile. Its efficacy as a preservative, firming agent, pH regulator, and dough conditioner makes it a valuable ingredient in various food applications. While direct quantitative comparisons with other additives are not always readily available in published literature, this guide provides a framework for understanding its performance relative to common alternatives. Further research with direct comparative studies using standardized methodologies would be beneficial for a more precise quantitative assessment of its role in food preservation and quality enhancement.

References

A Comparative Analysis of the Side Effect Profiles of Calcium Acetate and Calcium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the differential side effect profiles of calcium acetate (B1210297) and calcium carbonate, supported by experimental data and mechanistic insights.

When selecting a calcium-based phosphate (B84403) binder for the management of hyperphosphatemia in patients with chronic kidney disease (CKD), a thorough understanding of the distinct side effect profiles of available options is paramount. This guide provides an objective comparison of calcium acetate and calcium carbonate, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying physiological mechanisms.

Executive Summary

Both calcium acetate and calcium carbonate are effective phosphate binders, but their use is associated with distinct side effect profiles. Calcium carbonate is more frequently associated with a higher incidence of hypercalcemia, while calcium acetate is more commonly linked to gastrointestinal intolerance, including nausea and vomiting. Conversely, constipation is a more prevalent complaint with calcium carbonate. Emerging evidence also suggests potential differences in their impact on vascular calcification, a critical concern in the CKD population. This guide will delve into the clinical data and mechanistic underpinnings of these differences to inform research and drug development efforts.

Comparative Analysis of Side Effect Incidence

The following tables summarize the quantitative data on the most frequently reported side effects from comparative clinical trials.

Table 1: Incidence of Hypercalcemia

Study (Year)Calcium Acetate GroupCalcium Carbonate Groupp-value
Sheikh et al. (1989)13%14%NS
Mai et al. (2008)Lower incidence (data not quantified)Higher incidence (data not quantified)< 0.01
Apsel et al. (1993)Similar incidence to calcium carbonateSimilar incidence to calcium acetateNS

Table 2: Gastrointestinal Side Effects and Patient Intolerance

Study (Year)Side EffectCalcium Acetate GroupCalcium Carbonate GroupRelative Risk (95% CI) / p-value
Meta-analysis (2015)Drug Intolerance (Dropout)17.2%5.0%RR 3.46 (1.48 to 8.26)
Meta-analysis (2015)Adverse GI Events (Nausea, Bloating, etc.)11.9%5.7%RR 1.96 (0.91 to 4.19) (NS)
Ring et al. (1993)Patient Withdrawal due to Adverse Symptoms3 out of 31 patientsNot specified-
Ring et al. (1993)Non-compliance (tablets not taken)18.3%8.7%Significantly higher
Individual reportsConstipationLess commonMore common-
Individual reportsNausea, VomitingMore commonLess common-
Individual reportsMuscle CrampsMore frequent complaintsLess frequent complaints-

Experimental Protocols

To ensure a clear understanding of the evidence base, this section details the methodologies of key comparative studies.

Randomized Crossover Trial Comparing Hypercalcemic Effect and Phosphate Binding Power
  • Objective: To compare the hypercalcemic effect and phosphate binding power of calcium acetate and calcium carbonate in patients on maintenance hemodialysis.

  • Study Design: A randomized, controlled, crossover trial conducted in four phases.

  • Participants: Sixty-four patients on maintenance hemodialysis were randomly divided into two groups. Forty-one patients completed the study.

  • Intervention:

    • Phase 1 (Washout): 2-week period where all phosphate binders were withdrawn.

    • Phase 2 (Treatment): 2-month period where one group received calcium acetate and the other received calcium carbonate.

    • Phase 3 (Washout): Another 2-week washout period.

    • Phase 4 (Crossover): 2-month period where the treatment groups were reversed.

  • Data Collection: Serum calcium, phosphate, and albumin levels were analyzed at the end of each phase.

  • Outcome Measures:

    • Hypercalcemic effect was defined as serum calcium > 2.54 mmol/L.

    • Phosphate binding power was defined as serum phosphate < 1.61 mmol/L.

.

experimental_workflow cluster_setup Study Setup cluster_phase1 Phase 1 (2 weeks) cluster_phase2 Phase 2 (2 months) cluster_phase3 Phase 3 (2 weeks) cluster_phase4 Phase 4 (2 months) cluster_analysis Data Analysis P 64 Hemodialysis Patients R Randomization P->R G1 Group A (n=32) R->G1 G2 Group B (n=32) R->G2 W1 Washout Period (No Phosphate Binders) T1_G1 Group A: Calcium Acetate G1->T1_G1 T1_G2 Group B: Calcium Carbonate G2->T1_G2 W2 Washout Period (No Phosphate Binders) T1_G1->W2 A Measure Serum: - Calcium - Phosphate - Albumin T1_G1->A End of Phase 2 T1_G2->W2 T1_G2->A End of Phase 2 T2_G1 Group A: Calcium Carbonate W2->T2_G1 T2_G2 Group B: Calcium Acetate W2->T2_G2 T2_G1->A End of Phase 4 T2_G2->A End of Phase 4

Caption: Randomized Crossover Trial Workflow.

Signaling Pathways and Mechanisms of Side Effects

The differential side effects of calcium acetate and calcium carbonate can be attributed to their distinct chemical properties and subsequent physiological interactions.

Vascular Calcification

Vascular calcification is a significant concern in CKD, and calcium-based phosphate binders can contribute to this process. The proposed mechanism involves the transdifferentiation of vascular smooth muscle cells (VSMCs) into osteoblast-like cells, a process regulated by key transcription factors such as Runx2. While direct comparative studies on the signaling effects of calcium acetate versus carbonate are limited, the overall pathway provides a framework for understanding potential differences. Increased extracellular calcium and phosphate levels are known to promote the expression of Runx2, which in turn upregulates the expression of osteogenic markers like osteopontin, leading to the deposition of calcium-phosphate crystals in the vascular media. The differential impact of acetate and carbonate may lie in their effects on local pH and the bioavailability of calcium for cellular uptake, which could modulate the intensity of these signaling cascades.

.

vascular_calcification_pathway cluster_inputs Extracellular Stimuli cluster_cellular Vascular Smooth Muscle Cell (VSMC) Ca Increased Extracellular Calcium VSMC VSMC Ca->VSMC Uptake P Increased Extracellular Phosphate P->VSMC Uptake Runx2 ↑ Runx2 Expression VSMC->Runx2 Osteo ↑ Osteogenic Markers (e.g., Osteopontin) Runx2->Osteo Trans Osteoblastic Transdifferentiation Osteo->Trans Calc Vascular Calcification (Calcium-Phosphate Deposition) Trans->Calc

Caption: Signaling Pathway of VSMC Calcification.
Gastrointestinal Side Effects

The differing gastrointestinal side effect profiles are largely due to the chemical nature of the acetate and carbonate anions.

  • Calcium Carbonate and Constipation: Calcium carbonate's constipating effect is thought to be due to its ability to bind with fatty acids and bile acids in the intestine, forming insoluble soaps. This process can reduce stool water content and slow intestinal transit time.[1]

  • Calcium Acetate and Nausea/Vomiting: While the exact mechanism is less clear, the higher incidence of nausea and vomiting with calcium acetate may be related to direct irritation of the gastric mucosa by the acetate salt.[2] The taste and tablet formulation of calcium acetate have also been cited as contributing factors to poorer patient tolerability.[2]

.

gi_side_effects cluster_ca Calcium Acetate cluster_cc Calcium Carbonate CA Calcium Acetate GI_irritation Gastric Mucosal Irritation CA->GI_irritation NV Nausea & Vomiting GI_irritation->NV CC Calcium Carbonate Binding Binds to Fatty Acids & Bile Acids CC->Binding Insoluble Forms Insoluble Soaps Binding->Insoluble Water ↓ Stool Water Content Insoluble->Water Transit ↓ Intestinal Transit Water->Transit Constipation Constipation Transit->Constipation

Caption: Mechanisms of GI Side Effects.

Conclusion

The choice between calcium acetate and calcium carbonate as a phosphate binder requires a careful consideration of the individual patient's clinical profile and tolerance. While calcium carbonate may be favored in patients with a history of gastrointestinal intolerance, the higher risk of hypercalcemia must be monitored. Conversely, for patients at higher risk for hypercalcemia, calcium acetate may be a more suitable option, provided they can tolerate the potential for gastrointestinal upset. Further research into the differential effects of these binders on the signaling pathways of vascular calcification is warranted to better understand their long-term cardiovascular implications. This guide provides a foundational understanding of the current evidence to aid in these critical research and development endeavors.

References

Safety Operating Guide

Navigating the Disposal of Calcium Acetate Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount to ensuring a safe and compliant laboratory environment. Calcium acetate (B1210297) hydrate (B1144303), a commonly used reagent, is not classified as a hazardous substance, which simplifies its disposal. However, adherence to specific procedures is still necessary to maintain safety and environmental responsibility. This guide provides essential, step-by-step information for the proper disposal of calcium acetate hydrate.

Immediate Safety and Handling Considerations

Before proceeding with disposal, it is crucial to handle this compound with the appropriate safety measures. Although not classified as hazardous, direct contact should be avoided.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including safety glasses with side shields, gloves, and a lab coat.

  • Avoid Dust Inhalation: Handle the solid form of this compound in a well-ventilated area to prevent the inhalation of dust particles.

  • Spill Management: In the event of a spill, sweep up the solid material and place it in a suitable container for disposal. Avoid generating dust during cleanup.

Step-by-Step Disposal Procedures

The disposal of this compound must always be in accordance with national and local regulations. The following steps provide a general guideline for laboratory personnel.

  • Consult Local Regulations and Institutional Policies: Before disposing of any chemical waste, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department and review local and national waste disposal regulations. Some institutions may have specific protocols for non-hazardous waste.

  • Keep in Original Container: Whenever possible, leave the this compound in its original container. This ensures that the substance is clearly identified.

  • Do Not Mix with Other Waste: Avoid mixing this compound with other chemical waste. Mixing non-hazardous waste with hazardous waste can result in the entire mixture being classified as hazardous, leading to more complex and costly disposal procedures.

  • Solid Waste Disposal: For solid this compound, the recommended method of disposal is to treat it as a non-hazardous solid waste. This typically involves placing it in a designated and properly labeled container for collection by a licensed waste disposal service.[1] Some institutional guidelines may permit disposal in the regular trash, but this should be confirmed with the EHS department.[2][3]

  • Aqueous Solutions: Disposal of aqueous solutions of this compound requires careful consideration.

    • Avoid Sewer Disposal: As a general rule, do not dispose of this compound solutions down the drain unless you have explicit permission from your institution's EHS department.[1][4]

    • Collection for Disposal: The safest approach is to collect aqueous solutions in a clearly labeled container for professional waste disposal.

  • Empty Container Disposal: Handle uncleaned, empty containers as you would the product itself. They should be collected for disposal along with the chemical waste. If the container is to be recycled, it must be thoroughly triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Calcium Acetate Hydrate for Disposal check_form Is the waste solid or an aqueous solution? start->check_form solid_waste Solid this compound check_form->solid_waste Solid aqueous_waste Aqueous Solution of This compound check_form->aqueous_waste Aqueous consult_ehs_solid Consult Institutional EHS Policy for Non-Hazardous Solid Waste solid_waste->consult_ehs_solid consult_ehs_aqueous Consult Institutional EHS Policy for Non-Hazardous Aqueous Waste aqueous_waste->consult_ehs_aqueous trash_disposal Permitted for Regular Trash? consult_ehs_solid->trash_disposal sewer_disposal Permitted for Sewer Disposal? consult_ehs_aqueous->sewer_disposal collect_solid Collect in a Labeled Container for Licensed Disposal trash_disposal->collect_solid No dispose_trash Dispose of in Regular Trash trash_disposal->dispose_trash Yes collect_aqueous Collect in a Labeled Container for Licensed Disposal sewer_disposal->collect_aqueous No dispose_sewer Dispose of Down the Drain with Copious Amounts of Water sewer_disposal->dispose_sewer Yes end_solid End of Process collect_solid->end_solid end_aqueous End of Process collect_aqueous->end_aqueous dispose_trash->end_solid dispose_sewer->end_aqueous

References

Essential Safety and Operational Guide for Handling Calcium Acetate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for calcium acetate (B1210297) hydrate (B1144303), tailored for research, scientific, and drug development professionals.

Personal Protective Equipment (PPE) and Safety Measures

When handling calcium acetate hydrate, particularly in solid form where dust may be generated, adherence to the following PPE and safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or glasses with side protection.[1]Protects against eye irritation from dust or splashes.[2][3]
Hand Protection Neoprene or nitrile rubber gloves.[1][2]Prevents potential skin irritation.[2][3]
Body Protection Wear suitable protective clothing, such as a lab coat and overalls.[2][4]Minimizes contact with skin.[3]
Respiratory Protection NIOSH-certified dust and mist respirator.Recommended when dust formation is possible or ventilation is inadequate.[1][2]
Ventilation Use in a well-ventilated area. Local exhaust or general room ventilation is recommended.[2][5]Keeps airborne concentrations of dust low to prevent respiratory tract irritation.[3]
Hygiene Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in work areas.[5]Prevents accidental ingestion and contamination.
Emergency Equipment An eyewash facility and a safety shower should be readily available.[2][3]Provides immediate decontamination in case of accidental exposure.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure the work area is clean and well-ventilated.[2][5]

  • Minimize dust generation by handling the solid material carefully.[3][4]

  • Grounding and bonding of containers and receiving equipment may be necessary to prevent static discharge, which could be an ignition source if fine dust is dispersed in the air.[4][5]

2. Handling the Chemical:

  • Wear the appropriate PPE as specified in the table above.

  • Avoid contact with skin and eyes.[2][6]

  • Do not breathe in dust.[2]

  • Keep the container tightly closed when not in use.[2][3]

  • Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[3] The material is hygroscopic and absorbs moisture from the air.[3]

3. In Case of a Spill:

  • For non-emergency personnel, no special measures are necessary beyond the standard PPE.[1]

  • For emergency responders, appropriate protective equipment is required.[2]

  • Sweep or shovel the spilled material into a suitable container for disposal.[2][3]

  • Avoid generating dusty conditions during cleanup.[3]

  • Ventilate the affected area.[5]

4. First Aid Measures:

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]

  • After skin contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3]

  • If inhaled: Move the person to fresh air.[3]

  • If ingested: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water.[3]

  • In all cases of doubt or if symptoms persist, seek medical attention.

Disposal Plan

  • Dispose of this compound waste in accordance with local, state, and federal regulations.

  • Waste material should be disposed of at an authorized site.[2][6]

  • Do not dispose of waste into sewers.[2]

  • Contaminated packaging should be handled in the same way as the substance itself.[5]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures prep_area Ensure Well-Ventilated Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Handling & Spill-Control Materials don_ppe->gather_materials weigh_transfer Weighing and Transfer gather_materials->weigh_transfer Proceed to Handling dissolution Dissolution (if applicable) weigh_transfer->dissolution decontaminate Decontaminate Work Surfaces dissolution->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove and Store/Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill Spill Occurs contain_spill Contain Spill spill->contain_spill cleanup_spill Clean Up Spill spill->cleanup_spill exposure Personal Exposure first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention exposure->seek_medical contain_spill->cleanup_spill first_aid->seek_medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium acetate hydrate
Reactant of Route 2
Calcium acetate hydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.